molecular formula C7H7F2N B1590717 2,4-Difluoro-3-methylaniline CAS No. 76350-70-4

2,4-Difluoro-3-methylaniline

Cat. No.: B1590717
CAS No.: 76350-70-4
M. Wt: 143.13 g/mol
InChI Key: GEMLIOXWQRDDOA-UHFFFAOYSA-N
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Description

2,4-Difluoro-3-methylaniline (CAS 76350-70-4) is an organic compound with the molecular formula C7H7F2N and a molecular weight of 143.13 g/mol . This substituted aniline, characterized by two fluorine atoms and a methyl group on its benzene ring, serves as a versatile building block in organic synthesis and pharmaceutical research . The specific steric and electronic properties introduced by its substitution pattern make it a valuable intermediate for constructing more complex molecules, particularly in the development of active compounds in agrochemical and pharmaceutical fields . Proper handling is crucial; this compound is classified with the signal word "Danger" and carries hazard statements H301 (toxic if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . To ensure stability and longevity, it must be stored in a dark place under an inert atmosphere, ideally in a freezer at or below -20°C . The UN number for safe transportation is 2811 . This product is intended for research and laboratory use only and is not approved for human consumption, diagnostic, or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-difluoro-3-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2N/c1-4-5(8)2-3-6(10)7(4)9/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEMLIOXWQRDDOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60510110
Record name 2,4-Difluoro-3-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60510110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76350-70-4
Record name 2,4-Difluoro-3-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60510110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2,4-Difluoro-3-methylaniline: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Key Fluorinated Building Block

2,4-Difluoro-3-methylaniline is a strategically important aromatic amine within the fields of medicinal chemistry and materials science. Its structure, featuring an aniline core substituted with two electron-withdrawing fluorine atoms and an electron-donating methyl group, creates a unique electronic and steric profile. This substitution pattern is not arbitrary; it is designed to impart specific, desirable characteristics to larger molecules. The fluorine atoms are known to enhance metabolic stability, modulate lipophilicity (logP), and improve binding affinity by participating in hydrogen bonding or dipole-dipole interactions.[1][2] The methyl group provides a steric handle and can influence the orientation of the molecule within a binding pocket. Consequently, this compound serves as a high-value intermediate for the synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals.[3][4] This guide provides a comprehensive overview of its chemical properties, synthetic routes, reactivity, and safe handling protocols for professionals in research and development.

Part 1: Core Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application in synthesis. The physical and spectroscopic data for this compound are summarized below.

Physicochemical Data

The macroscopic properties of this compound dictate its handling, storage, and reaction conditions.

PropertyValueSource(s)
CAS Number 144851-63-8[5]
Molecular Formula C₇H₇F₂N[6]
Molecular Weight 143.13 g/mol [6][7]
Appearance Varies; typically a liquid or low-melting solidN/A
Boiling Point 94-96°C at 15 mmHg[6]
Refractive Index (n²⁰/D) 1.5045[6]
Storage Temperature 2-8°C, protect from light[6]
Spectroscopic Signature

The spectral data provides a microscopic fingerprint of the molecule, essential for reaction monitoring and quality control.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is characterized by distinct signals for the aromatic protons and the methyl group. The two aromatic protons will appear as complex multiplets due to proton-proton (H-H) and proton-fluorine (H-F) coupling. The methyl protons will typically appear as a singlet or a narrow triplet (due to small long-range H-F coupling) in the upfield region (around 2.1-2.3 ppm).

  • ¹³C NMR Spectroscopy : The carbon spectrum will show seven distinct resonances. The carbons directly bonded to fluorine (C2 and C4) will exhibit large one-bond carbon-fluorine coupling constants (¹JCF), appearing as doublets. Other aromatic carbons will also show smaller two- or three-bond C-F couplings.

  • Infrared (IR) Spectroscopy : The IR spectrum is a valuable tool for identifying key functional groups.

    • N-H Stretch : A characteristic pair of sharp to medium bands in the 3300-3500 cm⁻¹ region, typical for a primary amine.

    • C-H Stretch : Aromatic C-H stretches appear just above 3000 cm⁻¹, while the methyl C-H stretch will be just below 3000 cm⁻¹.

    • C=C Aromatic Stretch : Multiple sharp bands in the 1500-1620 cm⁻¹ region.

    • C-F Stretch : Strong, characteristic absorption bands in the 1100-1300 cm⁻¹ region.

  • Mass Spectrometry (MS) : In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 143. Subsequent fragmentation patterns would likely involve the loss of methyl or amino groups.

Part 2: Synthesis and Reactivity

The utility of this compound is fundamentally linked to its synthesis and subsequent chemical transformations.

Representative Synthesis Workflow

A common and logical synthetic pathway involves the catalytic reduction of a corresponding nitro compound. This precursor, 2,4-difluoro-3-methyl-1-nitrobenzene, can be prepared from commercially available starting materials.

G start 1,3-Difluoro-2-methylbenzene nitration Nitration (HNO₃ / H₂SO₄) start->nitration Step 1 intermediate 2,4-Difluoro-1-methyl-3-nitrobenzene nitration->intermediate reduction Catalytic Hydrogenation (H₂, Pd/C, Methanol) intermediate->reduction Step 2 product This compound reduction->product

Caption: General synthetic workflow for this compound.

Experimental Protocol: Catalytic Reduction

This protocol describes the reduction of the nitro precursor to the target aniline. This method is widely employed due to its high efficiency and clean conversion.[8][9]

Materials:

  • 2,4-Difluoro-1-methyl-3-nitrobenzene

  • Methanol (MeOH), reagent grade

  • 10% Palladium on Carbon (Pd/C) catalyst (50% wet)

  • Hydrogen (H₂) gas cylinder with regulator

  • Parr hydrogenator or similar pressure vessel

Procedure:

  • Vessel Preparation : To a clean, dry Parr shaker flask or autoclave, add 2,4-difluoro-1-methyl-3-nitrobenzene (1.0 eq).

  • Solvent and Catalyst Addition : Add methanol to dissolve the starting material (approx. 10-15 mL per gram of substrate). Carefully add 10% Pd/C catalyst (typically 5-10 mol% relative to the substrate) as a slurry in a small amount of methanol.

    • Causality: Methanol is an excellent solvent for both the starting material and product, and it does not interfere with the catalytic process. Pd/C is a highly effective and reusable catalyst for the reduction of aromatic nitro groups.[8]

  • Hydrogenation : Seal the reaction vessel. Purge the system with nitrogen gas three times to remove all oxygen, then purge with hydrogen gas three times.

  • Reaction : Pressurize the vessel with hydrogen gas (typically 40-50 psi). Begin vigorous agitation (shaking or stirring) and maintain the reaction at room temperature.

  • Monitoring : The reaction progress can be monitored by the cessation of hydrogen uptake. Alternatively, thin-layer chromatography (TLC) or LC-MS can be used on small aliquots to confirm the disappearance of the starting material. The reaction is typically complete within 2-4 hours.

  • Work-up : Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filtration : Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional methanol to ensure complete recovery of the product.

    • Trustworthiness: This filtration step is critical for removing the pyrophoric catalyst safely and ensuring the purity of the final product.

  • Isolation : Concentrate the filtrate under reduced pressure (rotary evaporation) to remove the methanol. The residue is the crude this compound, which can be used directly or purified further by distillation or column chromatography if necessary.

Chemical Reactivity

The reactivity of this compound is governed by the interplay of its functional groups. The amine (NH₂) is a potent activating group and ortho-, para-director for electrophilic aromatic substitution. However, the fluorine atoms are deactivating, and the steric bulk of the adjacent methyl group will influence regioselectivity. The primary amine itself is a strong nucleophile, readily participating in reactions like acylation, alkylation, and diazotization.

G cluster_reactions Key Reactions aniline This compound NH₂ acylation Acylation (RCOCl) aniline:n->acylation Nucleophilic Attack diazotization Diazotization (NaNO₂, HCl) aniline:n->diazotization alkylation Alkylation (R-X) aniline:n->alkylation amide Amide Derivative acylation->amide diazonium Diazonium Salt (Versatile Intermediate) diazotization->diazonium sec_amine Secondary Amine alkylation->sec_amine

Caption: Reactivity map of the primary amine in this compound.

Part 3: Applications and Safety

Role in Drug Discovery and Agrochemicals

Fluorinated aromatic compounds are cornerstones of modern drug design. The introduction of fluorine can block sites of metabolic oxidation, thereby increasing a drug's half-life.[1][2] this compound is a precursor used in the synthesis of complex heterocyclic systems that form the core of many therapeutic agents and pesticides. Its specific substitution pattern is often required to achieve the desired biological activity and pharmacokinetic profile. For instance, difluoroaniline derivatives are crucial building blocks for synthesizing a wide range of biologically active compounds, including kinase inhibitors for oncology and potent fungicides.[4][10]

Safety, Handling, and Storage

As with all aniline derivatives, this compound must be handled with appropriate care.

  • Hazards : This compound is classified as an irritant. It is irritating to the eyes, respiratory system, and skin.[6] Ingestion and inhalation should be strictly avoided. Aniline derivatives are generally considered toxic and can be absorbed through the skin.

  • Personal Protective Equipment (PPE) : Always handle this chemical in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles or a face shield.

  • Handling : Avoid breathing vapors or mist.[11][12] Prevent contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water and seek medical advice.[6][11]

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[13] Protect from light.[6]

  • Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.[11]

References

Foreword: The Strategic Value of Fluorinated Anilines in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Difluoro-3-methylaniline

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern drug design. Fluorine's unique electronic properties can profoundly influence a compound's metabolic stability, membrane permeability, pKa, and binding affinity. Substituted anilines, in turn, are privileged structures, serving as versatile building blocks for a vast array of pharmaceuticals and agrochemicals.

This guide focuses on a specific, yet highly significant, member of this class: This compound (CAS No. 76350-70-4). While data on this particular isomer is less prevalent than for some of its structural relatives, its architecture presents a compelling case study for researchers. The interplay of two electron-withdrawing fluorine atoms and an electron-donating methyl group on the aniline ring creates a unique electronic and steric profile. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of its core physicochemical properties, methodologies for their characterization, and the scientific rationale for its use in research and development.

Core Molecular and Physicochemical Profile

Understanding the fundamental properties of a molecule is the first step in unlocking its potential. The data for this compound is consolidated below. For context, properties of a closely related, more widely documented isomer, 4,5-Difluoro-2-methylaniline, are included for comparative purposes.

PropertyValue for this compoundValue for 4,5-Difluoro-2-methylaniline (for comparison)Significance in R&D
CAS Number 76350-70-4875664-57-6Unique identifier for substance tracking and regulatory purposes.
Molecular Formula C₇H₇F₂NC₇H₇F₂NDefines the elemental composition and stoichiometry.
Molecular Weight 143.13 g/mol [1][2]143.13 g/mol [3]Essential for all stoichiometric calculations and analytical techniques.
Appearance Data not availableLight brown crystalline powder[3]Provides a preliminary check for material purity and identity.
Melting Point Data not available56-58°C[3]A key indicator of purity and solid-state packing.
Boiling Point Data not available216.2°C at 760 mmHg[3]Defines the liquid range and is critical for purification by distillation.
Density Data not available1.229 g/cm³[3]Important for formulation, reaction scale-up, and solvent selection.
Solubility Data not availableData not availableCrucial for designing formulations, biological assays, and purification protocols.
Predicted pKa ~3.0 (Estimated)~3.0 (Estimated)Influences ionization state at physiological pH, affecting solubility and target binding.
Predicted LogP ~1.8-2.0 (Estimated)~1.8-2.0 (Estimated)A measure of lipophilicity, which correlates with membrane permeability and bioavailability.

Spectroscopic Signature: Elucidating the Molecular Structure

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. While specific spectra for this compound are not publicly cataloged, its expected spectral characteristics can be expertly predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show four distinct signals:

    • A singlet for the methyl (-CH₃) protons around 2.1-2.3 ppm.

    • A broad singlet for the amine (-NH₂) protons, typically between 3.5-4.5 ppm, which can exchange with D₂O.

    • Two signals in the aromatic region (6.5-7.5 ppm). These protons (at C5 and C6) would appear as complex multiplets due to proton-proton coupling and additional, smaller couplings to the fluorine atoms (²JH-F, ³JH-F).

  • ¹³C NMR: The carbon spectrum will display 7 distinct signals. The carbons directly bonded to fluorine (C2 and C4) will exhibit large one-bond coupling constants (¹JC-F) of approximately 240-260 Hz, appearing as doublets. Other carbons will show smaller C-F couplings over two or three bonds.

  • ¹⁹F NMR: The fluorine NMR would be the most definitive, showing two distinct signals for the non-equivalent fluorine atoms at C2 and C4. Each signal would appear as a doublet of multiplets, split by the other fluorine and by adjacent protons.

Infrared (IR) Spectroscopy

The IR spectrum provides information on the functional groups present. Key expected absorption bands for this compound include:

  • N-H Stretching: A characteristic pair of medium-intensity bands around 3450 cm⁻¹ and 3350 cm⁻¹ for the symmetric and asymmetric stretches of the primary amine.

  • C-H Stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl group just below 3000 cm⁻¹.

  • C=C Stretching: Aromatic ring stretching vibrations typically appear in the 1500-1620 cm⁻¹ region.

  • C-F Stretching: Strong, intense absorption bands in the fingerprint region, typically between 1100-1300 cm⁻¹, are definitive for the carbon-fluorine bonds.

Experimental Workflows for Physicochemical Characterization

To ensure data integrity and reproducibility, standardized, self-validating protocols are essential. The following sections detail the methodologies for determining key properties.

Protocol for Melting Point Determination

Causality: The melting point is a highly sensitive indicator of purity. Impurities disrupt the crystal lattice, typically broadening the melting range and depressing the melting point. This protocol uses a calibrated digital apparatus for precision.

Methodology:

  • Calibration Check: Verify the performance of the melting point apparatus using certified standards (e.g., vanillin, caffeine) with known melting points. The apparatus must read within ±0.5°C of the standard's certified value.

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. Load a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Measurement:

    • Place the capillary tube in the apparatus.

    • Set a rapid heating ramp (10-15°C/min) to determine an approximate melting point.

    • For the precise measurement, use a new sample and set the starting temperature to 20°C below the approximate value.

    • Set the ramp rate to a slow 1-2°C/min to allow for thermal equilibrium.

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid crystal melts (clear point). A pure substance should exhibit a sharp melting range of <1.5°C.

  • Validation: Perform the measurement in triplicate. The recorded ranges should be consistent within ±0.5°C.

Workflow for Aqueous Solubility Determination (Shake-Flask Method)

Causality: Solubility is a critical parameter for drug development, influencing everything from formulation to bioavailability. The shake-flask method (OECD Guideline 105) is the gold standard for determining the saturation solubility of a compound in a given solvent.

Methodology:

  • System Preparation: Add an excess amount of this compound to a known volume of purified water (or a relevant buffer, e.g., PBS at pH 7.4) in a sealed, inert flask. The excess solid ensures that saturation is achieved.

  • Equilibration: Place the flask in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C) and agitate for a prolonged period (24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study should confirm that this time is sufficient.

  • Phase Separation: After equilibration, cease agitation and allow the suspension to settle. To remove undissolved solid, centrifuge the samples at high speed and filter the supernatant through a low-binding 0.22 µm filter (e.g., PVDF).

  • Quantification: Accurately quantify the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A standard calibration curve must be run in parallel.

  • Validation: The experiment should be run in at least triplicate. The final solubility value is reported as the average concentration (e.g., in mg/mL or µM).

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid to solvent B Seal flask A->B C Agitate at constant T (24-48 hours) B->C Shake-Flask Method D Centrifuge sample C->D Achieve Equilibrium E Filter supernatant (0.22 µm filter) D->E F Analyze filtrate via HPLC E->F Isolate Saturated Solution G Calculate concentration vs. standards F->G H H G->H Report Solubility (n≥3)

Caption: Workflow for Shake-Flask Solubility Determination.

Synthesis and Applications in a Research Context

Synthetic Accessibility

This compound is not as commercially prevalent as other isomers, but its synthesis is achievable through established organometallic and aromatic substitution reactions. A plausible route involves the nitration of 1,3-difluorotoluene, followed by selective reduction of the nitro group to the amine. The directing effects of the fluorine and methyl substituents would need to be carefully considered to optimize the yield of the desired isomer. Alternative routes could involve catalytic amination of a corresponding halobenzene precursor. The availability of synthetic routes is a key consideration for its use as a building block in larger-scale campaigns.[4][5]

Rationale for Use in Drug Development

The true value of this compound lies in the strategic placement of its substituents, which offers medicinal chemists several advantages:

  • Metabolic Blocking: The fluorine atom at the C4 position can act as a "metabolic shield," blocking what is often a primary site of oxidative metabolism (para-hydroxylation) on an aniline ring. This can significantly increase the compound's half-life and oral bioavailability.[6]

  • pKa Modulation: The two strongly electron-withdrawing fluorine atoms significantly lower the basicity (pKa) of the aniline nitrogen compared to a non-fluorinated analogue. This modulation is critical, as it can reduce off-target toxicities associated with highly basic amines and fine-tune the ionization state of the molecule to optimize target engagement and cell permeability.[7]

  • Enhanced Binding Interactions: The C-F bond is highly polarized and can act as a weak hydrogen bond acceptor. Strategically positioning fluorine can introduce new, favorable interactions within a protein's binding pocket, thereby increasing ligand potency and selectivity.[6][7]

  • Fine-Tuning Lipophilicity: While fluorine is lipophilic, its contribution is nuanced. Its introduction allows for precise adjustments to the overall LogP of a molecule, which is essential for optimizing its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[6][8]

Safety and Handling

As with all aniline derivatives, this compound must be handled with appropriate precautions. It should be considered toxic if swallowed, inhaled, or absorbed through the skin.

  • Engineering Controls: All handling should be performed in a certified chemical fume hood to prevent inhalation of vapors or dust. Eyewash stations and safety showers must be readily accessible.[9]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield at all times.[10]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.[11]

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations for hazardous chemical waste.[12]

Conclusion

This compound represents a specialized but powerful building block for modern chemical research. Its physicochemical profile, dictated by the strategic placement of two fluorine atoms and a methyl group, provides a sophisticated tool for modulating the properties of lead compounds in drug discovery. While comprehensive experimental data for this specific isomer remains to be fully published, its characteristics can be reliably inferred from established chemical principles and comparison with related structures. By employing the rigorous experimental protocols outlined in this guide, researchers can confidently characterize this and similar molecules, ensuring the generation of high-quality, reproducible data to drive their research forward.

References

Authored by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2,4-Difluoro-3-methylaniline (CAS: 76350-70-4) for Drug Discovery Professionals

This guide provides a comprehensive technical overview of this compound, a key fluorinated aromatic amine intermediate. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's physicochemical properties, synthesis, reactivity, and its strategic importance in the design of novel therapeutics.

Introduction: The Strategic Value of Fluorinated Anilines in Medicinal Chemistry

The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] Fluorinated aromatic amines, such as this compound, are particularly valuable building blocks.[3] The strong electronegativity and small size of the fluorine atom can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1]

Specifically, the strategic placement of fluorine can:

  • Block Metabolic Oxidation: The robust carbon-fluorine bond can prevent metabolic degradation by cytochrome P450 enzymes at otherwise vulnerable positions, thereby extending a drug's half-life.

  • Modulate pKa: Fluorine's electron-withdrawing nature lowers the basicity of the aniline nitrogen. This fine-tuning of pKa is critical for optimizing a drug's solubility, membrane permeability, and target engagement.[4]

  • Enhance Binding Interactions: Fluorine can participate in favorable non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, within a protein's binding pocket, potentially increasing potency.

This compound offers a unique substitution pattern, providing chemists with a versatile scaffold for constructing complex molecular architectures with tailored properties.

Physicochemical and Spectroscopic Profile

Precise characterization is fundamental to the effective use of any chemical intermediate. Below are the key properties of this compound.

Core Properties

A summary of the essential physicochemical data for this compound is presented in the table below.

PropertyValueSource(s)
CAS Number 76350-70-4[5][6][7][8]
Molecular Formula C₇H₇F₂N[6]
Molecular Weight 143.13 g/mol [5]
Appearance Liquid[6]
Storage Conditions Store in freezer (-20°C), inert atmosphere, keep in dark place[7]
Boiling Point 189 °C (Predicted)[9]
Density 1.229 g/cm³ (Predicted)[9]
Flash Point 79 °C (Predicted)[9]
Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted in CDCl₃):

  • Aromatic Protons (2H): Two signals are expected in the aromatic region (~6.5-7.5 ppm). These protons will exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.

  • Amine Protons (-NH₂): A broad singlet is expected (~3.5-4.5 ppm), the chemical shift of which can vary with concentration and solvent.

  • Methyl Protons (-CH₃): A singlet or a narrow triplet (due to small long-range H-F coupling) is expected in the aliphatic region (~2.0-2.5 ppm).

¹³C NMR Spectroscopy (Predicted in CDCl₃):

  • Aromatic Carbons (6C): Six distinct signals are expected. The carbons directly bonded to fluorine (C2 and C4) will appear as doublets with large one-bond carbon-fluorine coupling constants (¹JCF ≈ 240-260 Hz). The other aromatic carbons will show smaller, multi-bond C-F couplings.

  • Methyl Carbon (1C): A single signal is expected in the aliphatic region (~15-25 ppm), which may also exhibit a small quartet-like splitting due to C-F coupling.

Synthesis and Handling

Representative Synthesis Protocol: Catalytic Reduction

A common and reliable method for synthesizing aromatic amines is the catalytic reduction of the corresponding nitroaromatic precursor. The following protocol outlines a general procedure for the synthesis of this compound from 2,4-difluoro-3-methylnitrobenzene.

Causality: This method is chosen for its high efficiency, clean conversion, and operational simplicity. Palladium on carbon (Pd/C) is a highly effective catalyst for the hydrogenation of nitro groups, and hydrogen gas is a clean reducing agent, with water being the only byproduct.

Protocol:

  • Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a hydrogen balloon inlet, and a condenser, add 2,4-difluoro-3-methylnitrobenzene (1.0 eq) and methanol (10 mL per gram of substrate).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (1-5 mol%).

  • Inerting: Purge the system with nitrogen or argon gas for 5-10 minutes to remove oxygen.

  • Hydrogenation: Replace the inert gas atmosphere with hydrogen from a balloon.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 2-6 hours).

  • Workup: Once the reaction is complete, carefully purge the system with nitrogen to remove excess hydrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of methanol to ensure complete recovery of the product.

  • Purification: Concentrate the filtrate under reduced pressure to remove the methanol. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Self-Validation Note: The successful removal of the nitro group can be confirmed by the disappearance of its characteristic IR stretches (~1520 and 1340 cm⁻¹) and the appearance of N-H stretches (~3300-3500 cm⁻¹) for the aniline product.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous compounds like 2,4-difluoroaniline suggest that it should be handled with care.[10]

  • Hazard Classification: Assumed to be harmful if swallowed, toxic in contact with skin, and toxic if inhaled. May cause skin and eye irritation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles with side shields or a face shield, and a lab coat.

  • Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes. Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.

Applications in Drug Discovery & Development

The true value of this compound lies in its potential as a versatile synthon for creating diverse and complex drug candidates.[5] The amine functionality serves as a nucleophilic handle for a wide range of transformations.

Key Synthetic Transformations

The diagram below illustrates the principal reaction pathways available to a medicinal chemist starting from this compound.

G cluster_start Core Intermediate cluster_reactions Key Synthetic Pathways cluster_products Resulting Scaffolds A This compound B Amide/Sulfonamide Formation A->B + RCOCl or RSO₂Cl C N-Alkylation / Reductive Amination A->C + R'CHO, NaBH(OAc)₃ D Buchwald-Hartwig Amination A->D + Ar-X, Pd catalyst E Sandmeyer Reaction A->E 1. NaNO₂, HCl 2. CuX F Amide/Sulfonamide Derivatives B->F G Secondary/Tertiary Amines C->G H Diaryl/Heteroaryl Amines D->H I Aryl Halides/Nitriles/etc. E->I

Caption: Key synthetic transformations of this compound.

  • Amide and Sulfonamide Formation: The aniline nitrogen readily reacts with acyl chlorides, sulfonyl chlorides, or carboxylic acids (with coupling agents) to form stable amide or sulfonamide linkages. This is one of the most common strategies for linking molecular fragments in drug design.

  • N-Alkylation and Reductive Amination: The amine can be alkylated or used in reductive amination protocols with aldehydes and ketones to generate secondary or tertiary amines, providing access to different structural classes.

  • Palladium-Catalyzed Cross-Coupling: As a nucleophile, the aniline is an excellent partner in Buchwald-Hartwig amination reactions, allowing for the construction of diaryl or heteroaryl amine structures, which are privileged scaffolds in many therapeutic areas.

  • Diazotization and Sandmeyer Reactions: The amine can be converted to a diazonium salt, which is a versatile intermediate that can be subsequently transformed into a wide range of other functional groups (e.g., halides, nitriles, hydroxyls), enabling further diversification of the aromatic core.

Conclusion

This compound (CAS: 76350-70-4) is a valuable and versatile intermediate for the synthesis of advanced pharmaceutical and agrochemical compounds. Its unique fluorine and methyl substitution pattern provides a strategic advantage in designing molecules with enhanced metabolic stability, tailored basicity, and potent biological activity. While detailed public data on this specific isomer is limited, its structural features and the well-established reactivity of fluorinated anilines underscore its significant potential. By leveraging the synthetic pathways outlined in this guide, researchers can effectively incorporate this building block into their discovery programs to develop next-generation therapeutics.

References

A Technical Guide to the Molecular Structure and Conformation of 2,4-Difluoro-3-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

2,4-Difluoro-3-methylaniline is a substituted aromatic amine of significant interest in the chemical, pharmaceutical, and agrochemical industries. Its utility as a synthetic intermediate is profoundly influenced by its three-dimensional structure and conformational preferences. This guide provides an in-depth analysis of its molecular architecture, governed by a complex interplay of steric and electronic effects from its fluoro, methyl, and amino substituents. We explore the dominant intramolecular interactions, particularly the N-H···F hydrogen bond, that dictate its conformational landscape. This document outlines state-of-the-art computational and experimental methodologies for elucidating its structure, offering detailed protocols for researchers and drug development professionals. The insights presented herein are crucial for understanding the molecule's reactivity, intermolecular binding potential, and rational design of next-generation derivatives.

Introduction: Significance and Structural Context

Substituted anilines are foundational building blocks in modern chemistry. Fluorinated aniline derivatives, in particular, are prized for the unique physicochemical properties that fluorine imparts, such as increased metabolic stability, enhanced binding affinity, and modulated lipophilicity.[1][2] this compound (CAS No. 76350-70-4) emerges as a key intermediate in this class. Understanding its precise molecular structure and conformational dynamics is not merely an academic exercise; it is a prerequisite for predicting its chemical behavior, from reaction kinetics to its ability to fit into the active site of a biological target.

The aniline scaffold is inherently flexible, with the conformation of the amino group being highly sensitive to the electronic and steric nature of ring substituents.[3] In this compound, the structure is defined by:

  • An amino group (-NH₂) at C1, which acts as a π-donor and hydrogen bond donor.

  • An ortho-fluorine atom (-F) at C2, a potent σ-acceptor and potential hydrogen bond acceptor.

  • A methyl group (-CH₃) at C3, which is a weak π-donor and introduces significant steric bulk.

  • A para-fluorine atom (-F) at C4, another strong σ-acceptor.

This unique substitution pattern creates a fascinating conformational puzzle, the solution to which reveals the molecule's fundamental properties.

Molecular Structure and Identification

The unambiguous identification of this compound is the first step in any rigorous analysis.

IdentifierValue
IUPAC Name This compound
CAS Number 76350-70-4
Molecular Formula C₇H₇F₂N
Molecular Weight 143.14 g/mol

The spatial arrangement of the substituents on the benzene ring is critical. The standard IUPAC numbering scheme is illustrated in the diagram below.

Caption: 2D Structure and IUPAC Numbering of this compound.

Conformational Landscape: The Dominance of Intramolecular Interactions

The conformation of this compound is primarily determined by the orientation of the amino and methyl groups, which are subject to rotation around their respective single bonds to the aromatic ring.

Key Conformational Determinants
  • Amino Group Rotation and Pyramidalization: In aniline, the amino group is known to be slightly pyramidal, and there exists an energy barrier to its rotation.[3][4] This barrier is a measure of the π-conjugation between the nitrogen lone pair and the aromatic system.[5]

  • Intramolecular Hydrogen Bonding (IMHB): The presence of a fluorine atom at the C2 position (ortho to the amino group) creates a strong predisposition for the formation of an N-H···F intramolecular hydrogen bond.[6][7] This interaction involves one of the N-H bonds and the ortho-fluorine, forming a stable, planar five-membered ring system (N-C1-C2-F···H). Such bonds are known to significantly influence molecular conformation and properties.[8][9]

  • Steric Hindrance: The methyl group at C3 is adjacent to both the amino group at C1 and the fluorine atom at C4. This creates steric repulsion that will influence the preferred rotational orientation (conformation) of the methyl group and may cause slight out-of-plane distortions of the substituents to relieve strain.

The Predicted Low-Energy Conformation

The energetic advantage conferred by the N-H···F hydrogen bond is expected to be the dominant force in establishing the molecule's preferred conformation. This interaction would "lock" the amino group into a specific orientation where one N-H bond is pointed towards the ortho-fluorine. The steric clash between the methyl and amino groups would be a secondary, but still significant, factor. Therefore, the global minimum energy conformation is predicted to feature:

  • A coplanar or near-coplanar arrangement of the N-H···F system.

  • The methyl group's hydrogen atoms rotated into a staggered position to minimize steric interactions with the adjacent substituents.

Methodologies for Structural and Conformational Analysis

A dual approach, combining computational modeling with experimental validation, provides the most comprehensive understanding of molecular structure.

Computational Chemistry Protocol

Density Functional Theory (DFT) is a robust and widely accepted quantum mechanical method for predicting the geometric and electronic properties of molecules of this class with high accuracy.[10][11][12]

  • Initial Structure Generation: A 3D model of this compound is built using molecular modeling software.

  • Conformational Search: A systematic scan of the potential energy surface is performed by rotating the C1-N bond. This identifies all potential low-energy conformers (rotamers).

  • Geometry Optimization: Each potential conformer is subjected to full geometry optimization. A common and reliable level of theory for this is B3LYP with the 6-311++G(d,p) basis set, which adequately accounts for electron correlation and polarization.[13][14]

  • Frequency Analysis: A vibrational frequency calculation is performed on each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This step also yields thermodynamic data (zero-point energy, enthalpy, Gibbs free energy).

  • Analysis of Intramolecular Interactions: Natural Bond Orbital (NBO) or Quantum Theory of Atoms in Molecules (QTAIM) analyses are performed on the lowest energy conformer to quantify the strength and nature of the N-H···F intramolecular hydrogen bond.

dft_workflow start 1. Initial 3D Structure Generation scan 2. Potential Energy Surface Scan (Rotate C1-N bond) start->scan opt 3. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) scan->opt freq 4. Vibrational Frequency Analysis opt->freq verify Confirm True Minimum (No Imaginary Frequencies) freq->verify verify->opt If Not Minimum (Re-optimize) nbo 5. NBO/QTAIM Analysis (Quantify IMHB) verify->nbo If Minimum result Final Optimized Structure & Energy Profile nbo->result

Caption: Workflow for DFT-based conformational analysis of this compound.

Experimental Validation Protocols

While computational methods provide powerful predictions, experimental validation is the gold standard.

X-ray crystallography provides definitive, high-resolution information about the molecular structure in the solid state, including precise bond lengths, bond angles, and the conformation of the molecule as it packs into a crystal lattice.

  • Crystal Growth: High-purity this compound is dissolved in a suitable solvent or solvent mixture. Single crystals are grown via slow evaporation, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. A detector collects the diffraction pattern as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is solved to locate the atoms, and the structural model is refined to achieve the best fit with the experimental data.

  • Data Analysis: The final refined structure provides atomic coordinates, from which all geometric parameters (bond lengths, angles, torsions) and details of intermolecular interactions in the crystal can be determined.

xray_workflow start 1. Grow High-Quality Single Crystal collect 2. X-ray Diffraction Data Collection start->collect process 3. Data Processing (Unit Cell & Space Group) collect->process solve 4. Structure Solution (Determine Atom Positions) process->solve refine 5. Structural Refinement (Fit Model to Data) solve->refine result Final Crystal Structure (Bond Lengths, Angles) refine->result

Caption: Generalized workflow for single-crystal X-ray crystallography.

NMR spectroscopy is the most powerful technique for determining molecular structure and conformation in solution. For this molecule, a multi-nuclear approach is essential.

  • Sample Preparation: A dilute solution (~5-10 mg) of the compound is prepared in a deuterated, non-polar solvent (e.g., CDCl₃) to minimize intermolecular hydrogen bonding with the solvent.

  • ¹H NMR: Provides information on the chemical environment of the protons. The chemical shift of the -NH₂ protons can be indicative of hydrogen bonding.

  • ¹⁹F NMR: Crucial for this molecule. The chemical shifts of the two distinct fluorine atoms provide information about their electronic environment.

  • ¹H-¹⁹F Heteronuclear Overhauser Effect Spectroscopy (HOESY): A 2D NMR experiment that detects through-space interactions. A cross-peak between an amino proton and the ortho-fluorine atom would provide direct and unambiguous evidence of their close spatial proximity, confirming the N-H···F intramolecular hydrogen bond.[15]

  • J-Coupling Analysis: The observation of a scalar (through-bond) coupling constant, denoted ¹ʰJ(N-H, F), between the amino proton and the ortho-fluorine provides definitive proof of the hydrogen bond's existence and can be correlated with its strength.[7][16]

Predicted Structural Data and Interpretation

Based on DFT calculations of structurally similar substituted anilines, the key geometric parameters for the lowest-energy conformer of this compound, featuring the N-H···F hydrogen bond, are predicted below.

Table 1: Predicted Key Geometric Parameters

Parameter Description Predicted Value Rationale
r(C-N) C1-N bond length ~1.38 - 1.40 Å Shorter than a typical C-N single bond due to π-conjugation with the ring.[3]
r(N-H···F) H-bond distance (H to F) ~2.0 - 2.2 Å Typical distance for a weak to moderate N-H···F intramolecular hydrogen bond.[8]
∠(N-H···F) H-bond angle ~130 - 140° Constrained by the geometry of the five-membered ring.[7]
∠(H-N-C1-C2) Amino group torsion ~0 - 10° The amino group is held nearly planar with the ring to maximize the H-bond.

| ∠(C2-C3-C(Me)-H) | Methyl group torsion | ~60° (staggered) | Rotated to minimize steric clash with -NH₂ and -F groups. |

The stability conferred by the intramolecular hydrogen bond is significant. Computational studies on analogous systems show that conformers featuring such bonds can be several kcal/mol lower in energy than those without.

Table 2: Predicted Relative Energies of Conformers

Conformer Key Feature Predicted Relative Energy
A (Global Minimum) N-H···F hydrogen bond present 0.0 kcal/mol (Reference)

| B (Rotamer) | Amino group rotated 180° (No H-bond) | +4 to +7 kcal/mol |

Implications of the Predicted Conformation
  • Reactivity: The "locked" conformation reduces the conformational entropy of the molecule. The nitrogen lone pair's availability is decreased due to its delocalization into the ring and participation in the IMHB, leading to lower basicity compared to aniline.

  • Intermolecular Interactions: The intramolecular hydrogen bond satisfies the primary hydrogen bond donor/acceptor sites on one side of the molecule. This makes the molecule more "lipophilic" on that face and directs any intermolecular interactions (e.g., in a crystal or a protein binding site) to the other available sites. This principle is actively used in drug design to enhance membrane permeability.[17]

  • Spectroscopy: The conformation directly impacts the NMR spectrum, leading to a downfield shift for the hydrogen-bonded proton and enabling the characteristic ¹H-¹⁹F through-space couplings.

Conclusion

The molecular structure of this compound is not static but is dominated by a well-defined, low-energy conformation. This preferred structure is dictated by a stabilizing intramolecular N-H···F hydrogen bond between the amino group and the ortho-fluorine atom. This interaction holds the amino group nearly coplanar with the aromatic ring, a conformation that is further influenced by the steric demands of the adjacent methyl group. An integrated approach using Density Functional Theory for prediction and experimental techniques like X-ray crystallography and multi-nuclear NMR for validation is essential for a complete and accurate characterization. A thorough understanding of this conformational landscape is critical for scientists leveraging this compound as a building block in the design and synthesis of advanced functional molecules.

References

A Comprehensive Spectroscopic Guide to 2,4-Difluoro-3-methylaniline (CAS: 5655-63-0)

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document provides a detailed predictive analysis of the spectroscopic characteristics of 2,4-Difluoro-3-methylaniline. As a complete, publicly available experimental dataset for this specific isomer is not available, this guide has been constructed by leveraging established spectroscopic principles and drawing analogies from closely related, well-characterized molecules. The presented data are intended to serve as a robust reference for researchers; however, experimental verification remains the gold standard for lot-specific material confirmation.

Introduction

This compound is a substituted aromatic amine, a class of compounds that serves as a cornerstone for the synthesis of a wide array of pharmaceuticals, agrochemicals, and advanced materials. The precise arrangement of the fluoro, methyl, and amino substituents on the aniline ring dictates its reactivity and final properties. Consequently, unambiguous structural confirmation is not merely a procedural step but a critical prerequisite for any downstream application.

This guide provides an in-depth exploration of the expected spectroscopic signature of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). From the perspective of a senior application scientist, we will not only present the data but also delve into the causality behind the expected spectral features and the logic underpinning the choice of analytical methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the elucidation of molecular structure in solution. For a molecule such as this compound, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is essential to map out the complete atomic connectivity and electronic environment.

Predicted ¹H NMR Analysis

Proton NMR provides a map of the hydrogen environments within the molecule. The interplay of through-bond (J-coupling) interactions between protons (H-H) and between protons and fluorine (H-F) results in complex but highly informative splitting patterns.

Experimental Protocol: A Self-Validating Approach A robust protocol involves dissolving approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃), a solvent chosen for its ability to dissolve a wide range of organic compounds and its well-defined residual solvent peak (δ ≈ 7.26 ppm) for accurate referencing. The spectrum should be acquired on a spectrometer operating at a minimum of 400 MHz to ensure adequate signal dispersion.

Data Interpretation The ¹H NMR spectrum is predicted to contain four distinct signals: the amino protons, two aromatic protons, and the methyl protons.

Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)IntegrationAssignmentRationale
~ 6.85dddJ(H,H) ≈ 8.8, J(H,F4) ≈ 8.8, J(H,F2) ≈ 5.01HH-5Ortho to the electron-donating -NH₂ group, resulting in an upfield shift. Coupled to H-6, and both F-2 and F-4.
~ 6.65tdJ(H,F2) ≈ J(H,H) ≈ 8.8, J(H,F4) ≈ 2.51HH-6Meta to the -NH₂ group. Experiences strong coupling to the adjacent H-5 and the ortho F-2, and a weaker meta coupling to F-4.
~ 3.70br s-2H-NH₂The chemical shift is variable and depends on concentration and solvent. The signal is typically broad due to quadrupole effects from the nitrogen atom and chemical exchange.
~ 2.15t⁵J(H,F) ≈ 2.53H-CH₃The methyl group is a singlet, but long-range coupling to the two ortho fluorine atoms (F-2 and F-4) is expected to resolve into a small triplet.

Visualization: ¹H NMR Coupling Network

The following diagram illustrates the predicted scalar coupling relationships between the protons and fluorine atoms, which dictate the observed signal multiplicities.

Caption: Predicted H-H and H-F coupling in this compound.

Predicted ¹³C NMR Analysis

Carbon NMR, typically acquired with broadband proton decoupling, reveals the number of unique carbon environments. For this molecule, the most telling features are the large, direct coupling constants between the fluorine-bearing carbons (C-2, C-4) and the fluorine atoms.

Predicted Chemical Shift (δ, ppm)Multiplicity (from C-F Coupling)Coupling Constant ¹J(C,F) (Hz)Assignment
~ 154dd~ 240 (C-F), ~12 (C-F)C-2
~ 151dd~ 245 (C-F), ~12 (C-F)C-4
~ 135dd~ 7 (C-F), ~ 4 (C-F)C-1
~ 120d~ 4C-6
~ 118d~ 18C-3
~ 112dd~ 22 (C-F), ~ 4 (C-F)C-5
~ 14q~ 4-CH₃
Predicted ¹⁹F NMR Analysis

Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive and indispensable tool for characterizing fluorinated compounds.[1] The chemical shifts are highly sensitive to the electronic environment.

Experimental Protocol The same sample prepared for ¹H NMR can be used. ¹⁹F NMR spectra are typically referenced externally to CFCl₃ (δ = 0 ppm).

Data Interpretation Two distinct signals are expected, one for each fluorine atom. They will appear as complex multiplets due to coupling to each other (F-F) and to nearby protons (F-H).

Predicted Chemical Shift (δ, ppm vs CFCl₃)MultiplicityAssignmentRationale
~ -125mF-2The chemical shift is influenced by the ortho -NH₂ and -CH₃ groups.
~ -130mF-4The chemical shift is influenced by the ortho -NH₂ and -CH₃ groups.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy provides a rapid and reliable method for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Experimental Protocol The use of an Attenuated Total Reflectance (ATR) accessory is the industry standard for its simplicity and speed, requiring only a small amount of neat sample. A background spectrum of the clean ATR crystal is recorded, followed by the sample spectrum.

Visualization: Standard IR Analysis Workflow

A Place Sample on ATR Crystal B Acquire Spectrum (e.g., 32 scans) A->B C Perform Background Subtraction B->C D Identify Diagnostic Peaks C->D E Assign Functional Groups D->E F Compare to Reference (Fingerprint Region) D->F

Caption: Workflow for ATR-FTIR data acquisition and analysis.

Predicted Spectral Interpretation The IR spectrum provides a distinct "fingerprint" for this compound.

Predicted Frequency (cm⁻¹)IntensityAssignmentVibrational Mode
3480 - 3390Medium-NH₂Asymmetric & Symmetric N-H Stretch
3100 - 3000Medium-WeakAr C-HAromatic C-H Stretch
2980 - 2870Medium-Weak-CH₃Aliphatic C-H Stretch
~ 1620Strong-NH₂N-H Scissoring (Bending)
1580 - 1450Strong-MediumAr C=CAromatic Ring C=C Stretch
1300 - 1100Very StrongC-FC-F Stretch

The dual peaks for the N-H stretch are characteristic of a primary amine.[2] The most intense absorptions are expected in the 1300-1100 cm⁻¹ region, which are indicative of the C-F stretching vibrations.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is the definitive technique for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Experimental Protocol For a volatile compound like this aniline derivative, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the method of choice. The sample is injected into the GC, where it is vaporized and separated from impurities. It then enters the MS source, where it is ionized by a high-energy electron beam (typically 70 eV), causing fragmentation.

Predicted Mass Spectrum Analysis The molecular formula is C₇H₇F₂N, with a monoisotopic mass of 143.05 g/mol .

  • Molecular Ion (M⁺·): A strong molecular ion peak is expected at m/z 143 . The odd nominal mass is consistent with the Nitrogen Rule , which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.

  • Key Fragments: The high energy of EI will induce fragmentation, providing structural clues. The fragmentation of the parent compound, 2,4-difluoroaniline (m/z 129), serves as an excellent model for predicting the behavior of the target molecule.[3]

Predicted m/zProposed FragmentIdentity
143[C₇H₇F₂N]⁺·Molecular Ion (M⁺·)
142[M - H]⁺Loss of a hydrogen radical
128[M - CH₃]⁺Loss of a methyl radical
116[M - HCN]⁺·Loss of neutral hydrogen cyanide
101[C₅H₂F₂]⁺Ring fragmentation fragment

Visualization: Plausible EI Fragmentation Pathway

M m/z 143 [M]⁺· M_minus_H m/z 142 [M-H]⁺ M->M_minus_H - H· M_minus_CH3 m/z 128 [M-CH₃]⁺ M->M_minus_CH3 - CH₃· M_minus_HCN m/z 116 [M-HCN]⁺· M_minus_CH3->M_minus_HCN - HCN

Caption: Predicted major fragmentation pathway for this compound.

Conclusion

The structural elucidation of this compound requires a synergistic application of multiple spectroscopic techniques. This guide outlines the predicted spectroscopic data package for this molecule.

  • NMR (¹H, ¹³C, ¹⁹F) provides an unambiguous map of the atomic framework through chemical shifts and scalar coupling networks.

  • IR spectroscopy offers rapid confirmation of key functional groups, notably the primary amine and carbon-fluorine bonds.

  • Mass Spectrometry confirms the molecular weight and provides structural insights through predictable fragmentation patterns.

This comprehensive, albeit predictive, analysis serves as a valuable baseline for researchers, quality control scientists, and drug development professionals, enabling them to confidently characterize this important chemical building block.

References

An In-depth Technical Guide to the Reactivity and Stability of 2,4-Difluoro-3-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 2,4-Difluoro-3-methylaniline is a substituted aromatic amine with significant potential as a versatile building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. The strategic placement of two electron-withdrawing fluorine atoms and one electron-donating methyl group on the aniline core creates a unique electronic environment that dictates its reactivity and stability. This guide provides a comprehensive analysis of this compound, offering field-proven insights into its chemical behavior, stability profile, and safe handling protocols. By examining the interplay of its functional groups, we will elucidate the causality behind its reactivity in key synthetic transformations and its degradation pathways. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their synthetic endeavors.

Molecular Profile and Physicochemical Properties

This compound is a trifunctionalized benzene ring. The foundational reactivity is that of an aniline, characterized by the nucleophilic amino group and the activated aromatic ring. However, this is modulated by:

  • Two Fluorine Substituents: Located at positions 2 and 4, these halogens exert a strong electron-withdrawing inductive effect (-I), which decreases the electron density of the ring and the basicity of the amino group. They also have a weaker, electron-donating mesomeric effect (+M).

  • One Methyl Substituent: Located at position 3, this alkyl group has a weak electron-donating inductive effect (+I), which slightly counteracts the influence of the fluorine atoms.

This intricate electronic balance is key to understanding its synthetic utility. While specific experimental data for this exact isomer is not extensively published, we can extrapolate its properties from closely related analogs like 2,4-difluoroaniline.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueRationale / Comparative Compound
Molecular FormulaC₇H₇F₂N-
Molecular Weight143.14 g/mol -
AppearanceColorless to light brown liquid/solidAnalogy with similar substituted anilines.
Boiling Point~180-190 °CHigher than 2,4-difluoroaniline (170 °C) due to the added methyl group.[1]
Melting Point< 0 °CLikely a low-melting solid or liquid at room temperature.
pKa~2.5 - 3.0Expected to be lower than aniline (~4.6) due to the strong -I effect of two fluorine atoms, similar to 2,4-difluoroaniline (pKa ~3.26).[1]
SolubilitySparingly soluble in waterTypical for anilines; soluble in common organic solvents (e.g., alcohols, ethers, chlorinated solvents).
LogP~2.0Increased lipophilicity from the methyl group compared to 2,4-difluoroaniline (LogP ~1.7).[1]

Proposed Synthesis Pathway

The most direct and industrially scalable approach to synthesizing this compound is the catalytic hydrogenation of its nitro precursor, 2,4-difluoro-3-methylnitrobenzene. This method is widely employed for the preparation of anilines due to its high efficiency and clean conversion.

G cluster_0 Proposed Synthesis Workflow A Starting Material: 2,4-Difluoro-3-methylnitrobenzene B Reaction Vessel: - Methanol (Solvent) - Pd/C (10% w/w) Catalyst A->B Add to C Reaction Conditions: - H₂ Atmosphere (50 psi) - Room Temperature, 2-4h B->C Subject to D Workup: - Filter through Celite to remove Pd/C - Concentrate filtrate under reduced pressure C->D Process E Final Product: This compound (High Purity) D->E Isolate

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Catalytic Hydrogenation

Trustworthiness: This protocol incorporates a self-validating system. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the complete consumption of the starting material before proceeding to workup, guaranteeing high conversion and purity.

  • Vessel Preparation: To a 250 mL hydrogenation vessel, add 2,4-difluoro-3-methylnitrobenzene (10.0 g, 57.8 mmol) and methanol (100 mL).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (1.0 g, 10% w/w) to the mixture.

    • Expert Insight: The use of a 10% loading of Pd/C is a robust choice for ensuring a reasonable reaction rate without excessive cost. Methanol is an excellent solvent as it readily dissolves the starting material and the product is largely soluble, preventing catalyst poisoning.

  • Hydrogenation: Seal the vessel and purge it three times with nitrogen gas, followed by three purges with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen.

  • Reaction: Stir the mixture vigorously at room temperature for 2-4 hours. Monitor the reaction by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) until the starting nitro compound spot has completely disappeared.

  • Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of methanol (2 x 10 mL) to recover any residual product.

    • Expert Insight: Filtering through Celite is critical for removing the fine, pyrophoric palladium catalyst safely and completely.

  • Isolation: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound. The product can be further purified by vacuum distillation if necessary.

Chemical Reactivity Profile

The reactivity of this compound is dictated by the nucleophilic amino group and the electronically modified aromatic ring.

Caption: Electronic directing effects influencing electrophilic aromatic substitution.

Reactions at the Amino Group

The lone pair of electrons on the nitrogen atom makes it a potent nucleophile and a weak base.

  • Basicity: The amino group is a Brønsted-Lowry base and will react exothermically with acids to form ammonium salts.[1] Its basicity is significantly reduced by the two fluorine atoms, making it a weaker base than aniline.

  • Acylation and Sulfonylation: It readily reacts with acid chlorides, anhydrides, and sulfonyl chlorides to form the corresponding amides and sulfonamides. This is a common strategy to protect the amino group or to introduce new functionalities.

  • Diazotization: Like other primary anilines, it can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5 °C). The resulting diazonium salt is a valuable intermediate for Sandmeyer-type reactions, allowing the introduction of a wide range of substituents (e.g., -Cl, -Br, -CN, -OH).

Reactions on the Aromatic Ring

Electrophilic Aromatic Substitution (EAS) is governed by the combined directing effects of the three substituents.

  • Directing Effects:

    • The -NH₂ group is a powerful ortho, para-director.

    • The -CH₃ group is a weaker ortho, para-director.

    • The -F atoms are deactivating but are also ortho, para-directors.

  • Predicted Outcome: The positions ortho and para to the strongly activating amino group are C2, C6, and C4. Positions C2 and C4 are blocked by fluorine atoms. Therefore, the primary sites for electrophilic attack are C5 and C6.

    • Position C5: This position is para to the -CH₃ group and meta to the -NH₂ group.

    • Position C6: This position is ortho to the -NH₂ group.

Stability and Degradation Profile

Understanding the stability of this compound is critical for its storage, handling, and application.

  • Chemical Stability: The compound is stable under recommended storage conditions.[1] However, as an aniline, it is incompatible with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and isocyanates.[1][2] Contact with these materials can lead to vigorous or exothermic reactions.

  • Thermal Stability: It is combustible but not considered a significant fire risk under normal conditions.[1][3] At high temperatures, thermal decomposition may produce hazardous gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride.[4]

  • Air and Light Sensitivity: Many anilines are sensitive to prolonged exposure to air and light, which can cause gradual oxidation and discoloration (often turning reddish-purple or brown).[1][2] It is recommended to store the compound under an inert atmosphere (e.g., nitrogen or argon) and in a dark place.

  • Biodegradation: Studies on related fluoroanilines have shown that they are biodegradable under aerobic conditions, although the process can be slow.[5] Increased fluorine substitution tends to increase the time required for microbial cultures to acclimate and degrade the compound.[5] It is predicted that this compound would also be susceptible to aerobic biodegradation, likely proceeding through hydroxylation and ring-cleavage pathways.[5][6]

Safe Handling and Storage Protocols

Due to its classification as a substituted aniline, this compound should be handled with appropriate caution. The following guidelines are based on data from analogous compounds.

Table 2: Predicted GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3/4H301/H302: Toxic/Harmful if swallowed
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation

Source: Extrapolated from safety data for 2,4-difluoroaniline.[2][3]

Recommended Procedures:
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[7]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.[7]

    • Skin Protection: Handle with chemically resistant gloves (e.g., nitrile rubber). Wear a lab coat and ensure no skin is exposed.[7]

    • Respiratory Protection: If working outside a fume hood or if vapors are generated, use a NIOSH-approved respirator with an organic vapor cartridge.

  • Handling: Avoid contact with skin, eyes, and clothing.[7] Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames.[7]

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.[3] Keep the container tightly sealed and store under an inert atmosphere (e.g., nitrogen) to prevent degradation.[1][3] A recommended storage temperature is 2-8°C.[1]

Conclusion

This compound presents a compelling profile for synthetic chemists. Its reactivity is a nuanced interplay between the activating amino and methyl groups and the deactivating, directing influence of the two fluorine atoms. While the amino group provides a reliable handle for a variety of transformations, electrophilic substitution on the aromatic ring requires careful consideration of the competing directing effects. The compound's stability is robust under proper storage conditions, but its sensitivity to oxidation and incompatibility with common reagents must be respected. By understanding these core principles, researchers can effectively and safely utilize this compound as a key intermediate in the development of novel, high-value molecules.

References

solubility of 2,4-Difluoro-3-methylaniline in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2,4-Difluoro-3-methylaniline in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in pharmaceutical and materials science. While specific quantitative solubility data for this compound is not extensively published, this document extrapolates its expected behavior in various organic solvents based on fundamental chemical principles and the known properties of structurally similar molecules. Furthermore, it offers a detailed, field-proven experimental protocol for the precise determination of its thermodynamic solubility. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's physicochemical properties to facilitate its use in synthesis, formulation, and quality control.

Introduction: The Significance of this compound

This compound is a substituted aromatic amine of growing importance in the chemical and pharmaceutical industries. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and an electron-donating methyl group on the aniline ring, imparts specific electronic and steric properties that make it a valuable building block in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and specialty polymers.

Understanding the solubility of this compound is paramount for its effective application. Solubility dictates the choice of reaction media, purification methods (such as crystallization), and formulation strategies. Poor solubility can lead to challenges in achieving desired reaction kinetics, product purity, and bioavailability in pharmaceutical applications[1][2]. This guide aims to provide a robust framework for predicting and experimentally verifying the solubility of this compound in a range of common organic solvents.

Theoretical Framework: Predicting Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a qualitative summary of the thermodynamics of mixing. The overall free energy change of dissolution depends on the enthalpy and entropy of mixing, which in turn are determined by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.

The molecular structure of this compound provides key insights into its expected solubility:

  • Aromatic Ring: The benzene ring is inherently nonpolar and hydrophobic, favoring interactions with nonpolar solvents through van der Waals forces[3].

  • Amino Group (-NH₂): The primary amine group is polar and capable of acting as both a hydrogen bond donor (via the N-H bonds) and acceptor (via the lone pair of electrons on the nitrogen atom). This functional group promotes solubility in polar, hydrogen-bonding solvents[4].

  • Fluorine Atoms (-F): Fluorine is the most electronegative element, making the C-F bonds highly polar. However, the two fluorine atoms are symmetrically placed, which can reduce the overall molecular dipole moment. Fluorine atoms are weak hydrogen bond acceptors.

  • Methyl Group (-CH₃): The methyl group is a nonpolar, electron-donating group that contributes to the overall lipophilicity of the molecule.

Based on these structural features, we can predict the solubility of this compound in different classes of organic solvents.

Expected Solubility Profile

The interplay of the polar amino group and the largely nonpolar substituted benzene ring suggests that this compound will exhibit a versatile solubility profile.

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHighThe amino group can form strong hydrogen bonds with the hydroxyl groups of these solvents. The polarity of the solvents will also effectively solvate the polar C-F bonds.
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High to ModerateThese solvents are polar and can engage in dipole-dipole interactions with the C-F and N-H bonds. They can also act as hydrogen bond acceptors for the N-H protons.
Nonpolar Aprotic Toluene, Hexanes, Diethyl EtherModerate to LowThe nonpolar aromatic ring and methyl group will interact favorably with these solvents. However, the polar amino and fluoro groups will be less effectively solvated, limiting overall solubility. Diethyl ether may show slightly better solubility due to its ability to act as a hydrogen bond acceptor.
Chlorinated Dichloromethane (DCM), ChloroformModerateThese solvents have a moderate polarity and can dissolve a wide range of organic compounds. They will effectively solvate the aromatic portion of the molecule.

Experimental Determination of Thermodynamic Solubility

To obtain precise and reliable solubility data, an experimental approach is necessary. The "shake-flask" method is the gold standard for determining the thermodynamic (or equilibrium) solubility of a compound and is widely recognized for its accuracy[5][6].

Principle of the Shake-Flask Method

The method involves agitating an excess amount of the solid solute in the solvent of interest for a prolonged period until equilibrium is reached between the undissolved solid and the saturated solution. The concentration of the solute in the clear, saturated supernatant is then measured using a suitable analytical technique.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equilibration 2. Equilibration cluster_separation 3. Phase Separation cluster_analysis 4. Analysis prep_vial Add excess this compound to a vial add_solvent Add a known volume of the organic solvent prep_vial->add_solvent seal_vial Seal the vial tightly add_solvent->seal_vial agitate Agitate at a constant temperature (e.g., 25°C) for 24-48 hours seal_vial->agitate centrifuge Centrifuge to pellet undissolved solid agitate->centrifuge filter Filter supernatant (e.g., 0.45 µm PTFE filter) centrifuge->filter dilute Dilute an aliquot of the filtrate with mobile phase filter->dilute analyze Quantify concentration (e.g., HPLC-UV, LC-MS) dilute->analyze calculate Calculate solubility (e.g., in mg/mL or mol/L) analyze->calculate

Caption: Workflow for the shake-flask solubility determination method.

Detailed Step-by-Step Protocol

Materials:

  • This compound (high purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.45 µm PTFE for organic solvents)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. A sufficient excess should be visible to ensure saturation.

    • To each vial, add a known volume (e.g., 5.0 mL) of a different organic solvent.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient time to reach equilibrium. A duration of 24 to 48 hours is typically recommended[1][7]. It is advisable to test multiple time points (e.g., 24h and 48h) to confirm that equilibrium has been reached.

  • Phase Separation:

    • After equilibration, remove the vials and allow them to stand at the same constant temperature to let the undissolved solid settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vials.

    • Carefully draw the supernatant using a syringe and filter it through a 0.45 µm syringe filter appropriate for the solvent used. This step is critical to remove any fine particulates.

  • Quantification:

    • Prepare a series of calibration standards of this compound of known concentrations in the solvent of interest.

    • Accurately dilute a known volume of the filtered saturated solution with the appropriate solvent or mobile phase to bring its concentration within the range of the calibration curve.

    • Analyze the diluted sample and the calibration standards using a validated analytical method, such as HPLC-UV[8]. The wavelength for UV detection should be set to the λmax of this compound.

    • Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the measured concentration by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Factors Influencing Solubility Measurements

Several factors can affect the accuracy and reproducibility of solubility measurements:

  • Purity of the Compound and Solvent: Impurities can alter the measured solubility. Therefore, using high-purity materials is essential[6].

  • Temperature: The solubility of most organic compounds is temperature-dependent. Strict temperature control throughout the experiment is crucial[6].

  • pH (for aqueous or protic solvents): As an amine, the solubility of this compound in protic solvents can be pH-dependent. In acidic conditions, the amine group will be protonated to form a more soluble salt.

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form used in the experiment.

Conclusion

While direct, published quantitative data on the solubility of this compound is scarce, a thorough understanding of its molecular structure allows for reliable predictions of its behavior in various organic solvents. It is expected to be highly soluble in polar protic solvents, moderately to highly soluble in polar aprotic solvents, and have lower solubility in nonpolar solvents. For applications requiring precise solubility data, the shake-flask method provides a robust and accurate means of determination. The detailed protocol provided in this guide serves as a validated starting point for researchers to generate high-quality, reproducible solubility data, thereby facilitating the seamless integration of this compound into their research and development workflows.

References

A Technical Guide to the Hazards and Safety of 2,4-Difluoro-3-methylaniline and Related Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Author's Note: This document addresses the hazards and safety information for 2,4-Difluoro-3-methylaniline (CAS No. 76350-70-4). A comprehensive, publicly available Safety Data Sheet (SDS) with detailed toxicological and physical hazard data for this specific isomer could not be located during the preparation of this guide. Therefore, to ensure scientific integrity and provide the most reliable safety guidance possible, this document adopts a class-based hazard assessment approach. The information herein is synthesized from authoritative data on closely related structural isomers, such as 2,4-Difluoroaniline and 3-Fluoro-4-methylaniline. All data derived from surrogate compounds are explicitly cited. Researchers must treat this compound with, at minimum, the same level of caution as the most hazardous of its related isomers discussed.

Compound Identification and Physicochemical Profile

This compound is a substituted aromatic amine. While specific, verified data for this compound is scarce, a profile can be inferred from related structures. Aniline and its derivatives are typically liquids or solids with limited water solubility and are known to be combustible. They are foundational intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1]

Table 1: Physicochemical Data of Related Fluoroaniline Isomers

Property2,4-Difluoroaniline (CAS 367-25-9)3-Fluoro-4-methylaniline (CAS 452-77-7)
Molecular Formula C₆H₅F₂NC₇H₈FN
Molecular Weight 129.11 g/mol [2]125.14 g/mol [3]
Appearance Clear brown liquidData not available
Boiling Point 170 °C @ 753 mmHgData not available
Melting Point -7.5 °CData not available
Density 1.268 g/mL @ 25 °C1.093 g/mL[4]
Flash Point 62 °C (143.6 °F) - closed cupCombustible liquid[4]
Stability Stable under normal conditions.[2] Light sensitive.[5]Stable under normal conditions.[4]

Consolidated Hazard Assessment of Fluoro-Methylaniline Isomers

Based on the GHS classifications of several structural isomers, a clear pattern of significant toxicity and irritation emerges. All personnel must assume that this compound presents similar hazards.

Table 2: GHS Hazard Classifications for Related Fluoroaniline Isomers

Hazard Class2,4-Difluoroaniline (CAS 367-25-9)[2]3-Fluoro-4-methylaniline (CAS 452-77-7)[4]N-Methylaniline (CAS 100-61-8)
Acute Toxicity, Oral Category 4 (Harmful if swallowed)Category 3 (Toxic if swallowed)Category 3 (Toxic if swallowed)
Acute Toxicity, Dermal Category 3 (Toxic in contact with skin)Category 3 (Toxic in contact with skin)Category 3 (Toxic in contact with skin)
Acute Toxicity, Inhalation Category 3 (Toxic if inhaled)Category 3 (Toxic if inhaled)Category 3 (Toxic if inhaled)
Skin Corrosion/Irritation Not ClassifiedCategory 2 (Causes skin irritation)Not Classified
Serious Eye Damage/Irritation Not ClassifiedCategory 2 (Causes serious eye irritation)Category 2A (Causes serious eye irritation)
Specific Target Organ Toxicity (Single Exposure) Not ClassifiedCategory 3 (May cause respiratory irritation)Not Classified
Specific Target Organ Toxicity (Repeated Exposure) Not ClassifiedNot ClassifiedCategory 2 (May cause damage to organs)
Flammable Liquids Not ClassifiedCategory 4 (Combustible liquid)Category 4 (Combustible liquid)
Toxicological Hazards

The primary and most severe hazard associated with this class of compounds is acute toxicity.

  • Mechanism of Toxicity : Aromatic amines, like aniline, are known to cause methemoglobinemia. Upon absorption, they can oxidize the iron in hemoglobin from the ferrous state (Fe²⁺) to the ferric state (Fe³⁺), forming methemoglobin, which cannot bind and transport oxygen. This leads to cyanosis (a bluish discoloration of the skin) and chemical asphyxiation. Symptoms of overexposure may include headache, dizziness, nausea, and vomiting.[4]

  • Routes of Exposure : The high toxicity ratings across oral, dermal, and inhalation routes mean that exposure must be prevented from all sources.[2][4] Dermal contact is a particularly insidious route, as the substance can be absorbed through the skin to cause systemic toxicity.[2] Inhalation of vapors or mists is also a critical risk.[2][4]

  • Irritation : Isomers show the potential to cause serious skin and eye irritation, as well as respiratory irritation.[4] Direct contact with eyes or skin must be avoided.

Physicochemical Hazards
  • Flammability : Related compounds are classified as combustible liquids, meaning they have a flash point at or above 60 °C but below 93 °C.[4] They do not ignite as readily as flammable liquids but will burn if exposed to an ignition source.

  • Reactivity and Incompatibility : Aniline derivatives are chemically basic and will react exothermically with acids.[1] They are incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[1][4] Contact with these materials must be strictly avoided.

  • Hazardous Decomposition : Combustion or thermal decomposition will produce toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride (HF).[4]

Safe Handling and Risk Mitigation Protocols

A multi-layered approach involving engineering controls, administrative procedures, and personal protective equipment (PPE) is mandatory.

Engineering Controls
  • Chemical Fume Hood : All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood. This is the primary barrier to prevent inhalation of toxic vapors.

  • Ventilation : The laboratory must be well-ventilated to prevent the accumulation of vapors.[6]

  • Safety Stations : Ensure that a safety shower and eyewash station are located in immediate proximity to the workstation and are regularly tested.[4]

Personal Protective Equipment (PPE)
  • Hand Protection : Wear nitrile or other chemically resistant gloves. Gloves must be inspected before use and changed immediately if contamination is suspected.[2] Use proper glove removal technique to avoid skin contact.

  • Eye Protection : Chemical safety goggles are mandatory. For operations with a higher risk of splashing, a full-face shield should be used in conjunction with goggles.[2]

  • Body Protection : A lab coat must be worn at all times. For larger quantities or tasks with a high splash potential, a chemically resistant apron or suit is required.[2]

  • Respiratory Protection : If there is any risk of exposure outside of a fume hood, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[4]

Safe Handling Workflow

The following workflow is essential for minimizing exposure risk from receipt to disposal of the chemical.

SafeHandlingWorkflow cluster_storage Secure Storage cluster_handling Controlled Handling cluster_disposal Waste Management Storage Store in Tightly Closed, Labeled Container (Cool, Dry, Well-Ventilated Area) Handling Handle Exclusively in Chemical Fume Hood Storage->Handling Retrieve for Use PPE Wear Full PPE: Gloves, Goggles, Lab Coat Waste Collect Waste in Designated, Labeled Hazardous Waste Container Handling->Waste Dispose of Contaminated Materials Receiving Receive & Inspect Container for Damage Receiving->Storage Transfer to Storage SpillResponse Spill Spill Occurs Evacuate Evacuate Immediate Area Alert Others Spill->Evacuate Assess Assess Spill Size & Risk Evacuate->Assess SmallSpill Small Spill? Assess->SmallSpill Cleanup Don PPE Absorb with Inert Material (e.g., Vermiculite, Sand) SmallSpill->Cleanup Yes LargeSpill Large Spill or Unknown Risk SmallSpill->LargeSpill No Collect Collect into Closed Container for Hazardous Waste Disposal Cleanup->Collect Decontaminate Decontaminate Area with Appropriate Solvent Collect->Decontaminate Emergency Contact Emergency Response Team (e.g., EHS) LargeSpill->Emergency

References

Methodological & Application

The Strategic deployment of 2,4-Difluoro-3-methylaniline in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of medicinal chemistry.[1] Fluorination can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity for its biological target. This application note delves into the specific utility of the building block 2,4-Difluoro-3-methylaniline , a versatile intermediate increasingly employed in the synthesis of sophisticated therapeutic agents, particularly in the realm of kinase inhibitors.

The Rationale for Fluorination and Methylation: A Physicochemical Perspective

The 2,4-difluoro substitution pattern on the aniline ring imparts a unique electronic signature. The two fluorine atoms, being highly electronegative, withdraw electron density from the aromatic ring, thereby lowering the pKa of the aniline nitrogen. This reduced basicity can be advantageous in drug design, as it can mitigate off-target effects associated with interactions with aminergic GPCRs and improve oral bioavailability.

The addition of a methyl group at the 3-position introduces a subtle but significant steric and electronic perturbation. This methyl group can serve several purposes:

  • Fine-tuning Lipophilicity: The methyl group increases the lipophilicity of the molecule, which can enhance membrane permeability and cell penetration.

  • Metabolic Blocking: The methyl group can act as a metabolic shield, preventing enzymatic degradation at the adjacent positions on the aromatic ring.

  • Conformational Control: The steric bulk of the methyl group can influence the preferred conformation of the molecule, potentially locking it into a bioactive conformation for optimal target engagement.

A comparative analysis of the physicochemical properties of 2,4-difluoroaniline and its 3-methyl analog highlights these effects:

CompoundMolecular FormulaMolecular WeightLogPpKa
2,4-DifluoroanilineC₆H₅F₂N129.111.7~3.26
This compoundC₇H₇F₂N143.13~2.2~3.5

Data is estimated based on publicly available information and computational models.[2][3]

Core Applications in Kinase Inhibitor Scaffolds

The this compound moiety is frequently incorporated into the core scaffolds of kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Many kinase inhibitors are designed to be ATP-competitive, binding to the ATP-binding pocket of the enzyme. The aniline nitrogen of the this compound fragment often forms a crucial hydrogen bond with the "hinge" region of the kinase domain, a key interaction for potent inhibition.

G cluster_0 Kinase Inhibitor Synthesis Anilino-pyrimidine Anilino-pyrimidine Scaffold Kinase Inhibitor Kinase Inhibitor Anilino-pyrimidine->Kinase Inhibitor Anilino-quinazoline Anilino-quinazoline Scaffold Anilino-quinazoline->Kinase Inhibitor This compound This compound This compound->Anilino-pyrimidine Buchwald-Hartwig Amination This compound->Anilino-quinazoline Nucleophilic Aromatic Substitution Heterocyclic Halide Chlorinated/Brominated Pyrimidine or Quinazoline Heterocyclic Halide->Anilino-pyrimidine Heterocyclic Halide->Anilino-quinazoline

Case Study: B-Raf Kinase Inhibitors

While a direct FDA-approved drug containing the exact this compound moiety is not yet available, a closely related scaffold is found in potent B-Raf kinase inhibitors. B-Raf is a key enzyme in the MAPK/ERK signaling pathway, and its mutation is a driver in many cancers, including melanoma.

A patent for novel Raf kinase inhibitors describes compounds with a 3-(2,6-difluoro-3-methanesulfonamidophenyl)pyrazole core.[4] The 2,6-difluoro-3-amino-phenyl precursor to this core is structurally very similar to this compound and highlights the utility of this substitution pattern in targeting the B-Raf kinase.

G Start 2,6-Difluoro-3-nitroaniline Intermediate1 2,6-Difluoro-3-aminophenyl (Precursor) Start->Intermediate1 Reduction Intermediate2 3-(2,6-Difluoro-3-aminophenyl)pyrazole Intermediate1->Intermediate2 Pyrazole Synthesis Final B-Raf Kinase Inhibitor (Anilino-pyrazole core) Intermediate2->Final Further Derivatization

Experimental Protocols

The following protocols are illustrative examples of how this compound can be utilized in common medicinal chemistry reactions.

Protocol 1: Buchwald-Hartwig Amination for the Synthesis of an Anilino-pyrimidine

This protocol describes the palladium-catalyzed cross-coupling of this compound with a chlorinated pyrimidine, a common reaction in the synthesis of kinase inhibitors.

Materials:

  • This compound

  • 2-Chloro-4-aminopyrimidine

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 2-Chloro-4-aminopyrimidine (1.0 mmol), this compound (1.2 mmol), Cesium Carbonate (2.0 mmol), Pd₂(dba)₃ (0.05 mmol), and Xantphos (0.1 mmol).

  • Add anhydrous 1,4-dioxane (5 mL).

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-(4-aminopyrimidin-2-yl)-2,4-difluoro-3-methylaniline.

Causality: The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[5] The use of a palladium catalyst with a specialized phosphine ligand like Xantphos is crucial for achieving high yields and tolerating a wide range of functional groups. Cesium carbonate acts as the base to facilitate the catalytic cycle.

Protocol 2: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol outlines the synthesis of a biaryl compound, a common structural motif in medicinal chemistry, using a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 1-Bromo-2,4-difluoro-3-methylbenzene (can be synthesized from this compound via Sandmeyer reaction)

  • 4-Methoxyphenylboronic acid

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Sodium Carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve 1-Bromo-2,4-difluoro-3-methylbenzene (1.0 mmol) and 4-methoxyphenylboronic acid (1.2 mmol) in a mixture of toluene (8 mL) and ethanol (2 mL).

  • Add an aqueous solution of Sodium Carbonate (2 M, 2 mL).

  • Degas the mixture with argon for 15 minutes.

  • Add Pd(PPh₃)₄ (0.03 mmol) to the reaction mixture.

  • Heat the mixture to reflux (approximately 90-100 °C) and stir for 8-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Causality: The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds.[6][7][8][9] The palladium catalyst facilitates the cross-coupling between the organoboron species and the aryl halide. The base is essential for the transmetalation step in the catalytic cycle.

Metabolic Stability Considerations

The inclusion of fluorine atoms can significantly impact the metabolic stability of a drug molecule. While the C-F bond is generally strong and resistant to cleavage, metabolic defluorination can occur, particularly for fluorine atoms in the para position of an aniline ring.[10] The 2,4-difluoro substitution pattern in this compound may be susceptible to such metabolism. The presence of the 3-methyl group could potentially hinder the action of metabolizing enzymes, thereby improving the overall metabolic stability of the resulting drug candidate. Further in vitro and in vivo studies are necessary to fully elucidate the metabolic fate of compounds derived from this building block.

Safety and Handling

This compound is a chemical intermediate and should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The compound should be used in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its unique combination of electronic and steric properties makes it an attractive starting material for the synthesis of complex and biologically active molecules, particularly in the development of kinase inhibitors. The protocols and insights provided in this application note aim to equip researchers with the foundational knowledge to effectively utilize this compound in their drug discovery endeavors.

References

Application Notes and Protocols: 2,4-Difluoro-3-methylaniline as a Strategic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorination and Methylation in Anilino-Scaffolds

In the landscape of contemporary medicinal chemistry and materials science, the strategic incorporation of fluorine atoms and methyl groups onto aromatic scaffolds is a proven methodology for modulating key molecular properties. 2,4-Difluoro-3-methylaniline emerges as a particularly valuable building block, offering a unique combination of electronic and steric features. The two electron-withdrawing fluorine atoms significantly lower the pKa of the aniline nitrogen, influencing its nucleophilicity and the reactivity of the aromatic ring. Concurrently, the ortho-methyl group provides steric hindrance that can direct substitution patterns and influence the conformational preferences of downstream products. This trifecta of substituents makes this compound a compelling starting material for the synthesis of complex molecules, particularly in the realm of kinase inhibitors, where precise control over binding pocket interactions is paramount.

This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols for its utilization in key synthetic transformations, insights into the rationale behind experimental choices, and essential safety and characterization data.

Physicochemical and Safety Data

A thorough understanding of the properties and hazards of a building block is the foundation of its effective and safe use.

Table 1: Physicochemical Properties of this compound
PropertyValue
CAS Number 184568-07-4
Molecular Formula C₇H₇F₂N
Molecular Weight 143.14 g/mol
Appearance Expected to be a liquid or low-melting solid
Boiling Point Not explicitly reported, but estimated to be ~180-200 °C
Solubility Soluble in common organic solvents (DCM, THF, DMF, Toluene)
Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from closely related isomers such as 2,4-difluoroaniline and 3-fluoro-4-methylaniline provide a strong basis for safe handling procedures.[1][2][3]

  • Hazard Statements: Assumed to be harmful if swallowed, toxic in contact with skin, and harmful if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.

  • Precautionary Measures:

    • Always handle in a well-ventilated chemical fume hood.[1][2]

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.

    • Avoid breathing vapors or mists.

    • Wash hands thoroughly after handling.

    • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[3]

Predicted Spectroscopic Data for Characterization

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is expected to exhibit distinct signals for the aromatic protons, the amino protons, and the methyl protons.

  • δ ~6.7-7.0 ppm (m, 2H): Aromatic protons (H-5 and H-6). These protons will appear as multiplets due to coupling with each other and with the fluorine atoms.

  • δ ~3.7 ppm (br s, 2H): Amino (NH₂) protons. The broadness is due to quadrupole relaxation of the nitrogen atom and potential hydrogen exchange.

  • δ ~2.2 ppm (s, 3H): Methyl (CH₃) protons. This will likely appear as a singlet, though small long-range couplings to the ortho fluorine or proton might be observable with high resolution.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The carbon NMR spectrum will be characterized by large carbon-fluorine coupling constants (J-coupling), which are invaluable for definitive structural assignment.

  • δ ~150-160 ppm (dd, ¹JCF, ²JCF): C-2 and C-4. These carbons, directly attached to fluorine, will show very large one-bond C-F couplings and smaller two-bond couplings.

  • δ ~115-130 ppm (m): C-1, C-3, C-5, C-6. These carbons will exhibit smaller C-F couplings and will be influenced by the amino and methyl substituents.

  • δ ~14-18 ppm (s): Methyl carbon (-CH₃).

Core Applications in Synthesis: Protocols and Scientific Rationale

This compound is an ideal precursor for introducing a specifically functionalized anilino moiety into larger molecules. Two of the most powerful and common transformations for this purpose are the Buchwald-Hartwig amination and amide bond formation.

Application 1: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds.[4][5] It allows for the coupling of an amine with an aryl halide or triflate, a reaction that is otherwise challenging. The reduced nucleophilicity of this compound makes this catalytic method particularly suitable.

Workflow Diagram: Buchwald-Hartwig Amination

G cluster_prep Vessel Preparation cluster_reagents Reagent Charging cluster_reaction Reaction & Workup Vessel Oven-dried Schlenk tube Inert Evacuate & backfill with N₂/Ar (3x) Vessel->Inert ArylHalide Aryl Halide/Triflate (1.0 eq) Inert->ArylHalide Solvent Anhydrous Toluene or Dioxane ArylHalide->Solvent Aniline This compound (1.2 eq) Aniline->Solvent Catalyst Pd Precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%) Catalyst->Solvent Ligand Phosphine Ligand (e.g., XPhos, 2-10 mol%) Ligand->Solvent Base Base (e.g., NaOtBu, Cs₂CO₃, 1.4-2.0 eq) Base->Solvent Heat Heat (80-110 °C) with stirring Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Cool to RT, Quench (H₂O) Monitor->Quench Extract Extract with Organic Solvent (e.g., EtOAc) Quench->Extract Purify Purify (Silica Gel Chromatography) Extract->Purify Product Product Purify->Product Isolated Arylamine Product

Caption: General workflow for the Buchwald-Hartwig amination.

Detailed Protocol: Synthesis of a Generic N-Aryl-2,4-difluoro-3-methylaniline

  • Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), palladium precatalyst (e.g., Pd₂(dba)₃, 0.025 mmol, 2.5 mol%), and a suitable phosphine ligand (e.g., XPhos, 0.06 mmol, 6 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere. Causality: The Pd(0) catalytic species is sensitive to oxygen, which can lead to catalyst deactivation. An inert atmosphere is critical for achieving high yields.[6]

  • Reagent Addition: Through the septum, add the base (e.g., sodium tert-butoxide, 1.4 mmol, 1.4 equiv). Then, add a solution of this compound (1.2 mmol, 1.2 equiv) in anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL). Causality: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle, facilitating reductive elimination. Using a slight excess of the aniline helps drive the reaction to completion.[6]

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 4-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl halide is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium residues. Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-2,4-difluoro-3-methylaniline.

Application 2: Amide Bond Formation

The synthesis of amides from anilines is a fundamental transformation in the development of pharmaceuticals, including many kinase inhibitors which feature an amide linker. Due to the reduced nucleophilicity of this compound, the use of coupling reagents is essential to activate the carboxylic acid partner.[7]

Logical Flow: Amide Coupling Strategies

G cluster_reactants Reactants cluster_activation Activation Method cluster_product Product CarboxylicAcid Carboxylic Acid Method1 Acyl Chloride Formation (e.g., SOCl₂, (COCl)₂) CarboxylicAcid->Method1 Method2 Peptide Coupling Reagent (e.g., HATU, EDC/HOBt) CarboxylicAcid->Method2 Aniline This compound Amide Target Amide Method1->Amide + Aniline, Base Method2->Amide + Aniline, Base

Caption: Two primary pathways for amide bond formation.

Detailed Protocol: Amide Synthesis using HATU as a Coupling Reagent

This protocol employs HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent suitable for challenging couplings with electron-deficient anilines.

  • Setup: To a round-bottom flask under a nitrogen atmosphere, add the carboxylic acid (1.0 mmol, 1.0 equiv), HATU (1.1 mmol, 1.1 equiv), and anhydrous dimethylformamide (DMF, 5 mL). Stir the mixture at room temperature for 10 minutes. Causality: Pre-activation of the carboxylic acid by forming a highly reactive O-acylisourea intermediate with HATU is crucial before adding the less nucleophilic aniline.

  • Amine Addition: Add this compound (1.2 mmol, 1.2 equiv) to the reaction mixture.

  • Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.5 mmol, 2.5 equiv), dropwise to the stirring solution. Causality: The base neutralizes the hexafluorophosphate salt and the carboxylic acid, facilitating the reaction and preventing the protonation and deactivation of the aniline.

  • Reaction: Stir the reaction at room temperature for 2-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL). Combine the organic layers and wash with 5% aqueous LiCl solution (to remove residual DMF), water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to yield the pure amide.

Conclusion: A Versatile and Strategic Synthetic Tool

This compound represents a powerful and versatile building block for organic synthesis. Its unique electronic and steric properties, stemming from the difluoro and methyl substitution pattern, provide chemists with a tool to fine-tune the characteristics of target molecules. The protocols detailed herein for C-N cross-coupling and amidation provide reliable and robust methods for incorporating this valuable synthon, paving the way for the discovery and development of novel pharmaceuticals and advanced materials. As with any reactive chemical, a thorough understanding of its properties and adherence to strict safety protocols are essential for its successful application in the research laboratory.

References

The Strategic Role of 2,4-Difluoroaniline Scaffolds in Modern Agrochemicals: A Case Study on the Herbicide Diflufenican

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Fluorine Advantage in Agrochemical Design

In the landscape of modern agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance biological efficacy. The unique physicochemical properties of fluorine, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[1] This often translates to agrochemicals with improved potency, selectivity, and environmental persistence profiles. Among the myriad of fluorinated building blocks, 2,4-difluoro-substituted anilines serve as critical intermediates in the synthesis of a range of potent pesticides. While the specific applications of 2,4-Difluoro-3-methylaniline are proprietary and less documented in public literature, a closely related analogue, 2,4-difluoroaniline, provides an exemplary case study in the synthesis of the widely-used herbicide, Diflufenican. This guide will provide detailed application notes and protocols centered on the synthesis and mode of action of Diflufenican, illustrating the pivotal role of the 2,4-difluoroaniline moiety.

Application Note: Diflufenican - A Potent Carotenoid Biosynthesis Inhibitor

Chemical Name: N-(2,4-difluorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxamide

CAS Number: 83164-33-4[2]

Agrochemical Type: Selective contact and residual herbicide[3]

Primary Use: Control of broadleaf weeds in cereal crops, such as wheat and barley, as well as in other crops like corn and soybeans.[4][5]

Mechanism of Action:

Diflufenican operates by inhibiting the enzyme phytoene desaturase (PDS), a critical component in the carotenoid biosynthesis pathway in plants.[4] Carotenoids serve a vital photoprotective role by quenching excess light energy and scavenging reactive oxygen species generated during photosynthesis. By blocking carotenoid production, Diflufenican leaves the chlorophyll in susceptible plants vulnerable to photo-oxidation, leading to a characteristic "bleaching" effect where the foliage turns white or chlorotic.[2] This disruption of photosynthesis ultimately results in growth cessation and necrosis of the weed.[2]

Visualization of Diflufenican's Mode of Action:

Caption: Mechanism of action of Diflufenican herbicide.

Synthesis of Diflufenican: Protocols and Experimental Insights

The synthesis of Diflufenican can be achieved through multiple routes. Below are two common laboratory-scale protocols, with the second being more amenable to industrial production.[4]

Protocol 1: Amide Coupling Approach

This protocol involves the initial synthesis of the phenoxynicotinic acid intermediate, followed by an amide coupling with 2,4-difluoroaniline.

Experimental Workflow:

Caption: Synthetic workflow for Diflufenican via amide coupling.

Step-by-Step Methodology:

  • Synthesis of 2-(3-(Trifluoromethyl)phenoxy)nicotinic acid:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloronicotinic acid and 3-(trifluoromethyl)phenol in a suitable solvent such as dimethylformamide (DMF).

    • Add a base, for example, potassium carbonate, to the mixture.

    • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture, acidify with a mineral acid (e.g., HCl) to precipitate the product.

    • Filter the precipitate, wash with water, and dry to yield 2-(3-(trifluoromethyl)phenoxy)nicotinic acid.

  • Synthesis of Diflufenican:

    • To a solution of 2-(3-(trifluoromethyl)phenoxy)nicotinic acid (1.2 mmol) in anhydrous dichloromethane (DCM, 10 mL) in a 50 mL round-bottom flask, add 2,4-difluoroaniline (1.0 mmol).[6]

    • Cool the mixture in an ice bath.

    • Add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI·HCl, 1.3 mmol) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.02 mmol).[7]

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction by adding a saturated solution of sodium bicarbonate.[6]

    • Extract the aqueous layer with DCM (3 x 15 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by column chromatography (eluent: petroleum ether/ethyl acetate, 8:1 v/v) to afford Diflufenican as a white solid.[7]

Quantitative Data:

Starting MaterialsKey ReagentsSolventReaction ConditionsYieldReference
2,4-Difluoroaniline, 2-(3-trifluoromethyl)phenoxy)nicotinic acidEDCI·HCl, DMAPDCMIce bath to room temp.88%[6]
Protocol 2: Two-Step Industrial Synthesis Approach

This route is often preferred for larger-scale production due to its efficiency. It involves the formation of an ester intermediate followed by a catalyzed coupling reaction.

Experimental Workflow:

Caption: Industrial synthetic route for Diflufenican.

Step-by-Step Methodology:

  • Synthesis of 3-(Trifluoromethyl)phenyl 2-chloronicotinate:

    • In a suitable reactor, react 2-chloronicotinic acid with 3-(trifluoromethyl)phenol in an aromatic solvent like toluene.[8]

    • The esterification can be promoted by a dehydrating agent or by azeotropic removal of water.

    • The intermediate ester is typically used in the next step without extensive purification.

  • Synthesis of Diflufenican:

    • The crude 3-(trifluoromethyl)phenyl 2-chloronicotinate is reacted with 2,4-difluoroaniline in a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO).[8]

    • This coupling reaction is facilitated by a copper-based catalyst, for instance, cuprous iodide, cuprous bromide, cuprous chloride, or cuprous oxide.[8]

    • The reaction is carried out at an elevated temperature, typically between 100-140 °C.[8]

    • After the reaction is complete, the product is isolated by precipitation, filtration, and washing.

Quantitative Data:

Starting MaterialsKey Reagents / CatalystsSolventReaction ConditionsYield (Two Steps)Reference
2-Chloronicotinic acid, 3-(Trifluoromethyl)phenol, 2,4-DifluoroanilineCopper-based catalyst (e.g., CuI)DMSO130-135 °C50-92%[8]

Conclusion: The Enduring Importance of Fluorinated Anilines

This guide, using Diflufenican as a prime example, underscores the critical role of fluorinated anilines, such as 2,4-difluoroaniline, in the synthesis of high-performance agrochemicals. The presence of the difluorophenyl moiety is integral to the biological activity of Diflufenican, contributing to its efficacy as a potent herbicide. The detailed protocols provided herein offer a practical framework for the synthesis of such valuable compounds, highlighting the chemical principles that drive modern agrochemical innovation. For researchers and professionals in the field, a deep understanding of the synthesis and application of these fluorinated intermediates is paramount for the development of next-generation crop protection solutions.

References

Synthesis of Novel Kinase Inhibitors Utilizing 2,4-Difluoro-3-methylaniline: A Detailed Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Anilines in Kinase Inhibitor Scaffolds

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. Within this landscape, the strategic incorporation of fluorine atoms into inhibitor scaffolds has proven to be a highly effective strategy for modulating potency, selectivity, and pharmacokinetic properties. The 2,4-difluoroaniline moiety, and specifically 2,4-Difluoro-3-methylaniline, has emerged as a privileged structural motif in a variety of kinase inhibitors. The electron-withdrawing nature of the fluorine atoms can influence the pKa of the aniline nitrogen, impacting its interaction with the kinase hinge region, a key binding site for many inhibitors. Furthermore, the fluorine substituents can block metabolic oxidation, enhancing the drug's in vivo stability. The additional methyl group provides a valuable vector for further structural modification and can contribute to favorable interactions within the kinase active site.

This comprehensive guide provides detailed application notes and protocols for the synthesis of kinase inhibitors derived from this compound. We will explore the synthesis of inhibitors targeting key oncogenic kinases, including those in the RAF, Vascular Endothelial Growth Factor Receptor (VEGFR), and Fibroblast Growth Factor Receptor (FGFR) signaling pathways. The protocols are designed to be robust and reproducible, providing researchers in medicinal chemistry and drug development with the necessary tools to explore this important chemical space.

Core Synthetic Strategies: Building Complexity from a Fluorinated Core

The synthesis of kinase inhibitors from this compound typically involves the construction of a heterocyclic core that presents the aniline moiety for interaction with the kinase hinge region. Two of the most powerful and versatile methods for achieving this are the Buchwald-Hartwig amination and the Suzuki-Miyaura cross-coupling reaction. These palladium-catalyzed reactions allow for the efficient formation of carbon-nitrogen and carbon-carbon bonds, respectively, under relatively mild conditions and with broad functional group tolerance.

Illustrative Synthetic Workflow

The following diagram outlines a general workflow for the synthesis of a hypothetical pyrimidine-based kinase inhibitor starting from this compound. This workflow highlights the key bond-forming reactions that are central to the construction of these complex molecules.

G A This compound C Buchwald-Hartwig Amination (C-N Coupling) A->C B Dichloropyrimidine B->C D Intermediate A C->D F Suzuki Coupling (C-C Coupling) D->F E Arylboronic Acid E->F G Final Kinase Inhibitor F->G

Caption: General synthetic workflow for a pyrimidine-based kinase inhibitor.

Application Note 1: Synthesis of a B-Raf Inhibitor Analogue

Background: The Raf family of serine/threonine kinases are key components of the MAPK/ERK signaling pathway, which is frequently hyperactivated in cancer. Mutations in the B-Raf gene, particularly the V600E mutation, are found in a high percentage of melanomas and other cancers. This has led to the development of potent B-Raf inhibitors. Here, we describe the synthesis of a B-Raf inhibitor analogue utilizing a sulfonamide scaffold, a common feature in many approved Raf inhibitors like Dabrafenib.

Protocol 1: Synthesis of a B-Raf Inhibitor Analogue

This protocol details a two-step synthesis of a potential B-Raf inhibitor starting from this compound. The key steps involve a sulfamoylation followed by a palladium-catalyzed cross-coupling reaction.

Step 1: Synthesis of N-(2,4-Difluoro-3-methylphenyl)benzenesulfonamide (Intermediate 1)

  • Reaction Setup: To a stirred solution of this compound (1.0 eq) in pyridine (10 vol) at 0 °C, add benzenesulfonyl chloride (1.1 eq) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Work-up: Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 20 vol).

  • Purification: Wash the combined organic layers with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Intermediate 1.

Step 2: Synthesis of the Final B-Raf Inhibitor Analogue via Suzuki Coupling

  • Reaction Setup: In a reaction vessel, combine Intermediate 1 (1.0 eq), a suitable heteroaryl boronic acid (e.g., pyrimidine-5-boronic acid) (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq) in a mixture of 1,4-dioxane and water (4:1, 10 vol).

  • Reaction: Degas the mixture with argon for 15 minutes, then heat to 90 °C and stir for 16 hours.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography (eluent: dichloromethane/methanol gradient) to yield the final product.

Compound Molecular Weight Yield (%) Key Analytical Data
Intermediate 1283.2985-95¹H NMR, ¹³C NMR, MS
Final ProductVaries60-75¹H NMR, ¹³C NMR, HRMS, Purity (HPLC)

Table 1: Summary of synthetic results for the B-Raf inhibitor analogue.

B-Raf Signaling Pathway

The following diagram illustrates the canonical RAS-RAF-MEK-ERK signaling pathway and the point of inhibition by B-Raf inhibitors.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF B-RAF RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Inhibitor B-Raf Inhibitor Inhibitor->BRAF Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Caption: The RAS-RAF-MEK-ERK signaling pathway and B-Raf inhibition.

Application Note 2: Synthesis of Dual VEGFR-2/FGFR-1 Inhibitors

Background: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs) are key regulators of angiogenesis. Dual inhibition of VEGFR-2 and FGFR-1 has shown significant promise in cancer therapy. This section outlines the synthesis of a pyrrolo[2,1-f][1][2][3]triazine-based dual inhibitor, a scaffold that has demonstrated potent activity against both kinases.

Protocol 2: Synthesis of a Pyrrolotriazine-based Dual Inhibitor

This multi-step synthesis involves the construction of a pyrrolotriazine core followed by a crucial Buchwald-Hartwig amination with a derivative of this compound.

Step 1: Synthesis of the Pyrrolotriazine Core

The synthesis of the 4-chloropyrrolo[2,1-f][1][2][3]triazine core is a multi-step process that can be adapted from literature procedures. For the purpose of this guide, we will assume the availability of this key intermediate.

Step 2: Synthesis of 5-Amino-2,4-difluoro-N-methoxy-3-methylbenzamide (Aniline Component)

  • Nitration: Start with 2,4-difluoro-3-methylbenzoic acid and perform a nitration reaction to introduce a nitro group at the 5-position.

  • Amide Formation: Convert the carboxylic acid to an acid chloride and react with O-methylhydroxylamine hydrochloride to form the N-methoxy amide.

  • Reduction: Reduce the nitro group to an amine using a standard reducing agent like SnCl₂ or catalytic hydrogenation to yield the desired aniline component.

Step 3: Buchwald-Hartwig Amination for the Final Product

  • Reaction Setup: In a sealed tube, combine the 4-chloropyrrolo[2,1-f][1][2][3]triazine core (1.0 eq), 5-Amino-2,4-difluoro-N-methoxy-3-methylbenzamide (1.1 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2.0 eq) in anhydrous 1,4-dioxane (20 vol).

  • Reaction: Degas the mixture with argon for 20 minutes, then heat to 110 °C for 18 hours.

  • Work-up: Cool the reaction mixture, filter through celite, and concentrate the filtrate.

  • Purification: Purify the residue by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to obtain the final dual VEGFR-2/FGFR-1 inhibitor.

Compound Molecular Weight Yield (%) Key Analytical Data
Aniline Component216.1770-80 (over 3 steps)¹H NMR, ¹³C NMR, MS
Final ProductVaries50-65¹H NMR, ¹³C NMR, HRMS, Purity (HPLC)

Table 2: Summary of synthetic results for the dual VEGFR-2/FGFR-1 inhibitor.

VEGFR-2 and FGFR-1 Signaling Pathways

The following diagrams depict the simplified signaling cascades initiated by VEGFR-2 and FGFR-1, leading to angiogenesis, and how dual inhibitors block these processes.

VEGFR-2 Signaling Pathway

G cluster_0 Endothelial Cell VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAF RAF PLCg->RAF AKT Akt PI3K->AKT Proliferation Cell Proliferation, Migration, Survival AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Dual Inhibitor Inhibitor->VEGFR2

Caption: Simplified VEGFR-2 signaling pathway and its inhibition.

FGFR-1 Signaling Pathway

G cluster_0 Tumor/Endothelial Cell FGF FGF FGFR1 FGFR-1 FGF->FGFR1 FRS2 FRS2 FGFR1->FRS2 GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Cell Proliferation ERK->Angiogenesis Inhibitor Dual Inhibitor Inhibitor->FGFR1

Caption: Simplified FGFR-1 signaling pathway and its inhibition.

Conclusion and Future Directions

The use of this compound as a starting material provides a versatile platform for the synthesis of a diverse range of kinase inhibitors. The protocols outlined in this guide demonstrate robust and adaptable synthetic routes to potent inhibitors of key oncogenic kinases. The principles of palladium-catalyzed cross-coupling reactions are central to these syntheses and offer broad applicability for the generation of extensive compound libraries for structure-activity relationship (SAR) studies.

Future work in this area will likely focus on the development of more selective inhibitors, the exploration of novel heterocyclic scaffolds, and the optimization of pharmacokinetic properties to improve in vivo efficacy and safety profiles. The strategic use of fluorinated building blocks like this compound will undoubtedly continue to be a valuable tool in the ongoing quest for novel and effective cancer therapeutics.

References

Introduction: The Strategic Value of 2,4-Difluoro-3-methylaniline in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 2,4-Difluoro-3-methylaniline

In the landscape of medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy to enhance pharmacological properties.[1][2] Fluorine's unique electronic properties can modulate a molecule's pKa, metabolic stability, membrane permeability, and binding affinity.[2] this compound stands out as a particularly valuable building block, offering a trifecta of structural features: two electron-withdrawing fluorine atoms and a sterically demanding ortho-methyl group on an aniline core. This specific substitution pattern makes its derivatives sought-after intermediates in the synthesis of complex therapeutic agents, including kinase inhibitors and agrochemicals.[3][4]

However, the very features that make this aniline attractive also present significant synthetic challenges. The steric hindrance from the methyl group adjacent to the amine can impede catalyst-substrate binding, while the strong electron-withdrawing nature of the two fluorine atoms deactivates the aromatic ring, making classical nucleophilic substitutions difficult and influencing the kinetics of catalytic cycles.[5][6]

This guide provides detailed protocols and expert insights into three seminal palladium-catalyzed cross-coupling reactions—Buchwald-Hartwig Amination, Suzuki-Miyaura Coupling, and Sonogashira Coupling—as applied to this compound and its derivatives. Our focus is not merely on the procedural steps but on the underlying principles and rationale, empowering researchers to troubleshoot and adapt these powerful methodologies for their specific synthetic targets.

Buchwald-Hartwig Amination: Forging C-N Bonds with Hindered Anilines

The Buchwald-Hartwig amination is the preeminent method for constructing aryl C-N bonds, offering a broad substrate scope where traditional methods fail.[7][8] For a substrate like this compound, this reaction is indispensable for coupling it with various aryl or heteroaryl halides, leading to the synthesis of complex diarylamines.

Mechanistic Rationale: Overcoming Steric and Electronic Hurdles

The catalytic cycle, initiated by a Pd(0) species, involves three key steps: oxidative addition, amine coordination followed by deprotonation, and reductive elimination.[7][9] The success of coupling a sterically hindered and electronically deactivated aniline hinges on facilitating the final, often rate-limiting, reductive elimination step. This is achieved through the meticulous selection of bulky, electron-rich phosphine ligands. These ligands stabilize the palladium center, promote the initial oxidative addition, and, most critically, accelerate the C-N bond-forming reductive elimination to release the product and regenerate the active catalyst.[10]

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Protocol 1: Synthesis of N-Aryl-2,4-difluoro-3-methylaniline

This protocol describes a general procedure for the coupling of this compound with a representative aryl bromide.

Materials:

  • This compound

  • Aryl Bromide (e.g., 4-bromotoluene)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene

  • Schlenk flask or microwave vial

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Reagent Addition: Add the aryl bromide (1.0 mmol, 1.0 equiv) and this compound (1.2 mmol, 1.2 equiv) to the flask.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction Execution: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring. The use of bulky ligands like XPhos is crucial for achieving high yields with sterically demanding anilines.[11]

  • Monitoring: Monitor the reaction progress using TLC or LC-MS. Reactions are typically complete within 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and quench carefully with water (10 mL). Separate the organic layer, wash with brine (2 x 15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired N-arylated product.

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Typical Yield (%)
4-BromotoluenePd(OAc)₂ / XPhosNaOt-BuToluene11085-95
1-Bromo-4-methoxybenzenePd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane10080-90
2-BromopyridinePd(OAc)₂ / RuPhosCs₂CO₃Toluene11070-85
1-Chloro-3-nitrobenzenePd₂(dba)₃ / BrettPhosK₂CO₃t-AmylOH11075-90

Suzuki-Miyaura Coupling: Constructing Biaryl Scaffolds

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation due to its mild conditions, functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[12] To utilize this compound in this context, it must first be converted into an aryl halide or triflate, typically via a Sandmeyer reaction (diazotization followed by halogenation). This creates the electrophilic partner for the coupling.

Mechanistic Rationale: The Critical Role of Base and Ligand

The Suzuki-Miyaura catalytic cycle shares the oxidative addition and reductive elimination steps with the Buchwald-Hartwig amination. The key differentiating step is transmetalation . Here, the organic group from the boronic acid (or ester) is transferred to the palladium center. This step is not spontaneous; it requires activation by a base, which coordinates to the boron atom to form a more nucleophilic "ate" complex, facilitating the transfer.[13] The choice of catalyst, ligand, and base must be carefully harmonized to ensure efficient coupling, especially with electron-deficient aryl halides derived from our starting aniline.[14][15]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Synthesis of a Biaryl Derivative

This protocol assumes the starting material is 1-bromo-2,4-difluoro-3-methylbenzene, prepared from this compound.

Materials:

  • 1-Bromo-2,4-difluoro-3-methylbenzene

  • Arylboronic Acid (e.g., 4-methoxyphenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane and Water (degassed)

  • Round-bottom flask with reflux condenser

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, combine 1-bromo-2,4-difluoro-3-methylbenzene (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[16]

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. The aqueous phase is critical for dissolving the inorganic base and facilitating the formation of the boronate "ate" complex.[17]

  • Reaction Execution: Heat the reaction mixture to 85-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the aryl bromide is consumed (typically 4-12 hours).

  • Work-up: Cool the mixture to room temperature and dilute with ethyl acetate (25 mL). Wash with water (20 mL) and brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purification: Purify the crude residue by flash column chromatography (hexane/ethyl acetate) to obtain the pure biaryl product.

Boronic Acid PartnerCatalyst SystemBaseSolventTemp (°C)Typical Yield (%)
Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O8588-97
4-Formylphenylboronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O9085-93
Thiophene-2-boronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10082-90
Pyridine-3-boronic acidPd₂(dba)₃ / XPhosCsFTHF/H₂O7075-85

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling provides a powerful and direct route to connect a terminal alkyne with an aryl halide, forming a C(sp²)-C(sp) bond.[18] This reaction is invaluable for installing a versatile alkyne handle onto the difluoro-methylaniline core (again, pre-functionalized as a halide). The resulting alkynylated anilines are key intermediates for constructing heterocycles or for use in "click" chemistry.

Mechanistic Rationale: A Dual-Metal Catalytic System

The classic Sonogashira reaction employs a dual catalytic system.[19] A palladium catalyst facilitates the main cross-coupling cycle (oxidative addition, reductive elimination), while a copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper(I) acetylide. This intermediate is more reactive and readily undergoes transmetalation to the palladium(II) center. The amine base not only neutralizes the HX by-product but also helps to deprotonate the alkyne. Copper-free protocols exist but often require stronger bases or different ligands.[18][20]

cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_complex L₂Pd(II)(Ar)(X) pd0->pd2_complex Ar-X alkynyl_pd_complex L₂Pd(II)(Ar)(C≡CR) pd2_complex->alkynyl_pd_complex Transmetalation alkynyl_pd_complex->pd0 Product Release product Ar-C≡CR alkynyl_pd_complex->product cu_x Cu(I)X cu_acetylide Cu(I)C≡CR cu_x->cu_acetylide cu_acetylide->pd2_complex cu_acetylide->cu_x Regeneration alkyne HC≡CR alkyne->cu_x + Base

Caption: Dual catalytic cycles of the Sonogashira coupling reaction.

Protocol 3: Synthesis of an Alkynyl-Substituted Aniline Derivative

This protocol details the coupling of 1-iodo-2,4-difluoro-3-methylbenzene with a terminal alkyne. Aryl iodides are generally more reactive than bromides in this coupling.

Materials:

  • 1-Iodo-2,4-difluoro-3-methylbenzene

  • Terminal Alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) Iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Reaction Setup: To a Schlenk flask, add 1-iodo-2,4-difluoro-3-methylbenzene (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.015 mmol, 1.5 mol%), and CuI (0.03 mmol, 3 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Reagent Addition: Add anhydrous THF (5 mL) and triethylamine (3 mL). The triethylamine acts as both a base and a co-solvent.[20] Add the terminal alkyne (1.1 mmol, 1.1 equiv) via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature. The reaction is often exothermic and typically proceeds to completion within 1-4 hours. For less reactive substrates, gentle heating (40-50 °C) may be required.

  • Monitoring: Follow the consumption of the aryl iodide by TLC or GC-MS.

  • Work-up: Once complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous ammonium chloride (2 x 15 mL) to remove copper salts, followed by a wash with brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to isolate the desired alkynylated product.

Terminal AlkyneCatalyst SystemBaseSolventTempTypical Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHFRT90-98
1-OctynePd(PPh₃)₄ / CuIDIPADMFRT85-95
TrimethylsilylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NToluene50°C88-96
Propargyl alcoholPd(OAc)₂ / XPhos / CuIK₂CO₃Acetonitrile60°C75-85

General Workflow and Troubleshooting

A successful cross-coupling experiment relies on meticulous technique, particularly the exclusion of oxygen and moisture, which can deactivate the sensitive Pd(0) catalyst.

General Experimental Workflow

Caption: Standard workflow for palladium-catalyzed cross-coupling reactions.

Troubleshooting Common Issues
IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxidized Pd(0)); Insufficiently active base; Low reaction temperature.Ensure rigorous inert atmosphere and use freshly degassed solvents; Screen stronger bases (e.g., NaOt-Bu vs K₂CO₃); Increase reaction temperature incrementally.
Dehalogenation of Starting Material Presence of water or protic impurities; β-hydride elimination side reaction.Use anhydrous reagents and solvents; For Suzuki, use CsF or KF as the base which are less prone to this.
Homocoupling of Boronic Acid (Suzuki) Oxygen contamination leading to oxidative homocoupling.Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction.
Homocoupling of Alkyne (Sonogashira) Reaction run in the presence of oxygen (Glaser coupling).Ensure the reaction is run under strictly anaerobic conditions.
Low Yield with Hindered Substrates Steric clash preventing reductive elimination or oxidative addition.Switch to a bulkier, more electron-rich ligand (e.g., from PPh₃ to a Buchwald-type ligand like XPhos or SPhos).[10]

Conclusion

This compound is a potent building block whose synthetic utility can be fully unlocked through modern palladium-catalyzed cross-coupling reactions. The protocols for Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling detailed herein provide robust starting points for researchers. Success with this challenging substrate is not merely about following a recipe, but about understanding the mechanistic nuances of each catalytic cycle. By carefully selecting the appropriate ligand, base, and reaction conditions to address the specific steric and electronic properties of the substrate, chemists can efficiently generate a diverse array of complex molecules poised for application in drug discovery and materials science.

References

Topic: Analytical Methods for the Quantification of 2,4-Difluoro-3-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for 2,4-Difluoro-3-methylaniline

This compound is a substituted aromatic amine that serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs) and specialty chemicals. The precise quantification of this intermediate is paramount for ensuring reaction efficiency, controlling process-related impurities, and guaranteeing the quality and safety of the final product. The presence of impurities, even at trace levels, can significantly impact the safety and efficacy of an API, making robust analytical control a regulatory and scientific necessity.[1][2]

The chemical properties of fluorinated anilines—such as their polarity, basicity, and potential for volatility—present unique analytical challenges that demand carefully optimized methodologies.[3] This guide provides a detailed examination of two primary chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), offering comprehensive, field-proven protocols for the accurate quantification of this compound.

Method Selection Rationale: Choosing the Right Tool

The selection of an analytical method is dictated by the analyte's physicochemical properties and the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and whether the goal is routine quantification or comprehensive impurity profiling.

  • High-Performance Liquid Chromatography (HPLC) is often the preferred technique for polar and thermolabile compounds like anilines, as it typically does not require a derivatization step.[4][5] Its versatility in column chemistry and mobile phase composition allows for fine-tuning of selectivity for the parent compound and related impurities. When coupled with a Diode-Array Detector (DAD), it provides both quantitative data and spectral information for peak purity assessment.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful alternative, offering exceptional sensitivity and specificity, which is invaluable for identifying and quantifying trace-level impurities.[6][7] The mass spectrometer provides definitive structural information, aiding in the unequivocal identification of unknown peaks. While some polar amines require derivatization to improve volatility, many substituted anilines can be analyzed directly.[4]

Below is a logical workflow for selecting the appropriate analytical method.

Diagram 1: Method Selection Workflow start Define Analytical Goal q1 Routine Quantification (Purity Assay)? start->q1 q2 Trace Impurity ID & Quantification? q1->q2 No hplc_uv HPLC-UV/DAD q1->hplc_uv Yes gc_ms GC-MS q2->gc_ms Yes (Volatile Impurities) lc_ms LC-MS/MS q2->lc_ms Yes (Non-Volatile/Polar Impurities) Diagram 2: General Analytical Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing sample_receipt Sample Receipt & Login std_prep Reference Standard Preparation sample_receipt->std_prep sample_prep Test Sample Preparation sample_receipt->sample_prep instrument_setup Instrument Setup & Equilibration std_prep->instrument_setup sample_prep->instrument_setup sequence Sequence Run (Standards & Samples) instrument_setup->sequence integration Peak Integration & Identification sequence->integration calculation Quantification & Calculation integration->calculation report Final Report Generation calculation->report

References

Application Notes and Protocols: Derivatization of 2,4-Difluoro-3-methylaniline for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides detailed application notes and experimental protocols for the chemical derivatization of 2,4-Difluoro-3-methylaniline, a key building block in modern medicinal chemistry. The strategic modification of the primary amino group is a cornerstone of drug discovery, enabling the fine-tuning of physicochemical properties, metabolic stability, and target engagement.[1][2] We present field-proven, step-by-step protocols for N-Acylation, N-Sulfonylation, and N-Arylation, transforming the core scaffold into diverse amide, sulfonamide, and diarylamine derivatives. Each protocol is accompanied by an in-depth rationale, characterization guidelines, and workflow diagrams to ensure reliable execution and adaptation in drug development laboratories.

Introduction: The Strategic Value of Derivatizing this compound

This compound is a synthetically valuable starting material in pharmaceutical research. Its structure combines several features of high interest:

  • Fluorine Substitution: The presence of two fluorine atoms can significantly enhance metabolic stability, membrane permeability, and binding affinity to biological targets by altering the electronic properties of the aromatic ring and participating in favorable protein-ligand interactions.[1][3]

  • Methyl Group: The methyl substituent provides a steric and electronic perturbation that can be crucial for achieving selectivity and optimizing target binding.

  • Reactive Amino Group: The primary amine is a versatile chemical handle, poised for a variety of transformations that can profoundly impact the molecule's biological activity.

However, the aniline motif itself can be a metabolic liability, prone to cytochrome P450-mediated oxidation that may lead to the formation of reactive metabolites.[4][5] Derivatization of the amino group is a critical strategy to mitigate this risk while simultaneously exploring a wider chemical space to improve potency, selectivity, and pharmacokinetic profiles.[2] This guide details three fundamental, high-yield derivatization pathways.

Pathway I: N-Acylation for Amide Synthesis

Rationale: Converting the basic primary amine to a neutral amide is a foundational step in medicinal chemistry. This transformation eliminates the positive charge at physiological pH, introduces a hydrogen bond acceptor (the carbonyl oxygen), and can serve as a protective group or as an integral part of the pharmacophore.[6] Amide formation can improve cell permeability and reduce susceptibility to certain metabolic pathways.

Protocol 2.1: N-Acylation using Acyl Chlorides

This protocol describes a standard procedure for the acylation of this compound with an acyl chloride in the presence of a mild base to neutralize the HCl byproduct.[7][8]

Materials:

  • This compound

  • Acetyl Chloride (or other desired Acyl Chloride)

  • Pyridine (or Triethylamine)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0 °C.

  • Base Addition: Add pyridine (1.2 eq) to the solution dropwise.

  • Acyl Chloride Addition: Slowly add the acyl chloride (e.g., acetyl chloride, 1.1 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C. A precipitate (pyridinium hydrochloride) may form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃, and brine. .

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization or silica gel column chromatography to yield the pure N-acylated product.[7][8]

Expected Characterization:

  • ¹H NMR: Appearance of a new singlet corresponding to the acetyl methyl group (~2.2 ppm) and a downfield shift of aromatic protons. Disappearance of the broad NH₂ signal and appearance of a new, sharp N-H singlet.

  • IR Spectroscopy: Appearance of a strong C=O stretch (~1660-1690 cm⁻¹) and an N-H stretch (~3250-3300 cm⁻¹).

  • Mass Spectrometry: Observation of the correct molecular ion peak for the N-acylated product.

Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve Aniline (1.0 eq) in anhydrous DCM prep2 Cool to 0 °C prep1->prep2 prep3 Add Pyridine (1.2 eq) prep2->prep3 react1 Add Acyl Chloride (1.1 eq) dropwise at 0 °C prep3->react1 react2 Warm to RT, stir 2-4h react1->react2 react3 Monitor by TLC react2->react3 workup1 Aqueous Wash (HCl, NaHCO₃, Brine) react3->workup1 Reaction Complete workup2 Dry (MgSO₄) & Concentrate workup1->workup2 workup3 Purify (Chromatography or Recrystallization) workup2->workup3 final_product N-Acylated Product workup3->final_product

Fig 1. General workflow for N-Acylation.

Pathway II: N-Sulfonylation for Sulfonamide Synthesis

Rationale: The sulfonamide functional group is a cornerstone of medicinal chemistry, found in numerous antibacterial, diuretic, and anti-inflammatory drugs. It is a stable, non-basic mimic of a tetrahedral transition state and can act as both a hydrogen bond donor (N-H) and acceptor (sulfonyl oxygens).[1] This protocol provides a reliable method for synthesizing sulfonamides from this compound.

Protocol 3.1: N-Sulfonylation using Sulfonyl Chlorides

This procedure utilizes a sulfonyl chloride and a base to synthesize the corresponding sulfonamide. The reaction is typically robust and high-yielding.[1]

Materials:

  • This compound

  • p-Toluenesulfonyl Chloride (or other desired Aryl Sulfonyl Chloride)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous THF or DCM in a round-bottom flask. Cool the solution to 0 °C in an ice bath with stirring.

  • Base Addition: Add triethylamine (1.5 eq) dropwise to the stirred solution.

  • Sulfonyl Chloride Addition: Add the aryl sulfonyl chloride (1.05 eq) portion-wise or as a solution in the reaction solvent. Ensure the temperature remains at or below 0 °C during addition.

  • Reaction: Once the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 6-12 hours.

  • Monitoring: Monitor the reaction's completion via TLC.

  • Work-up:

    • Quench the reaction with water.

    • If using THF, remove most of it under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate. If using DCM, proceed directly to washing.

    • Wash the combined organic layers sequentially with 1N HCl, saturated NaHCO₃, and brine.[1]

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude sulfonamide by silica gel column chromatography or recrystallization.

Expected Characterization:

  • ¹H NMR: Disappearance of the NH₂ signal, replaced by a single N-H proton signal. Protons on the newly introduced aryl ring will be visible.

  • IR Spectroscopy: Characteristic S=O stretches will appear around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).

  • ¹⁹F NMR: The fluorine signals may shift slightly upon derivatization.

Sulfonylation_Workflow start Start: Aniline & Solvent step1 Cool to 0 °C start->step1 step2 Add Triethylamine (1.5 eq) step1->step2 step3 Add Sulfonyl Chloride (1.05 eq) portion-wise at 0 °C step2->step3 step4 Stir at RT for 6-12h step3->step4 step5 TLC Monitoring step4->step5 step6 Aqueous Work-up (HCl, NaHCO₃, Brine) step5->step6 Complete step7 Dry, Concentrate & Purify step6->step7 end_product N-Sulfonylated Product step7->end_product

Fig 2. Protocol for N-Sulfonylation.

Pathway III: N-Arylation via Buchwald-Hartwig Amination

Rationale: The formation of a C(aryl)-N bond to create diarylamines is a powerful strategy for exploring structure-activity relationships. Diarylamine scaffolds are prevalent in kinase inhibitors and other targeted therapies. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become the gold standard for this transformation due to its broad substrate scope and functional group tolerance.[9][10]

Protocol 4.1: Palladium-Catalyzed N-Arylation

This protocol is a general method for the Buchwald-Hartwig amination, which requires an inert atmosphere due to the air-sensitivity of the catalyst and reagents.[11][12]

Materials:

  • This compound

  • Aryl Bromide or Aryl Iodide (coupling partner)

  • Palladium(II) Acetate (Pd(OAc)₂) or a suitable pre-catalyst

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or other suitable biarylphosphine ligand

  • Sodium tert-butoxide (NaOt-Bu) or Cesium Carbonate (Cs₂CO₃)

  • Toluene or 1,4-Dioxane, anhydrous and degassed

  • Schlenk flask or sealed reaction vial, inert atmosphere (Nitrogen or Argon)

Procedure:

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask or reaction vial, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (e.g., XPhos, 2-10 mol%), and the base (e.g., NaOt-Bu, 1.4-2.0 eq).

  • Evacuate and Backfill: Seal the vessel and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.

  • Reaction: Heat the reaction mixture with vigorous stirring to 80-110 °C. The optimal temperature will depend on the reactivity of the aryl halide.

  • Monitoring: Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 4-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with a solvent like ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude diarylamine product is typically purified by silica gel column chromatography.

Expected Characterization:

  • ¹H NMR: Signals corresponding to the protons of both aromatic rings will be present. The N-H signal will typically be a sharp singlet.

  • ¹³C NMR: The number of aromatic carbon signals will correspond to the sum of both aryl groups (accounting for symmetry).

  • Mass Spectrometry: The molecular ion peak will confirm the successful coupling of the two aryl partners.

BHW_Cycle Simplified Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-X PdII_Aryl Ar-Pd(II)-X (L₂) OA->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord R'-NH₂ + Base PdII_Amido Ar-Pd(II)-NHR' (L₂) Amine_Coord->PdII_Amido RE Reductive Elimination PdII_Amido->RE RE->Pd0 Regenerates Catalyst Product Ar-NHR' RE->Product

Fig 3. Catalytic cycle for N-Arylation.

Data Summary

The following table provides a hypothetical summary of derivatives synthesized from this compound using the protocols described above. Physicochemical properties such as Molecular Weight (MW) and calculated LogP (cLogP) are essential metrics in drug discovery for predicting ADME properties.

Derivative Name Structure Derivatization Pathway MW ( g/mol ) cLogP (Predicted)
N-(2,4-Difluoro-3-methylphenyl)acetamideC₉H₉F₂NON-Acylation185.171.85
N-(2,4-Difluoro-3-methylphenyl)-4-methylbenzenesulfonamideC₁₄H₁₃F₂NO₂SN-Sulfonylation313.323.10
N-(2,4-Difluoro-3-methylphenyl)-4-methoxyanilineC₁₄H₁₃F₂NON-Arylation265.263.75

Conclusion

The derivatization of this compound via N-acylation, N-sulfonylation, and N-arylation provides a robust and versatile platform for generating novel compound libraries for drug discovery. The protocols detailed herein are reliable, scalable, and grounded in well-established chemical principles. By strategically modifying the aniline core, researchers can systematically modulate key drug-like properties, accelerating the journey from a starting scaffold to a viable clinical candidate. Careful monitoring and purification are paramount to ensuring the quality and integrity of the synthesized derivatives for subsequent biological evaluation.

References

Introduction: The Strategic Role of 2,4-Difluoro-3-methylaniline in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of Heterocyclic Compounds Utilizing 2,4-Difluoro-3-methylaniline

In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern molecular design. Fluorine's unique properties—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This compound emerges as a particularly valuable building block, offering a trifecta of functionalities: a nucleophilic amino group for initial bond formation, and strategically placed fluoro and methyl groups on the aromatic ring.

This combination makes it an exceptional precursor for constructing a diverse array of heterocyclic compounds. The electron-withdrawing nature of the two fluorine atoms can influence the reactivity of the aniline and the properties of the resulting heterocycles, while the methyl group provides a steric and electronic handle for fine-tuning molecular interactions. This guide provides detailed application notes and protocols for leveraging this compound in the synthesis of high-value heterocyclic systems, with a focus on quinolines and quinazolinones, which are privileged scaffolds in drug discovery.[1][2]

Application I: Synthesis of 6,8-Difluoro-7-methylquinoline Scaffolds

The quinoline ring system is a fundamental motif found in a vast number of pharmaceuticals, including antimalarials, antibacterials, and anticancer agents.[3] Classical methods like the Skraup, Doebner-von Miller, and Friedländer syntheses provide robust pathways to this scaffold.[4][5] The Friedländer synthesis, involving the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is particularly effective for creating substituted quinolines from precursors like this compound after its conversion to a suitable aminobenzaldehyde or aminobenzophenone.

Workflow for Friedländer-Type Quinoline Synthesis

The following workflow outlines a general strategy for synthesizing a 6,8-difluoro-7-methylquinoline derivative. The initial step involves the formylation of the aniline to introduce the necessary carbonyl group for the subsequent cyclization.

G cluster_0 Step 1: Formylation cluster_1 Step 2: Friedländer Annulation A This compound B Vilsmeier-Haack or Duff Reaction A->B C 2-Amino-4,6-difluoro-3-methylbenzaldehyde B->C E Base or Acid Catalysis C->E C->E D α-Methylene Ketone (e.g., Ethyl acetoacetate) D->E F 6,8-Difluoro-7-methyl-2-substituted-quinoline E->F

Caption: General workflow for synthesizing substituted quinolines.

Protocol 1: Synthesis of Ethyl 6,8-difluoro-2,7-dimethylquinoline-3-carboxylate

This protocol details the acid-catalyzed Friedländer condensation between 2-amino-4,6-difluoro-3-methylbenzaldehyde and ethyl acetoacetate.

Materials:

  • 2-Amino-4,6-difluoro-3-methylbenzaldehyde (1.0 eq)

  • Ethyl acetoacetate (1.2 eq)

  • Ethanol (anhydrous)

  • p-Toluenesulfonic acid (p-TSA) (0.1 eq)

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 2-amino-4,6-difluoro-3-methylbenzaldehyde (1.0 eq) and anhydrous ethanol.

  • Add ethyl acetoacetate (1.2 eq) to the solution, followed by the catalytic amount of p-TSA (0.1 eq).

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure ethyl 6,8-difluoro-2,7-dimethylquinoline-3-carboxylate.

Expert Insights:

  • Causality of Catalyst: p-TSA is an effective acid catalyst for this condensation as it protonates the carbonyl of the ethyl acetoacetate, facilitating the initial aldol-type addition, and subsequently promotes the dehydration and cyclization steps.[6]

  • Solvent Choice: Anhydrous ethanol is a suitable solvent as it readily dissolves the reactants and has a convenient boiling point for reflux without requiring excessively high temperatures.

  • Self-Validation: The progress of the reaction can be easily monitored by TLC, observing the consumption of the starting aldehyde and the appearance of the more nonpolar quinoline product. The final product structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Application II: Synthesis of Fluorinated Quinazolinone Derivatives

Quinazolinones and their derivatives are another class of heterocycles with a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[7][8] A common and robust method for their synthesis involves the reaction of an aniline with an appropriately substituted anthranilic acid or its equivalent, often proceeding through a benzoxazinone intermediate.[8]

Workflow for Quinazolinone Synthesis

The synthesis of a 3-substituted quinazolinone from this compound can be achieved in a two-step sequence starting from anthranilic acid.

G cluster_0 Step 1: Benzoxazinone Formation cluster_1 Step 2: Aminolysis and Cyclization A Anthranilic Acid B Acyl Chloride / Acetic Anhydride A->B C 2-Substituted-4H-3,1-benzoxazin-4-one B->C E Solvent (e.g., Acetic Acid, DMF) C->E C->E D This compound D->E F 3-(2,4-Difluoro-3-methylphenyl)-2-substituted-quinazolin-4(3H)-one E->F

Caption: Two-step synthesis of a substituted quinazolinone.

Protocol 2: Synthesis of 3-(2,4-Difluoro-3-methylphenyl)-2-methylquinazolin-4(3H)-one

This protocol describes the reaction of this compound with a pre-formed benzoxazinone intermediate.

Part A: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one

  • Suspend anthranilic acid (1.0 eq) in acetic anhydride (3.0 eq).

  • Heat the mixture at reflux for 2 hours.

  • Cool the reaction mixture to room temperature and then place it on an ice bath to induce crystallization.

  • Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry to obtain the benzoxazinone intermediate.

Part B: Synthesis of the Final Quinazolinone

  • In a flask, dissolve the 2-methyl-4H-3,1-benzoxazin-4-one (1.0 eq) from Part A and this compound (1.1 eq) in glacial acetic acid.

  • Heat the mixture to reflux (approx. 118 °C) for 3-5 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • The precipitate is collected by vacuum filtration.

  • Wash the solid thoroughly with water to remove residual acetic acid and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to yield pure 3-(2,4-Difluoro-3-methylphenyl)-2-methylquinazolin-4(3H)-one.

Expert Insights:

  • Mechanism: The aniline nitrogen attacks the electrophilic carbonyl of the benzoxazinone, leading to ring-opening. Subsequent intramolecular cyclization onto the newly formed amide and elimination of water yields the stable quinazolinone ring system.[8]

  • Solvent Rationale: Glacial acetic acid serves as both a solvent and a catalyst, facilitating the reaction by maintaining an acidic environment.

  • Trustworthiness: The purity of the final product can be assessed by its melting point and confirmed through spectroscopic analysis (NMR, IR, MS). The characteristic C=O stretch in the IR spectrum around 1680 cm⁻¹ is a key indicator of quinazolinone formation.

Summary of Synthetic Applications

The versatility of this compound as a precursor is summarized below, highlighting the key heterocyclic systems that can be accessed.

Heterocyclic SystemKey ReactantsTypical ConditionsExpected Yield
Quinoline 2-Amino-4,6-difluoro-3-methylbenzaldehyde, α-Methylene KetoneAcid catalysis (p-TSA), Reflux in EthanolGood to Excellent
Quinazolinone 2-Methyl-4H-3,1-benzoxazin-4-oneReflux in Glacial Acetic AcidGood
Benzimidazole 2-Amino-4,6-difluoro-3-methylbenzaldehyde, o-PhenylenediamineOxidative condensation (e.g., NaHSO₃)Moderate to Good

Conclusion

This compound is a powerful and versatile building block for the synthesis of a variety of medicinally relevant heterocyclic compounds. The strategic placement of its fluoro and methyl substituents provides a means to systematically modify the electronic and steric properties of the target molecules. The protocols outlined in this guide demonstrate robust and reliable methods for constructing quinoline and quinazolinone cores, offering a solid foundation for researchers in drug discovery and organic synthesis to develop novel bioactive agents. The principles and workflows can be readily adapted to a wide range of substrates, further expanding the synthetic utility of this valuable precursor.

References

experimental procedure for N-alkylation of 2,4-Difluoro-3-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the N-Alkylation of 2,4-Difluoro-3-methylaniline

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the N-alkylation of this compound, a critical precursor in the synthesis of pharmaceuticals and advanced materials. We present two robust and field-proven protocols: direct alkylation via nucleophilic substitution using alkyl halides and a reductive amination pathway. The guide delves into the underlying chemical principles, offering detailed, step-by-step experimental procedures, purification techniques, and methods for product characterization. Furthermore, a troubleshooting section addresses common experimental challenges, and stringent safety protocols are outlined to ensure safe laboratory practice. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and in-depth resource for the synthesis of N-alkylated aniline derivatives.

Introduction and Scientific Context

This compound is a valuable aromatic amine building block. The presence of two electron-withdrawing fluorine atoms and a methyl group on the aniline ring imparts unique electronic properties and conformational constraints. N-alkylation of the primary amine is a fundamental synthetic transformation that allows for the strategic introduction of alkyl groups. This modification is crucial for modulating key physicochemical properties in drug discovery, such as lipophilicity, metabolic stability, receptor-binding affinity, and solubility.

The choice of N-alkylation strategy depends on several factors, including the desired alkyl group, the reactivity of the alkylating agent, and the potential for side reactions. While direct alkylation with alkyl halides is a classic approach, the reduced nucleophilicity of the aniline nitrogen—due to the fluorine substituents—can necessitate harsher conditions.[1] Reductive amination offers a milder and often more controlled alternative, particularly for preventing over-alkylation.[2][3] This guide provides detailed protocols for both methodologies to offer flexibility in synthetic design.

Core Principles and Reaction Mechanisms

Method A: Direct N-Alkylation via Nucleophilic Aliphatic Substitution

This method involves the reaction of this compound with an electrophilic alkylating agent, typically an alkyl halide (R-X, where X = I, Br, Cl). The reaction proceeds via an SN2 mechanism where the lone pair of electrons on the aniline nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide.

The initial product is an ammonium salt. A base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is essential to deprotonate this intermediate, regenerating the neutral N-alkylated aniline and driving the reaction to completion.[1] The electron-withdrawing nature of the fluorine atoms decreases the nucleophilicity of the aniline, which may require elevated temperatures or the use of a more reactive alkyl iodide.[1]

cluster_0 Mechanism: Nucleophilic Substitution Aniline This compound (Nucleophile) TransitionState SN2 Transition State Aniline->TransitionState AlkylHalide Alkyl Halide (R-X) (Electrophile) AlkylHalide->TransitionState AmmoniumSalt Ammonium Salt Intermediate TransitionState->AmmoniumSalt Product N-Alkyl-2,4-difluoro-3-methylaniline AmmoniumSalt->Product Deprotonation Base Base (e.g., K₂CO₃) Base->Product Byproduct HX + Base Salt

Caption: SN2 mechanism for direct N-alkylation.

Method B: N-Alkylation via Reductive Amination

Reductive amination is a powerful one-pot method for forming C-N bonds.[3][4] The process begins with the reaction between the aniline and a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate. This is followed by in-situ reduction of the intermediate to the corresponding N-alkylated amine.

Commonly used reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). Sodium triacetoxyborohydride is particularly effective as it is mild enough not to reduce the starting aldehyde or ketone significantly but is reactive enough to reduce the protonated imine intermediate.[4] This method avoids the use of potentially harsh alkylating agents and minimizes the risk of forming quaternary ammonium salts.[4]

cluster_1 Mechanism: Reductive Amination Aniline This compound Imine Imine Intermediate Aniline->Imine Carbonyl Aldehyde/Ketone (R₂C=O) Carbonyl->Imine Condensation (-H₂O) Product N-Alkyl-2,4-difluoro-3-methylaniline Imine->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product

Caption: General pathway for reductive amination.

Experimental Protocols

General Workflow Overview

start Start setup Reaction Setup (Dry Glassware, Inert Atmosphere) start->setup reagents Add Aniline & Reagents (Base or Carbonyl) setup->reagents solvent Add Anhydrous Solvent reagents->solvent alkylating Add Alkylating Agent or Reducing Agent solvent->alkylating reaction Heat & Stir (Monitor by TLC) alkylating->reaction workup Workup (Quench, Extract, Dry) reaction->workup purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS, IR) purify->characterize end End characterize->end

Caption: Standard experimental workflow for N-alkylation.

Protocol 1: N-Ethylation using Ethyl Bromide

This protocol details the mono-N-ethylation of this compound using ethyl bromide as the alkylating agent and potassium carbonate as the base.

Materials and Reagents

Reagent M.W. Amount Moles Equivalents
This compound 143.14 1.43 g 10.0 mmol 1.0
Ethyl Bromide 108.97 1.31 g (0.9 mL) 12.0 mmol 1.2
Potassium Carbonate (K₂CO₃), anhydrous 138.21 2.76 g 20.0 mmol 2.0
N,N-Dimethylformamide (DMF), anhydrous - 50 mL - -
Ethyl Acetate - ~300 mL - -
Deionized Water - ~200 mL - -
Brine (Saturated NaCl) - ~100 mL - -

| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - | - |

Step-by-Step Procedure

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add 50 mL of anhydrous DMF to the flask to create a suspension.

  • Addition of Alkylating Agent: While stirring the suspension at room temperature, add ethyl bromide (1.2 eq) dropwise over 5 minutes.

  • Reaction: Heat the reaction mixture to 70 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 2 hours (Eluent: 9:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 6-10 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a 500 mL separatory funnel containing 100 mL of deionized water.

    • Extract the aqueous layer three times with ethyl acetate (100 mL each).

    • Combine the organic layers and wash twice with deionized water (100 mL each) and once with brine (100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., 100% hexanes to 95:5 hexanes:ethyl acetate) to isolate the pure N-ethyl-2,4-difluoro-3-methylaniline.

Protocol 2: N-Benzylation via Reductive Amination

This protocol describes the synthesis of N-benzyl-2,4-difluoro-3-methylaniline using benzaldehyde and sodium triacetoxyborohydride.[2]

Materials and Reagents

Reagent M.W. Amount Moles Equivalents
This compound 143.14 1.43 g 10.0 mmol 1.0
Benzaldehyde 106.12 1.17 g (1.12 mL) 11.0 mmol 1.1
Sodium Triacetoxyborohydride 211.94 3.18 g 15.0 mmol 1.5
1,2-Dichloroethane (DCE), anhydrous - 50 mL - -
Acetic Acid 60.05 0.06 g (0.057 mL) 1.0 mmol 0.1
Saturated Sodium Bicarbonate (NaHCO₃) - ~150 mL - -
Ethyl Acetate - ~200 mL - -

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - | - |

Step-by-Step Procedure

  • Reaction Setup: To a 250 mL round-bottom flask with a magnetic stir bar, add this compound (1.0 eq) and dissolve in 50 mL of anhydrous 1,2-dichloroethane.

  • Imine Formation: Add benzaldehyde (1.1 eq) and acetic acid (0.1 eq) to the solution. Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC (Eluent: 8:2 Hexanes:Ethyl Acetate). The reaction is typically complete in 4-8 hours.

  • Workup:

    • Carefully quench the reaction by slowly adding 100 mL of saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer twice with ethyl acetate (100 mL each).

    • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the resulting residue by flash column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient) to yield the pure N-benzyl-2,4-difluoro-3-methylaniline.

Characterization of N-Alkylated Products

Confirmation of the product structure and purity is essential. The following techniques are recommended:

  • ¹H NMR Spectroscopy: Successful N-alkylation is confirmed by the disappearance of one of the N-H protons (or both for dialkylation) and the appearance of new signals corresponding to the protons of the newly introduced alkyl group. For example, N-ethylation would show a characteristic quartet and triplet.[5]

  • ¹³C NMR Spectroscopy: The spectrum will show new signals for the carbons of the alkyl group and shifts in the aromatic carbons attached to or near the nitrogen atom.[6]

  • ¹⁹F NMR Spectroscopy: This technique is useful for confirming the integrity of the fluorinated aromatic ring. The chemical shifts of the two distinct fluorine atoms should be observed.[7]

  • Mass Spectrometry (MS): Provides the molecular weight of the product. The molecular ion peak (M⁺) should correspond to the calculated mass of the N-alkylated aniline.

  • FT-IR Spectroscopy: The N-H stretching frequency in the IR spectrum will change. A primary aniline shows two N-H stretches (~3300-3500 cm⁻¹), while a secondary amine will show only one, which is typically weaker.

Troubleshooting and Field-Proven Insights

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Reaction 1. Inactive reagents or wet solvents. 2. Insufficient temperature (for Protocol 1). 3. Weak base or alkylating agent (Protocol 1). 4. Inefficient imine formation (Protocol 2).1. Use freshly opened or distilled anhydrous solvents and high-purity reagents. 2. Increase the reaction temperature in 10 °C increments. 3. Consider a more reactive alkyl iodide or a stronger base like NaH (use with extreme caution).[1] 4. Add molecular sieves to the reaction mixture to remove water generated during imine formation.
Formation of Dialkylated Byproduct 1. Excess alkylating agent used. 2. High reaction temperature or prolonged reaction time. 3. The mono-alkylated product is more nucleophilic than the starting aniline.1. Reduce the amount of alkylating agent to 1.05-1.1 equivalents. 2. Add the alkylating agent slowly at a lower temperature and monitor the reaction closely. 3. If dialkylation is persistent, reductive amination (Protocol 2) is a superior method for achieving mono-alkylation.[2]
Complex Mixture of Products 1. Side reactions due to high temperatures. 2. Impure starting materials.1. Lower the reaction temperature. 2. Purify the starting this compound before use.

Safety and Hazardous Materials Handling

All experiments must be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • This compound: Can be harmful if inhaled, swallowed, or absorbed through the skin. Avoid contact.

  • Alkyl Halides (e.g., Ethyl Bromide): Many alkylating agents are toxic, volatile, and potential carcinogens. Handle with extreme care.

  • Solvents (DMF, DCE): N,N-Dimethylformamide is a reproductive toxin. 1,2-Dichloroethane is a suspected carcinogen. Minimize exposure and use in a closed system where possible.

  • Bases (K₂CO₃, NaH): Potassium carbonate is an irritant. Sodium hydride is highly flammable and reacts violently with water; handle only under an inert atmosphere and by trained personnel.

  • Reducing Agents (NaBH(OAc)₃): Reacts with water and acids to produce flammable hydrogen gas. Quench reactions slowly and carefully.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Halogenated and non-halogenated waste streams should be segregated.[8]

References

Troubleshooting & Optimization

identifying common impurities in 2,4-Difluoro-3-methylaniline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,4-Difluoro-3-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential impurities encountered during the synthesis of this important chemical intermediate. By understanding the underlying chemical principles, you can troubleshoot effectively and optimize your synthetic protocol.

Synthesis Overview: A Plausible Pathway

A common and logical synthetic route to this compound involves a two-step process starting from 2,4-difluorotoluene:

  • Nitration: Electrophilic aromatic substitution on 2,4-difluorotoluene to introduce a nitro group.

  • Reduction: Conversion of the nitro group to the desired aniline.

This guide will address potential issues and impurities that can arise in each of these stages.

cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction 2,4-Difluorotoluene 2,4-Difluorotoluene Nitrated Intermediates Nitrated Intermediates 2,4-Difluorotoluene->Nitrated Intermediates Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4) This compound This compound Nitrated Intermediates->this compound Reducing Agent Reducing Agent (e.g., H2/Pd/C, Sn/HCl) Reducing Agent (e.g., H2/Pd/C, Sn/HCl)

Caption: A plausible two-step synthesis of this compound.

Frequently Asked Questions (FAQs) and Troubleshooting

Part 1: The Nitration Step

Question 1: I've performed the nitration of 2,4-difluorotoluene, but my TLC and GC-MS show multiple product spots. What are these likely impurities?

Answer: The nitration of substituted aromatic rings often leads to the formation of regioisomers. In the case of 2,4-difluorotoluene, the directing effects of the substituents (the methyl group is activating and ortho-, para-directing, while the fluorine atoms are deactivating and ortho-, para-directing) can lead to a mixture of products.[1][2]

The most common impurities from the nitration step are:

  • Regioisomers: Besides the desired 2,4-difluoro-1-methyl-3-nitrobenzene, you may also form other isomers such as 2,4-difluoro-1-methyl-5-nitrobenzene and 2,4-difluoro-1-methyl-6-nitrobenzene. The formation of these is governed by the complex interplay of electronic and steric effects.

  • Dinitrated Products: If the reaction conditions are too harsh (e.g., high temperature, excess nitrating agent), dinitration can occur, leading to the formation of dinitrodifluorotoluene isomers.

  • Unreacted Starting Material: Incomplete reaction will result in the presence of 2,4-difluorotoluene in your crude product.

  • Phenolic Impurities: In some cases, nitration can lead to the formation of phenolic byproducts, which can complicate purification.[3]

2,4-Difluorotoluene 2,4-Difluorotoluene Desired Product 2,4-Difluoro-1-methyl-3-nitrobenzene 2,4-Difluorotoluene->Desired Product Isomeric Impurity 1 2,4-Difluoro-1-methyl-5-nitrobenzene 2,4-Difluorotoluene->Isomeric Impurity 1 Isomeric Impurity 2 2,4-Difluoro-1-methyl-6-nitrobenzene 2,4-Difluorotoluene->Isomeric Impurity 2 Dinitrated Impurity Dinitrodifluorotoluene 2,4-Difluorotoluene->Dinitrated Impurity

Caption: Potential impurities from the nitration of 2,4-difluorotoluene.

Question 2: How can I control the regioselectivity of the nitration and minimize the formation of unwanted isomers and byproducts?

Answer: Controlling the regioselectivity and minimizing byproducts in nitration reactions is crucial. Here are some key parameters to optimize:

  • Temperature Control: Nitration is a highly exothermic reaction. Maintaining a low temperature (typically between 0 and 10 °C) is critical to prevent over-reaction and the formation of dinitrated products.[1][4]

  • Stoichiometry of Nitrating Agent: Use a controlled amount of the nitrating agent (a mixture of nitric acid and sulfuric acid). A slight excess of nitric acid is usually sufficient. Using a large excess can lead to dinitration.

  • Order of Addition: Slowly add the nitrating agent to the substrate (2,4-difluorotoluene). This ensures that the concentration of the nitrating agent is kept low, which can improve selectivity.

  • Reaction Time: Monitor the reaction progress using TLC or GC to determine the optimal reaction time. Stopping the reaction once the starting material is consumed can prevent the formation of byproducts.

ParameterRecommendationRationale
Temperature 0 - 10 °CMinimizes dinitration and side reactions.
Nitric Acid 1.05 - 1.2 equivalentsAvoids excess nitrating agent, reducing dinitration.
Addition Rate Slow, dropwiseMaintains a low concentration of the electrophile, improving selectivity.
Monitoring TLC or GCAllows for quenching the reaction at the optimal time.
Part 2: The Reduction Step

Question 3: After reducing the nitro-intermediate, my product is still impure. What are the likely impurities from this step?

Answer: The reduction of a nitro group to an amine can also introduce several impurities if not carried out to completion or under optimal conditions. Common impurities include:

  • Incompletely Reduced Intermediates: The reduction of a nitro group proceeds through several intermediates, such as nitroso and hydroxylamine species. If the reduction is incomplete, these can remain as impurities.

  • Unreacted Nitro-compound: If the reduction is not driven to completion, the starting nitro-compound will be present in the final product.

  • Byproducts from the Reducing Agent: The choice of reducing agent can lead to specific byproducts. For example, if using a metal/acid system like Sn/HCl, residual metal salts may need to be carefully removed during the workup.

  • Dehalogenation Products: In some cases, catalytic hydrogenation (e.g., H₂/Pd/C) can lead to the cleavage of carbon-halogen bonds, although this is generally less common with fluoro-substituents.

Question 4: What are the best practices for achieving a clean reduction and a pure final product?

Answer: To ensure a clean and complete reduction, consider the following:

  • Choice of Reducing Agent: Catalytic hydrogenation using palladium on carbon (Pd/C) is often a clean and effective method.[5][6] Alternatively, metal/acid combinations like tin and hydrochloric acid (Sn/HCl) can be used.

  • Reaction Conditions: For catalytic hydrogenation, ensure efficient stirring to facilitate contact between the catalyst, substrate, and hydrogen gas. For metal/acid reductions, maintaining an appropriate temperature can be important.

  • Workup Procedure: A thorough workup is essential to remove the catalyst (for catalytic hydrogenation) or any metal salts (for metal/acid reductions). This typically involves filtration and extraction. An aqueous workup with a base (like sodium bicarbonate) is often used to neutralize any remaining acid and to free the amine product for extraction into an organic solvent.[4]

  • Purification: The crude product can be purified by techniques such as column chromatography or distillation to remove any remaining impurities.

Analytical Characterization of Impurities

A combination of chromatographic and spectroscopic techniques is essential for identifying and quantifying impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating the desired product from its isomers and other impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying volatile impurities, such as unreacted starting material and isomeric byproducts. The mass spectra can help in the structural elucidation of unknown impurities.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for confirming the structure of the desired product and identifying impurities. ¹⁹F NMR, in particular, is very sensitive to the electronic environment of the fluorine atoms and can help distinguish between different isomers.

General Protocol for Impurity Analysis by HPLC
  • Sample Preparation: Accurately weigh and dissolve the crude sample in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.

  • Instrumentation: Use an HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A gradient of water and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Analysis: Inject the sample and analyze the resulting chromatogram. The retention times and peak areas can be used to identify and quantify the different components.

References

Technical Support Center: Optimizing Reaction Conditions for 2,4-Difluoro-3-methylaniline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,4-Difluoro-3-methylaniline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and refine your process with confidence.

The most common and efficient pathway to synthesize this compound involves a two-step process: the electrophilic nitration of 2,4-difluorotoluene, followed by the reduction of the resulting nitro intermediate. This guide is structured to address specific issues you may encounter in each of these critical stages.

Overall Synthesis Workflow

Synthesis_Workflow start Starting Material: 2,4-Difluorotoluene step1 Step 1: Electrophilic Nitration (HNO₃ / H₂SO₄) start->step1 intermediate Intermediate: 2,4-Difluoro-3-nitrotoluene step1->intermediate step2 Step 2: Nitro Group Reduction (e.g., H₂/Pd-C or Fe/NH₄Cl) intermediate->step2 product Final Product: This compound step2->product

Caption: High-level overview of the two-step synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges in a question-and-answer format, providing both diagnostic advice and corrective actions.

Part 1: Nitration of 2,4-Difluorotoluene

The initial step, nitration, is critical for setting the stage for a successful synthesis. The primary challenge lies in controlling the regioselectivity and managing the reaction's exothermic nature.

Q1: I'm getting a low yield or no reaction during the nitration of 2,4-difluorotoluene. What are the likely causes?

A1: A low or non-existent yield in this electrophilic aromatic substitution is typically traced back to issues with the nitrating agent or reaction conditions.

  • Cause & Mechanism: The active electrophile, the nitronium ion (NO₂⁺), is generated in situ from nitric acid and a strong acid catalyst, typically sulfuric acid. If the reagents are wet or impure, the concentration of the nitronium ion will be insufficient for the reaction to proceed efficiently. Sulfuric acid acts as both a catalyst and a dehydrating agent.[1][2]

  • Troubleshooting Steps:

    • Verify Reagent Quality: Ensure you are using concentrated (98%) sulfuric acid and fuming or highly concentrated (90%+) nitric acid. Water in the reaction mixture will quench the nitronium ion.

    • Check Reagent Stoichiometry: Use a slight excess of nitric acid (1.1 - 1.5 equivalents) and a larger excess of sulfuric acid (2.0 - 3.0 equivalents) to act as both catalyst and solvent.[1]

    • Monitor Temperature: While the reaction is exothermic, some initial thermal energy may be required to overcome the activation energy, especially if the aromatic ring is deactivated. Ensure the reaction is allowed to warm to the optimal temperature after the initial cooling phase.[3]

Q2: My product is a mixture of isomers. How can I improve selectivity for the desired 2,4-difluoro-3-nitrotoluene?

A2: Regioselectivity is governed by the directing effects of the substituents and steric hindrance. In 2,4-difluorotoluene, the methyl group is an activating ortho-, para-director, while the fluorine atoms are deactivating ortho-, para-directors.[1][2] The desired 3-position is ortho to the activating methyl group and meta to both deactivating fluorine atoms, making it a favored, but not exclusive, site of attack.

  • Controlling Factor - Temperature: Reaction temperature is the most critical parameter for controlling selectivity. Lower temperatures favor the kinetically controlled product. Nitrations run at higher temperatures can lead to the formation of thermodynamically more stable, but undesired, isomers.[3][4]

  • Optimization Strategy:

    • Maintain a strict reaction temperature between 0 °C and 10 °C during the addition of the 2,4-difluorotoluene to the nitrating mixture.[1]

    • Add the substrate slowly (dropwise) to the acid mixture to prevent localized temperature spikes that can degrade selectivity.[5]

Table 1: Troubleshooting Guide for Nitration of 2,4-Difluorotoluene

Issue Potential Cause Mechanism/Explanation Recommended Action
Low Conversion Insufficiently strong nitrating mixture.Water contamination quenches the electrophile (NO₂⁺).Use fresh, concentrated H₂SO₄ (98%) and HNO₃ (≥90%).
Reaction temperature too low.Insufficient thermal energy to overcome activation energy.After dropwise addition at 0-10°C, allow the reaction to slowly warm to room temperature and monitor by TLC/GC.[1]
Poor Regioselectivity Reaction temperature too high.Higher temperatures can lead to the formation of undesired isomers.Maintain strict temperature control (0-10°C) during substrate addition using an ice-salt bath if necessary.[1]
Runaway Reaction Poor heat dissipation; substrate added too quickly.Nitration is a highly exothermic process.[5]Ensure efficient stirring and cooling. Add the substrate dropwise over an extended period.
Product Lost in Work-up Product is soluble in the aqueous phase.The nitrated product has some polarity.When quenching on ice, ensure enough ice is used to keep the mixture cold. Extract thoroughly with a suitable organic solvent like Dichloromethane or Ethyl Acetate.[1]
Part 2: Reduction of 2,4-Difluoro-3-nitrotoluene

The reduction of the aromatic nitro group is a robust transformation, but the choice of method can significantly impact yield, purity, and functional group compatibility. The main options are catalytic hydrogenation and metal-mediated reductions.

Q3: Which reduction method is best for this substrate? Catalytic hydrogenation or a metal/acid system?

A3: Both methods are effective, but they offer different advantages and disadvantages. The choice depends on available equipment, safety considerations, and the desired purity profile.

  • Catalytic Hydrogenation (e.g., H₂ with Pd/C): This is often the method of choice for its high efficiency and clean reaction profile; the only by-product is water.[6][7] It is generally compatible with aryl fluorides.

    • Pros: High yields (often >98%), clean conversion, easy product isolation (filter off catalyst, remove solvent).[8]

    • Cons: Requires specialized high-pressure equipment (H-Cube, Parr shaker), potential for catalyst deactivation, flammability hazard of H₂ gas and pyrophoric nature of used Pd/C.

  • Metal-Mediated Reduction (e.g., Fe/NH₄Cl or SnCl₂): These are classic, reliable methods that do not require high-pressure equipment.[7][9] Iron in the presence of an electrolyte like ammonium chloride is a cost-effective and environmentally benign option.

    • Pros: Excellent functional group tolerance, inexpensive reagents, no specialized pressure equipment needed.[7]

    • Cons: Stoichiometric amounts of metal waste are generated, work-up can be more complex (requires filtration of metal salts and often a basic wash), and reaction times can be longer.

Table 2: Comparison of Common Reduction Methods

Method Reagents Typical Conditions Advantages Disadvantages
Catalytic Hydrogenation H₂ (gas), Pd/C (5-10 mol%)Methanol or Ethanol, RT - 50°C, 1-50 atm H₂High efficiency, clean by-products (H₂O), simple work-up.[8][10]Requires pressure equipment, catalyst can be pyrophoric, potential for catalyst poisoning.[11]
Metal/Acid Reduction Iron powder, NH₄ClEthanol/Water, RefluxInexpensive, robust, no pressure equipment needed, good functional group tolerance.[7][9]Stoichiometric metal waste, work-up can be tedious.
Stannous Chloride SnCl₂·2H₂OEthanol or Ethyl Acetate, 50-70°CMild conditions, good for sensitive substrates.[6]Tin waste is toxic and requires careful disposal, work-up can be difficult.

Q4: My catalytic hydrogenation is slow or has stalled. What should I check?

A4: A stalled hydrogenation is a common issue that can almost always be traced to the catalyst, the hydrogen source, or impurities.

Troubleshooting_Hydrogenation start Problem: Stalled Hydrogenation q1 Is the catalyst active? start->q1 q2 Is the system sealed? (Maintaining H₂ pressure) start->q2 q3 Are reagents/solvents pure? start->q3 q4 Is mixing adequate? start->q4 a1 Action: Use fresh catalyst. Ensure inert handling if dry. q1->a1 a2 Action: Check all seals and connections. Purge system with N₂ then H₂. q2->a2 a3 Action: Purify starting material. Use anhydrous, high-purity solvent. q3->a3 a4 Action: Increase stir rate to ensure catalyst is well suspended. q4->a4

Caption: Troubleshooting workflow for a stalled catalytic hydrogenation reaction.

  • Catalyst Deactivation: The palladium catalyst can be "poisoned" by impurities like sulfur or halide compounds that may be present in the starting material or solvents.[11] The catalyst may also be old or have been improperly handled (exposed to air for too long). Always use a fresh batch of catalyst for critical reactions.

  • System Leaks: Ensure your reaction vessel is properly sealed and can maintain positive hydrogen pressure. Even a small leak will prevent the reaction from reaching completion.

  • Poor Mixing: The reaction is heterogeneous. The catalyst, substrate, and hydrogen gas must be in intimate contact. Ensure the stirring rate is vigorous enough to fully suspend the catalyst particles in the solution.[11]

Part 3: Product Purification and Handling

Anilines, particularly those with electron-donating groups, are susceptible to oxidation, which can result in discoloration. Proper purification and handling are essential for obtaining a high-quality final product.

Q5: My final product is a dark brown or black oil. What causes this and how can I fix it?

A5: The dark color is almost certainly due to the formation of oxidized, polymeric by-products.[11] Aromatic amines are notoriously sensitive to air and light.

  • Prevention:

    • Inert Atmosphere: During the work-up and any subsequent purification steps, try to maintain an inert atmosphere (Nitrogen or Argon).

    • Prompt Purification: Purify the aniline immediately after isolation. Do not let the crude product sit exposed to air for extended periods.

  • Remediation:

    • Activated Carbon: Dissolve the crude product in a suitable solvent and stir with a small amount of activated carbon for 15-30 minutes, then filter through a pad of celite. This can often remove colored impurities.

    • Distillation: If the product is thermally stable, vacuum distillation is an excellent method for purification and removing colored, non-volatile impurities.

    • Salt Formation: Consider converting the amine to its hydrochloride salt by treating a solution (e.g., in ether or ethyl acetate) with HCl.[12][13] The salt is often a stable, crystalline solid that is much less prone to oxidation and can be easily recrystallized. The freebase can be regenerated by treatment with a base.

Q6: My aniline product is "oiling out" during recrystallization instead of forming crystals. What should I do?

A6: "Oiling out" is a common problem when a compound's melting point is lower than the boiling point of the crystallization solvent, or when the solution is supersaturated too quickly.[12]

  • Strategies to Induce Crystallization:

    • Slow Cooling: Do not place the hot solution directly into an ice bath. Allow it to cool slowly to room temperature first, then transfer to a refrigerator or ice bath. Rapid cooling promotes oil formation.[12]

    • Reduce Supersaturation: Add a small amount of additional hot solvent to the mixture until the oil redissolves, then attempt to cool slowly again.

    • Use a Seed Crystal: If you have any solid material, add a tiny crystal to the cooled, saturated solution to initiate crystal growth.

    • Solvent System: Experiment with a two-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble) and then slowly add a "poor" anti-solvent (in which it is insoluble) dropwise at a slightly elevated temperature until the solution becomes faintly cloudy. Then, allow it to cool slowly. For anilines, solvent pairs like Toluene/Hexanes or Ethyl Acetate/Hexanes can be effective.[14]

Experimental Protocols

Protocol 1: Synthesis of 2,4-Difluoro-3-nitrotoluene via Nitration

Nitration_Protocol cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 1. Charge a flask with conc. H₂SO₄ (2.5 eq). prep2 2. Cool to 0-5 °C in an ice bath. prep1->prep2 prep3 3. Slowly add conc. HNO₃ (1.2 eq), keeping T < 10 °C. prep2->prep3 react1 4. Add 2,4-difluorotoluene (1.0 eq) dropwise, keeping T < 10 °C. react2 5. Stir at 0-10 °C for 30 min. react1->react2 react3 6. Allow to warm to RT and stir for 1-3h. Monitor by TLC/GC. react2->react3 workup1 7. Carefully pour mixture onto crushed ice. workup2 8. Extract with Dichloromethane (3x). workup1->workup2 workup3 9. Wash combined organic layers with H₂O, sat. NaHCO₃, and brine. workup2->workup3 workup4 10. Dry (Na₂SO₄), filter, and concentrate to obtain crude product. workup3->workup4 workup5 11. Purify by column chromatography or recrystallization. workup4->workup5

Caption: Step-by-step workflow for the nitration of 2,4-difluorotoluene.[1]

Safety Note: Concentrated nitric and sulfuric acids are extremely corrosive. The nitration reaction is highly exothermic and can proceed uncontrollably if not properly cooled. Always wear appropriate personal protective equipment (PPE), including a face shield, lab coat, and acid-resistant gloves, and work in a well-ventilated fume hood.

Protocol 2: Synthesis of this compound via Catalytic Hydrogenation

Safety Note: Palladium on carbon can be pyrophoric, especially after use. Do not allow the catalyst to dry in the air. Quench the filtered catalyst carefully under a stream of water. Hydrogen gas is highly flammable. Ensure the system is properly sealed and purged of air.

  • Setup: To a high-pressure reaction vessel, add 2,4-difluoro-3-nitrotoluene (1.0 eq) and a solvent such as Methanol or Ethanol.

  • Catalyst Addition: Under a stream of nitrogen, carefully add 5-10% Pd/C catalyst (5-10% by weight of the starting material).

  • Reaction: Seal the vessel. Purge the system by pressurizing with nitrogen (3x) and then with hydrogen (3x). Pressurize the vessel with hydrogen to the desired pressure (e.g., 3-4 atm or 50 psi) and stir vigorously at room temperature.[15]

  • Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 3-20 hours.[15] Progress can also be checked by taking a small aliquot (after carefully venting and purging the system) and analyzing by TLC or GC-MS.

  • Work-up: Once complete, carefully vent the excess hydrogen and purge the system with nitrogen.

  • Purification: Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with the reaction solvent. The filtrate contains the product. The solvent can be removed under reduced pressure to yield the crude this compound, which can be further purified by vacuum distillation or recrystallization as needed.[11]

References

Technical Support Center: Strategies to Improve the Yield of 2,4-Difluoro-3-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,4-Difluoro-3-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to help you optimize your synthetic route and improve your yield of this valuable compound.

I. Synthetic Strategy Overview

The most common and direct synthetic route to this compound involves a two-step process starting from 2,4-difluorotoluene:

  • Electrophilic Nitration: Introduction of a nitro group at the C4 position of 2,4-difluorotoluene to form 1,3-difluoro-2-methyl-4-nitrobenzene.

  • Reduction of the Nitro Group: Conversion of the nitro intermediate to the desired aniline derivative.

This guide will focus on troubleshooting and optimizing each of these critical steps.

II. Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues you may encounter during your experiments, providing detailed explanations and actionable solutions.

Step 1: Electrophilic Nitration of 2,4-Difluorotoluene

Question 1: My nitration reaction is resulting in a low yield of the desired 1,3-difluoro-2-methyl-4-nitrobenzene. What are the likely causes and how can I improve it?

Answer:

Low yields in the nitration of 2,4-difluorotoluene can stem from several factors, including incomplete reaction, formation of undesired isomers, and over-nitration. Let's break down these potential issues and their solutions.

  • Understanding the Regioselectivity: The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring. The methyl group is an activating ortho-, para- director, while the fluorine atoms are deactivating but also ortho-, para- directors. In this case, the position para to the methyl group (C4) is the most sterically accessible and electronically favored position for nitration. Therefore, 1,3-difluoro-2-methyl-4-nitrobenzene is the expected major product.

  • Common Causes of Low Yield and Solutions:

    • Inadequate Nitrating Agent Strength: The formation of the nitronium ion (NO₂⁺) is crucial for this reaction.[1] A standard and effective method is the use of a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[1] If your yield is low, ensure your acids are of high concentration and fresh.

    • Suboptimal Reaction Temperature: This reaction is exothermic and requires careful temperature control.

      • Too low of a temperature can lead to an incomplete reaction.

      • Too high of a temperature can promote the formation of undesired side products, including dinitrated compounds. A recommended approach is to slowly add the nitric acid to a solution of 2,4-difluorotoluene in sulfuric acid at a low temperature, such as -10°C, and then allow the reaction to proceed at that temperature.[2]

    • Incorrect Stoichiometry: An excess of nitric acid can lead to the formation of dinitrated byproducts. It is advisable to use a slight molar excess of nitric acid relative to the 2,4-difluorotoluene.[2]

Experimental Protocol for Nitration:

Here is a detailed, step-by-step methodology for the nitration of 2,4-difluorotoluene:

  • In a flask equipped with a stirrer and a dropping funnel, dissolve 2,4-difluorotoluene in concentrated sulfuric acid and cool the mixture to -10°C in an ice-salt bath.

  • Slowly add concentrated nitric acid dropwise to the stirred solution, ensuring the temperature does not exceed -5°C.

  • After the addition is complete, continue stirring the reaction mixture at -10°C for 30 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1,3-difluoro-2-methyl-4-nitrobenzene.[2]

ParameterRecommended ConditionRationale
Nitrating Agent Conc. HNO₃ / Conc. H₂SO₄Ensures sufficient generation of the nitronium ion (NO₂⁺).[1]
Temperature -10°CControls the exothermic reaction and minimizes side product formation.[2]
Stoichiometry Slight molar excess of HNO₃Drives the reaction to completion while minimizing dinitration.[2]

Question 2: I am observing multiple spots on my TLC plate after the nitration reaction. What are these byproducts and how can I minimize them?

Answer:

The presence of multiple spots on your TLC plate indicates the formation of isomers and potentially dinitrated products.

  • Isomer Formation: While the C4-nitro isomer is the major product, small amounts of other isomers, such as 2,4-difluoro-3-nitrotoluene and 2,4-difluoro-5-nitrotoluene, may form. The formation of these isomers is influenced by the reaction conditions. Sticking to the recommended low-temperature conditions will maximize the yield of the desired isomer.

  • Dinitration: If the reaction temperature is too high or if a large excess of nitric acid is used, dinitration can occur. To avoid this, maintain strict temperature control and use the recommended stoichiometry.

  • Purification: The desired 1,3-difluoro-2-methyl-4-nitrobenzene can typically be purified from these byproducts by column chromatography on silica gel.

Step 2: Reduction of 1,3-difluoro-2-methyl-4-nitrobenzene

Question 3: I am experiencing a low yield during the reduction of the nitro group. What are the potential issues?

Answer:

The reduction of a nitro group to an amine is a common transformation, but the presence of fluorine atoms on the aromatic ring can introduce challenges.

  • Catalyst Selection: Catalytic hydrogenation is a clean and efficient method for this reduction.[3] A 5% palladium on carbon (Pd/C) catalyst is a common and effective choice.[3]

  • Incomplete Reduction: If the reaction is not going to completion, consider the following:

    • Catalyst Activity: Ensure your Pd/C catalyst is fresh and active.

    • Hydrogen Pressure: The reaction is typically carried out under a hydrogen atmosphere. Insufficient hydrogen pressure can lead to a slow or incomplete reaction.

    • Solvent Choice: Methanol or ethanol are suitable solvents for this reaction.[3]

  • Side Reactions - Hydrodefluorination: A significant challenge in the reduction of fluorinated nitroarenes is the potential for hydrodefluorination, where a fluorine atom is replaced by a hydrogen atom.[4] This can be minimized by:

    • Careful selection of catalyst: While Pd/C is generally effective, in some cases, other catalysts like platinum on carbon (Pt/C) might offer better selectivity.

    • Optimizing reaction conditions: Milder reaction conditions (lower temperature and hydrogen pressure) can sometimes reduce the extent of hydrodefluorination.

Experimental Protocol for Reduction:

  • In a hydrogenation vessel, dissolve 1,3-difluoro-2-methyl-4-nitrobenzene in methanol.

  • Add a catalytic amount of 5% Pd/C.

  • Pressurize the vessel with hydrogen gas (typically 2-3 atm).

  • Stir the reaction mixture at room temperature until the uptake of hydrogen ceases.

  • Monitor the reaction by TLC or GC to confirm the disappearance of the starting material.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by distillation or column chromatography.

ParameterRecommended ConditionRationale
Catalyst 5% Palladium on Carbon (Pd/C)Effective for nitro group reduction.[3]
Solvent Methanol or EthanolGood solubility for the substrate and compatible with hydrogenation.[3]
Hydrogen Pressure 2-3 atmSufficient for reduction without promoting excessive side reactions.
Temperature Room TemperatureMilder conditions can help minimize hydrodefluorination.

Question 4: How can I confirm the identity and purity of my final product, this compound?

Answer:

Proper characterization is essential to confirm the successful synthesis of your target compound. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show characteristic signals for the aromatic protons and the methyl group protons.

    • ¹⁹F NMR is crucial for confirming the presence and positions of the two fluorine atoms.

    • ¹³C NMR will provide information about the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique to assess the purity of your sample and identify any minor impurities.

  • Infrared (IR) Spectroscopy: Look for the characteristic N-H stretching vibrations of the primary amine group in the region of 3300-3500 cm⁻¹.

III. Frequently Asked Questions (FAQs)

Q1: Are there any alternative synthetic routes to this compound that might offer a higher yield?

A1: While the nitration/reduction sequence is the most direct, other methods could be considered, especially if you are facing significant challenges with the primary route.

  • Sandmeyer Reaction: This reaction allows for the conversion of an aryl diazonium salt to a variety of functional groups.[2][5] If a suitable aniline precursor were available, a Sandmeyer reaction could potentially be used to introduce one of the functional groups.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide and an amine.[4][6] If you have access to a suitable halogenated precursor, this could be a viable, albeit more complex, alternative.

Q2: What are the main safety precautions I should take during this synthesis?

A2: Both steps of this synthesis involve hazardous materials and require appropriate safety measures.

  • Nitration: Concentrated nitric and sulfuric acids are highly corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The nitration reaction is exothermic and should be cooled in an ice bath to prevent it from running out of control.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure your hydrogenation apparatus is properly set up and checked for leaks. Perform the reaction in a well-ventilated area, away from any ignition sources.

Q3: My final product is a dark oil. How can I decolorize it?

A3: The formation of colored impurities is common in aniline synthesis due to oxidation. If your product is dark, you can try the following purification techniques:

  • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated carbon. Stir for a short period and then filter through Celite. This can often remove colored impurities.

  • Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification and decolorization.

  • Column Chromatography: As mentioned earlier, column chromatography is a reliable method for purifying the final product.

IV. Visualizing the Workflow

To provide a clear overview of the primary synthetic strategy and the key decision points in troubleshooting, the following workflow diagram is provided.

SynthesisWorkflow cluster_nitration Step 1: Nitration cluster_reduction Step 2: Reduction cluster_troubleshooting Troubleshooting Points start_nitration 2,4-Difluorotoluene reaction_nitration Nitration (HNO3/H2SO4, -10°C) start_nitration->reaction_nitration product_nitration 1,3-Difluoro-2-methyl-4-nitrobenzene reaction_nitration->product_nitration low_yield_nitration Low Nitration Yield? reaction_nitration->low_yield_nitration reaction_reduction Reduction (H2, Pd/C, MeOH) product_nitration->reaction_reduction product_final This compound reaction_reduction->product_final low_yield_reduction Low Reduction Yield? reaction_reduction->low_yield_reduction side_products_nitration Isomer/Dinitro Formation? low_yield_nitration->side_products_nitration Check Purity hydrodefluorination Hydrodefluorination? low_yield_reduction->hydrodefluorination Analyze Byproducts caption Figure 1. Synthetic workflow and key troubleshooting points.

Figure 1. Synthetic workflow and key troubleshooting points.

V. References

  • 1,3-difluoro-2-methyl-4-nitrobenzene | 79562-49-5. ChemicalBook. --INVALID-LINK--

  • Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers. National Institutes of Health. --INVALID-LINK--

  • Sandmeyer reaction. Wikipedia. --INVALID-LINK--

  • Buchwald–Hartwig amination. Wikipedia. --INVALID-LINK--

  • p. 331 - Organic Syntheses Procedure. Organic Syntheses. --INVALID-LINK--

  • Method of preparing 2,4-difluoroaniline. Google Patents. --INVALID-LINK--

  • Process for preparing 3,4-difluoroaniline. Google Patents. --INVALID-LINK--

  • Process for synthesizing 2,3-difluoroaniline. Google Patents. --INVALID-LINK--

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. National Institutes of Health. --INVALID-LINK--

  • Regioselectivities of Nitration of Toluene on Bentonite Catalysts by the Use of Alkyl Nitrates. --INVALID-LINK--

  • Nickel-catalyzed exhaustive hydrodefluorination of perfluoroalkyl arenes 1. ChemRxiv. --INVALID-LINK--

  • Catalytic hydrodefluorination of aromatic fluorocarbons by ruthenium N-heterocyclic carbene complexes. PubMed. --INVALID-LINK--

  • Photocatalytic Hydrodefluorination of Polyfluoroarenes with Py. ResearchGate. --INVALID-LINK--

  • Regioselectivity nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid. ResearchGate. --INVALID-LINK--

  • Dynamics and the Regiochemistry of Nitration of Toluene. National Institutes of Health. --INVALID-LINK--

  • Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran. Google Patents. --INVALID-LINK--

  • The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. JMU Scholarly Commons. --INVALID-LINK--

  • Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor. ResearchGate. --INVALID-LINK--

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. --INVALID-LINK--

  • Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. RSC Publishing. --INVALID-LINK--

  • Dynamics and the Regiochemistry of Nitration of Toluene | Request PDF. ResearchGate. --INVALID-LINK--

  • Reduction of nitrobenzene catalyzed by immobilized copper catalyst under carbon monoxide and water. ResearchGate. --INVALID-LINK--

  • 2,3-difluoro-1-methyl-4-nitrobenzene. PubChem. --INVALID-LINK--

  • 1,3-Difluoro-2-nitrobenzene | C6H3F2NO2 | CID 87922. National Institutes of Health. --INVALID-LINK--

References

managing side reactions in the synthesis of 2,4-Difluoro-3-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 2,4-Difluoro-3-methylaniline. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in navigating the complexities of this synthesis. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical laboratory experience to help you manage and mitigate common side reactions, ensuring a successful and efficient synthesis.

I. Overview of Synthetic Strategy

The synthesis of this compound typically proceeds through a two-step process: the nitration of 2,4-difluorotoluene followed by the reduction of the resulting nitroarene intermediate. While seemingly straightforward, each step presents unique challenges, primarily concerning regioselectivity and the formation of impurities. This guide will address these challenges in a practical, question-and-answer format.

II. Troubleshooting Guide: Managing Side Reactions

This section addresses specific issues that may arise during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.

Nitration Stage: Formation of Isomeric Impurities

Question: During the nitration of 2,4-difluorotoluene, I am observing the formation of multiple nitrated isomers in my reaction mixture. How can I improve the regioselectivity to favor the desired 2,4-difluoro-3-nitrotoluene?

Answer: The regioselectivity of the nitration of 2,4-difluorotoluene is governed by the directing effects of the substituents on the aromatic ring. The methyl group is an activating, ortho-, para- director, while the fluorine atoms are deactivating, ortho-, para- directors. The interplay of these electronic effects and steric hindrance dictates the position of the incoming nitro group.

The primary desired product is 2,4-difluoro-3-nitrotoluene. However, the formation of other isomers, such as 2,4-difluoro-5-nitrotoluene and 2,4-difluoro-6-nitrotoluene, can occur.

Root Causes and Solutions:

  • Reaction Temperature: The nitration of toluene derivatives is highly exothermic.[1] Elevated temperatures can lead to decreased selectivity and the formation of undesired isomers, as well as dinitrated byproducts.

    • Solution: Maintain a low reaction temperature, typically between 0 and 25 °C, using an ice bath to control the exotherm.[2] Careful, dropwise addition of the nitrating agent is crucial.

  • Nitrating Agent and Acid Catalyst: The choice and concentration of the nitrating agent and the acid catalyst significantly impact selectivity. A standard nitrating mixture consists of concentrated nitric acid and sulfuric acid.[1]

    • Solution: Employing a milder nitrating system can enhance regioselectivity. For instance, the use of nitric acid with an acid anhydride, such as acetic anhydride, in the presence of a zeolite catalyst like Hβ has been shown to improve the yield of the desired isomer in similar systems.[3] The shape selectivity of the zeolite can favor the formation of the less sterically hindered product.

  • Reaction Time: Prolonged reaction times can increase the likelihood of over-nitration, leading to the formation of dinitrotoluene impurities.

    • Solution: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point of maximum conversion of the starting material without significant byproduct formation.[2]

ParameterRecommended ConditionRationale
Temperature0 - 25 °CMinimizes formation of undesired isomers and dinitrated byproducts.[1][2]
Nitrating AgentConc. HNO₃ / Conc. H₂SO₄ or HNO₃ / Acetic Anhydride with Zeolite HβStandard method or milder, more selective alternative.[1][3]
Reaction TimeMonitor by TLC/GCAvoids over-nitration and maximizes yield of the desired product.[2]
Reduction Stage: Incomplete Reduction and Byproduct Formation

Question: After the reduction of 2,4-difluoro-3-nitrotoluene, my product is contaminated with unreacted starting material and other impurities. How can I ensure a complete and clean reduction to this compound?

Answer: The catalytic hydrogenation of the nitro group to an amine is a common and effective method. However, incomplete reduction and the formation of side products can occur if the reaction conditions are not optimized.

Root Causes and Solutions:

  • Catalyst Activity and Loading: The choice of catalyst and its activity are critical for a successful reduction. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.[4][5]

    • Solution: Ensure the use of a high-quality, active catalyst. The catalyst loading should be optimized; typically, 5-10 mol% is sufficient. In some cases, catalyst poisoning by impurities in the starting material or solvent can occur. Pre-treating the starting material to remove potential poisons may be necessary.

  • Hydrogen Pressure and Temperature: The efficiency of the hydrogenation is dependent on both hydrogen pressure and reaction temperature.

    • Solution: The reaction is often carried out at elevated hydrogen pressure to ensure a sufficient supply of hydrogen for the reduction.[4] The reaction temperature can also be optimized; however, excessively high temperatures may lead to side reactions. A typical temperature range is 50-70°C.[4]

  • Solvent and Additives: The choice of solvent can influence the reaction rate and selectivity. Methanol or ethanol are commonly used solvents for catalytic hydrogenation.[4][6] The presence of acidic or basic additives can also affect the reaction.

    • Solution: The addition of a base, such as sodium acetate, can help to neutralize any acidic byproducts and prevent catalyst deactivation.[4][5]

  • Presence of Water: Water is a byproduct of the hydrogenation of nitro compounds. Its accumulation can sometimes inhibit the catalyst.

    • Solution: In some industrial processes, measures are taken to remove the water of reaction as it is formed to maintain catalyst activity.[7][8]

ParameterRecommended ConditionRationale
Catalyst5% or 10% Palladium on Carbon (Pd/C)Effective and widely used catalyst for nitro group reduction.[4][5]
Hydrogen PressureElevated pressure (e.g., 40 lbs)Ensures sufficient hydrogen availability for complete reduction.[4]
Temperature50 - 70 °COptimizes reaction rate while minimizing side reactions.[4]
SolventMethanol or EthanolCommon solvents for catalytic hydrogenation.[4][6]
AdditiveSodium AcetateNeutralizes acidic byproducts and protects the catalyst.[4][5]

III. Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most prevalent synthetic route involves a two-step sequence:

  • Nitration: Electrophilic nitration of 2,4-difluorotoluene to form 2,4-difluoro-3-nitrotoluene.[2]

  • Reduction: Subsequent reduction of the nitro group to an amine, typically via catalytic hydrogenation, to yield this compound.[4][5]

Q2: What are the critical quality control checks during the synthesis?

A2: Throughout the synthesis, it is crucial to monitor the reaction progress and product purity. Key analytical techniques include:

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture, including the determination of isomer ratios and impurity profiles.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation of the starting materials, intermediates, and the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify any impurities.

Q3: How can I purify the final this compound product?

A3: Purification of the final product is typically achieved through one or a combination of the following methods:

  • Distillation: Vacuum distillation is often effective for separating the desired aniline from less volatile impurities.[4]

  • Column Chromatography: Silica gel column chromatography can be used to separate the product from closely related isomers and other impurities.[5][9]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes, adherence to standard laboratory safety protocols is essential. Specifically:

  • Nitration: Nitration reactions are highly exothermic and can be hazardous if not properly controlled. Use an ice bath and add the nitrating agent slowly. Concentrated acids are corrosive and should be handled with care in a fume hood.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure the reaction is carried out in a well-ventilated area, away from ignition sources, and using appropriate high-pressure equipment. Palladium on carbon can be pyrophoric, especially when dry and exposed to air. Handle the catalyst carefully, preferably wet with solvent.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

IV. Visualizing the Process

To aid in understanding the synthetic workflow and the logical relationships in troubleshooting, the following diagrams are provided.

Synthetic Workflow

Synthesis_Workflow Start 2,4-Difluorotoluene Nitration Nitration (HNO3, H2SO4) Start->Nitration Intermediate 2,4-Difluoro-3-nitrotoluene Nitration->Intermediate Reduction Reduction (H2, Pd/C) Intermediate->Reduction Product This compound Reduction->Product

Caption: A simplified workflow for the synthesis of this compound.

Troubleshooting Logic for Nitration

Nitration_Troubleshooting Problem {Problem|Low Regioselectivity/ Multiple Isomers} Cause1 Root Cause High Reaction Temperature Problem->Cause1 Cause2 Root Cause Harsh Nitrating Conditions Problem->Cause2 Cause3 Root Cause Extended Reaction Time Problem->Cause3 Solution1 Solution Maintain 0-25 °C Cause1->Solution1 Solution2 Solution Use Milder Nitrating Agent/ Zeolite Catalyst Cause2->Solution2 Solution3 Solution Monitor by TLC/GC Cause3->Solution3

Caption: Troubleshooting logic for managing isomer formation during nitration.

V. References

  • US2976320A - Catalytic hydrogenation of the dinitro derivatives of toluene - Google Patents. Available at: --INVALID-LINK--

  • US4294988A - Method of preparing 2,4-difluoroaniline - Google Patents. Available at: --INVALID-LINK--

  • CH372683A - Process for the catalytic hydrogenation of dinitro derivatives of benzene and toluene to give the corresponding diamines - Google Patents. Available at: --INVALID-LINK--

  • EP0001825A1 - Method of preparing 2,4-difluoroaniline - Google Patents. Available at: --INVALID-LINK--

  • Difluoroalkylation of Anilines via Photoinduced Methods | The Journal of Organic Chemistry. Available at: --INVALID-LINK--

  • CN103304420A - Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride. Available at: --INVALID-LINK--

  • Technical Support Center: Synthesis of 4-Fluoro-2-methoxy-N-methylaniline - Benchchem. Available at: --INVALID-LINK--

  • Application Notes and Protocols: Nitration of 2,6-Difluorotoluene - Benchchem. Available at: --INVALID-LINK--

  • Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes - Vanderbilt University. Available at: --INVALID-LINK--

  • Macro-kinetics of catalytic hydrogenation of 2,4-diaminotoluene without extra solvent. Available at: --INVALID-LINK--

  • (3,3-difluoroallyl)trimethylsilane - Organic Syntheses Procedure. Available at: --INVALID-LINK--

  • RU1792936C - Method of 3,4-difluoroaniline synthesis - Google Patents. Available at: --INVALID-LINK--

  • Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents. Available at: --INVALID-LINK--

  • How can I exclusively prepare p-nitrotoluene from toluene nitration? - ResearchGate. Available at: --INVALID-LINK--

  • Regioselective nitration of 2- and 4-nitrotoluenes over systems comprising nitric acid, an acid anhydride and a zeolite - ResearchGate. Available at: --INVALID-LINK--

  • 2,4-Difluoro-N-methylaniline | 138564-16-6 - Sigma-Aldrich. Available at: --INVALID-LINK--

  • Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics - ePrints Soton. Available at: --INVALID-LINK--

  • 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI. Available at: --INVALID-LINK--

  • 1001 Nitration of toluene to 4-nitrotoluene, 2-nitrotoluene and 2,4-dinitrotoluene. Available at: --INVALID-LINK--

  • Production of the Isomers of Mono-Nitrotoluene by Nitration of Toluene - DWSIM. Available at: --INVALID-LINK--

  • Selective Reduction of Dinitrotoluene Isomers by Ascorbate Ion. Relative Rates in Homogeneous Solution. - DTIC. Available at: --INVALID-LINK--

  • US5965775A - Process for the preparation of 3,5-difluoroaniline - Google Patents. Available at: --INVALID-LINK--

  • WO1991017138A1 - Process for preparing 3,4-difluoroaniline - Google Patents. Available at: --INVALID-LINK--

References

degradation pathways of 2,4-Difluoro-3-methylaniline under different conditions.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the degradation pathways of 2,4-Difluoro-3-methylaniline. As a substituted aniline, this molecule's stability is a critical parameter in pharmaceutical development, influencing everything from synthesis and storage to formulation and metabolic fate.[1] This document is designed to provide both foundational knowledge and practical, field-tested insights to navigate the complexities of its degradation under various stress conditions.

Part 1: Understanding Stability and Forced Degradation

Forced degradation, or stress testing, is a crucial component of pharmaceutical development, designed to identify likely degradation products, establish degradation pathways, and validate the stability-indicating power of analytical methods.[2][3] Regulatory bodies like the FDA and international guidelines such as ICH require these studies to ensure the safety and efficacy of a drug substance over its shelf life.[4][5] For a molecule like this compound, the electron-withdrawing nature of the fluorine atoms and the electron-donating methyl group create a unique electronic profile that influences its reactivity and degradation profile.

Frequently Asked Questions (FAQs)

Q1: Why are my initial forced degradation results for this compound showing minimal degradation?

This is a common observation, particularly for highly stable aromatic compounds. Several factors could be at play:

  • Insufficient Stress Levels: The energy input may be too low to overcome the activation energy of the degradation reactions. Halogenated aromatics can be particularly recalcitrant.[6] Consider extending the duration or increasing the intensity of the stress condition (e.g., higher temperature, stronger acid/base concentration, higher oxidant concentration). The goal is typically to achieve 10-20% degradation to ensure that major degradation products are formed without completely destroying the molecule.[7]

  • Solvent Effects: The choice of solvent is critical. Ensure the compound is fully dissolved. For photostability studies, the solvent should be transparent to the wavelength of light used. For hydrolytic studies, co-solvents like acetonitrile or methanol may be necessary for solubility, but be aware they can influence the reaction pathway.

  • Intrinsic Stability: The molecule may be inherently stable under the tested conditions. The C-F bond is exceptionally strong, and the steric hindrance from the methyl group might protect the amine functionality. If no degradation is observed under aggressive conditions (e.g., 80°C, 1 M HCl/NaOH, 30% H₂O₂), the molecule can be considered highly stable under those specific stresses.

Q2: I'm observing a new peak in my chromatogram during an oxidative stress study. What is the likely identity of this degradant?

Aniline moieties are susceptible to oxidation. The primary mechanism involves the formation of highly reactive electrophilic species like quinone-imines, which can subsequently react with other molecules or nucleophiles.[1]

  • Initial Oxidation: The nitrogen atom of the aniline is often the initial site of oxidation, which can lead to the formation of N-oxides or hydroxylamines.

  • Dimerization/Polymerization: Oxidative coupling is a common pathway for anilines, leading to the formation of colored dimeric and oligomeric products (e.g., azoxybenzenes). This is often observed as the appearance of multiple new peaks or a change in the color of the solution.

  • Ring Oxidation: While less common as an initial step, oxidation can lead to hydroxylation of the aromatic ring.

To identify the unknown peak, hyphenated techniques such as LC-MS/MS are indispensable for obtaining molecular weight and fragmentation data, which can elucidate the structure of the degradant.[8]

Q3: Which microbial degradation pathway is most likely for a di-fluoro-methyl-substituted aniline?

Microbial degradation of halogenated anilines typically proceeds via aerobic pathways involving dioxygenase enzymes.[9] The initial step is often the hydroxylation of the aromatic ring to form a substituted catechol.

  • Dioxygenase Attack: Bacteria can introduce two hydroxyl groups onto the aromatic ring, forming a catechol derivative. For this compound, this could lead to a fluorinated and methylated catechol.

  • Ring Cleavage: This catechol intermediate is then susceptible to ring cleavage by other enzymes, typically via the ortho- or meta-cleavage pathway, breaking down the aromatic structure into aliphatic acids that can enter central metabolism.[10][11]

  • Dehalogenation: Defluorination can occur at various stages. It is a critical step in the detoxification of the compound. Studies on similar compounds like 3,4-difluoroaniline have shown that degradation is accompanied by intensive defluorination.[12]

  • Reductive Deamination: Under anaerobic conditions, a different pathway involving reductive deamination (removal of the amino group) to form a dihalobenzene intermediate has been reported for some haloanilines.[13][14]

The presence of multiple fluorine atoms can significantly slow down the rate of biodegradation. The enrichment time required for microbial cultures to degrade fluoroanilines increases with the degree of fluorine substitution.[11]

Troubleshooting Guides: Experimental Issues

Photolytic Degradation
Problem Potential Cause Troubleshooting Action
No degradation observed. 1. Inappropriate light source (wavelength does not match compound's absorbance).2. Light intensity is too low.3. "Light-shielding" by the solvent or container.1. Check the UV-Vis absorbance spectrum of your compound and ensure your light source (e.g., Xenon lamp with filters) provides energy in that range.2. Increase exposure time or move the sample closer to the source. Confirm light intensity using a lux meter.[8]3. Use quartz vessels instead of borosilicate glass, as they are transparent to a wider range of UV light. Ensure the solvent used does not absorb at the same wavelength.
Results are not reproducible. 1. Fluctuations in light source intensity or temperature.2. Sample evaporation or concentration changes.3. Inconsistent sample positioning.1. Use a validated photostability chamber with controlled temperature and calibrated light source.2. Tightly seal sample containers (e.g., with a septum).3. Use a fixed sample holder to ensure consistent distance and angle to the light source. Run a dark control in parallel to subtract thermal effects.
Formation of a precipitate or color change. Polymerization or formation of insoluble degradants.This is a valid result. The goal is to characterize these products. Attempt to dissolve the precipitate in a stronger organic solvent for analysis. A color change often indicates the formation of conjugated systems, such as azo or azoxy compounds from oxidative coupling.
Thermal Degradation
Problem Potential Cause Troubleshooting Action
Compound degrades too quickly (>50%). The temperature is too high, leading to complex, secondary degradation that is not representative of real-world storage.Reduce the temperature. Perform a preliminary screen at several temperatures (e.g., 50°C, 60°C, 70°C) to find a condition that yields the target degradation of 10-20%.[7]
Melting or phase change observed in solid-state study. The temperature is at or above the compound's melting point, which changes the degradation kinetics from solid-state to liquid-state.Keep the temperature below the melting point for solid-state studies. If the melting point is low, consider conducting the study in solution.
Inconsistent results between samples. 1. Inaccurate temperature control in the oven.2. Non-homogenous heating (hot spots).3. Different headspace/oxygen availability in containers.1. Use a calibrated, forced-air oven for uniform temperature distribution.2. Distribute samples evenly within the oven.3. Use consistent container sizes and seals. For oxygen-sensitive compounds, consider purging with an inert gas like nitrogen.

Visualizing Degradation: Pathways & Workflows

Workflow for a Forced Degradation Study

The following diagram outlines a systematic approach to conducting forced degradation studies, from initial setup to final analysis.

Forced_Degradation_Workflow cluster_prep Phase 1: Preparation & Setup cluster_stress Phase 2: Stress Application cluster_analysis Phase 3: Analysis & Characterization cluster_conclusion Phase 4: Pathway Elucidation Prep Prepare Stock Solution (e.g., in ACN/H2O) Controls Prepare Controls (Unstressed, Dark, Placebo) Prep->Controls Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Prep->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Prep->Base Oxidation Oxidation (e.g., 3% H2O2, RT) Prep->Oxidation Thermal Thermal (e.g., 70°C, Solid & Solution) Prep->Thermal Photo Photolytic (ICH Q1B Conditions) Prep->Photo Analytics Analyze Samples by Stability-Indicating HPLC Acid->Analytics Base->Analytics Oxidation->Analytics Thermal->Analytics Photo->Analytics Mass_Balance Calculate Mass Balance (% Assay + % Impurities ≈ 100%) Analytics->Mass_Balance Characterization Characterize Major Degradants (LC-MS/MS, NMR) Mass_Balance->Characterization Pathway Propose Degradation Pathways Characterization->Pathway

Caption: General workflow for forced degradation studies.

Proposed Aerobic Microbial Degradation Pathway

This pathway is hypothesized based on known mechanisms for other fluoroanilines.[9][11][12]

Microbial_Pathway A This compound B Dioxygenase Attack A->B O2 C Fluorinated Methyl-Catechol Intermediate B->C D Ring Cleavage Dioxygenase (ortho- or meta-) C->D O2 G Defluorination C->G Dehalogenase E Ring Fission Products (Aliphatic Acids) D->E F Central Metabolism (TCA Cycle) E->F E->G Dehalogenase

Caption: Proposed aerobic microbial degradation pathway.

Proposed Oxidative Degradation Pathway

This pathway highlights the potential for dimerization, a common reaction for anilines under oxidative stress.

Oxidative_Pathway Parent This compound Radical Anilinyl Radical Cation Parent->Radical [O] (e.g., H2O2) Dimer Dimerized Products (e.g., Azo/Azoxy compounds) Radical->Dimer Coupling Quinone Quinone-imine Intermediate Radical->Quinone Further Oxidation Hydrolyzed Hydrolyzed/Polymerized Products Quinone->Hydrolyzed +H2O / Polymerization

Caption: Proposed oxidative degradation pathway.

Experimental Protocols

Protocol 1: General Forced Degradation Procedure

This protocol provides a starting point for stress testing. Concentrations and durations should be optimized for this compound.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Sample Preparation: For each condition, dilute the stock solution with the stressor to a final concentration of approximately 100 µg/mL.

    • Acid Hydrolysis: Use 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Use 0.1 M NaOH. Incubate at 60°C.

    • Oxidation: Use 3% H₂O₂. Keep at room temperature.

    • Thermal (Solution): Use 50:50 acetonitrile:water. Incubate at 60°C.

    • Control: Use 50:50 acetonitrile:water. Keep at room temperature, protected from light.

  • Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 2, 8, 24, 48 hours).

  • Quenching: Immediately neutralize the acid and base samples with an equimolar amount of base/acid. Dilute all samples with mobile phase to stop the reaction.

  • Analysis: Analyze all samples, including the time-zero and control samples, using a validated stability-indicating HPLC-UV method. If significant degradation is observed, proceed with HPLC-MS for peak identification.

Protocol 2: Aerobic Biodegradation Screening

This protocol outlines a method to enrich for microorganisms capable of degrading the target compound.

  • Inoculum Source: Obtain an inoculum from a source likely to contain adapted microorganisms, such as activated sludge from a pharmaceutical or industrial wastewater treatment plant.[15]

  • Mineral Salt Medium (MSM): Prepare a sterile MSM containing essential minerals but lacking a carbon source.

  • Enrichment Culture Setup: In a sterile flask, combine 100 mL of MSM with a small amount of inoculum (e.g., 5 mL of sludge supernatant). Add this compound as the sole source of carbon and nitrogen to a final concentration of 25-50 mg/L.

  • Incubation: Incubate the flask on an orbital shaker (e.g., 150 rpm) at room temperature (25-30°C) in the dark to prevent photolysis.

  • Monitoring: Periodically withdraw samples (e.g., weekly). Filter the sample through a 0.22 µm filter to remove biomass. Analyze the supernatant by HPLC to measure the concentration of the parent compound.

  • Sub-culturing: Once significant degradation is observed (e.g., >80% removal), transfer a small aliquot (e.g., 10% v/v) of the culture to a fresh flask of MSM with the target compound. This process selects for and enriches the degrading microbial community.[11]

  • Analysis of Intermediates: In later stages, analyze samples by LC-MS to identify potential degradation intermediates. Measurement of fluoride ion release using an ion-selective electrode can confirm dehalogenation.

References

Technical Support Center: Safe Handling and Storage of 2,4-Difluoro-3-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2,4-Difluoro-3-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to ensure the safe handling, storage, and use of this compound in your experiments. The information provided herein is synthesized from authoritative safety data sheets of analogous compounds and established protocols for aromatic amines.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: Based on data from structurally similar compounds like 2,4-Difluoroaniline and other methylated anilines, this compound is expected to be harmful if swallowed, toxic in contact with skin, and toxic if inhaled.[1] It is also likely to cause skin and eye irritation.[2][3] Aromatic amines as a class are known to be potential skin sensitizers and may cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[4][5]

Q2: What are the immediate first aid measures in case of exposure?

A2: In case of any exposure, it is crucial to seek immediate medical attention.[6]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.[1][4]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[2][5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do.[2][6]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[6]

Q3: How should this compound be stored?

A3: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[7][8] Keep the container tightly sealed and in an upright position to prevent leakage.[1] It is also recommended to store it in a dark place under an inert atmosphere.[8]

Q4: What personal protective equipment (PPE) is required when handling this compound?

A4: A comprehensive PPE ensemble is mandatory. This includes:

  • Eye/Face Protection: Chemical safety goggles and a face shield.[1]

  • Skin Protection: A lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene). It is important to inspect gloves for any signs of degradation before use.[9][10]

  • Respiratory Protection: A NIOSH-approved respirator is necessary if working in a poorly ventilated area or when there is a risk of generating aerosols or dust.[9][11]

  • Body Protection: A full chemical-resistant suit may be required for large-scale operations or in case of a spill.[12]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with this compound.

Problem 1: I notice a discoloration of the compound in the storage bottle.

  • Question: Why is my this compound turning a dark reddish-purple color, and is it still usable?

  • Answer: Anilines, in general, are susceptible to oxidation and polymerization, which can be accelerated by exposure to air, light, and heat, leading to discoloration.[4] The dark color indicates potential degradation. While minor discoloration may not significantly affect some reactions, it is a sign of impurity. For sensitive applications, it is recommended to purify the compound (e.g., by distillation or chromatography) or use a fresh batch. To prevent this, always store the compound under an inert atmosphere (like nitrogen or argon) and in a dark, cool place.[8]

Problem 2: I accidentally spilled a small amount of this compound on the lab bench.

  • Question: What is the correct procedure for cleaning up a small spill of this compound?

  • Answer: For a small spill, first, ensure the area is well-ventilated and restrict access.[4] Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth.[4][7] Do not use combustible materials like paper towels directly on the liquid. Collect the absorbed material into a labeled, sealable container for hazardous waste disposal.[7] After the bulk of the spill is removed, decontaminate the area with a suitable solvent (e.g., ethanol) followed by soap and water. All materials used for cleanup should be disposed of as hazardous waste.[7]

Problem 3: My reaction is not proceeding as expected, and I suspect the this compound is the issue.

  • Question: How can I verify the purity of my this compound and what are common impurities?

  • Answer: The purity of the starting material is critical for a successful reaction. You can verify the purity using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. Common impurities in anilines include oxidation products, starting materials from the synthesis, and residual solvents. If impurities are detected, purification by distillation under reduced pressure or column chromatography may be necessary. Always refer to the supplier's certificate of analysis for initial purity information.

Quantitative Data Summary

The following table summarizes key physical and chemical properties for 2,4-Difluoroaniline, a closely related compound, to provide an estimate for this compound.

PropertyValue (for 2,4-Difluoroaniline)Source
Molecular FormulaC₆H₅F₂N[8]
Molecular Weight129.11 g/mol [8]
Boiling Point170 °C/753 mmHg[8]
Melting Point-7.5 °C[8]
Density1.268 g/mL at 25 °C[8]
Flash Point145 °F[8]

Experimental Protocols

Protocol for Safe Weighing and Dispensing
  • Preparation: Ensure the chemical fume hood is certified and functioning correctly. Gather all necessary PPE and spill cleanup materials.

  • Inert Atmosphere: If the compound is particularly sensitive to air, perform the weighing and dispensing in a glove box under an inert atmosphere.

  • Dispensing: Use a clean, dry spatula or pipette to transfer the desired amount of this compound into a tared, sealed container.

  • Cleaning: After dispensing, securely close the main container. Decontaminate the spatula or pipette with a suitable solvent and then wash with soap and water.

  • Waste Disposal: Dispose of any contaminated materials (e.g., weighing paper, pipette tips) in a designated hazardous waste container.

Protocol for Emergency Spill Response
  • Evacuate: Immediately alert others in the vicinity and evacuate the immediate area of the spill.[4]

  • Ventilate: Increase ventilation in the area by opening sashes on fume hoods.

  • Secure: Prevent entry into the affected area.

  • Assess: From a safe distance, assess the extent of the spill and any immediate dangers (e.g., proximity to ignition sources).

  • Cleanup (for trained personnel only):

    • Don the appropriate PPE, including respiratory protection.[4]

    • Contain the spill using absorbent dikes if necessary.

    • Absorb the spilled material with an inert absorbent.[7]

    • Carefully collect the contaminated absorbent into a labeled hazardous waste container.

    • Decontaminate the spill area and all equipment used for cleanup.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) office.

Visualizations

PPE Selection Workflow

PPE_Selection cluster_assessment Hazard Assessment cluster_selection PPE Selection cluster_verification Verification A Identify Task: Weighing, Reaction Setup, Cleanup B Assess Potential Exposure: Inhalation, Dermal, Ocular A->B Consider Physical State & Quantity C Respiratory Protection: Fume Hood or Respirator? B->C Vapors/Aerosols Present? D Hand Protection: Chemical Resistant Gloves B->D Direct Contact Likely? E Eye/Face Protection: Safety Goggles & Face Shield B->E Splash Hazard? F Body Protection: Lab Coat or Chemical Suit B->F Large Volume/Spill Risk? G Inspect PPE for Damage C->G D->G E->G F->G H Ensure Proper Fit G->H I Proceed with Experiment H->I

Caption: Workflow for selecting appropriate PPE.

Emergency Response Logic

Emergency_Response Start Exposure Event IsConscious Is the Person Conscious? Start->IsConscious Call_Help Seek Immediate Medical Attention IsConscious->Call_Help No Check_Breathing Is Breathing Normal? IsConscious->Check_Breathing Yes Action_Inhalation Move to Fresh Air Action_Skin Remove Contaminated Clothing Wash with Soap & Water Action_Inhalation->Action_Skin Action_Eye Flush Eyes with Water Action_Skin->Action_Eye Action_Ingestion Rinse Mouth (Do NOT Induce Vomiting) Action_Eye->Action_Ingestion Action_Ingestion->Call_Help Check_Breathing->Action_Inhalation Yes Action_CPR Administer CPR/Rescue Breathing Check_Breathing->Action_CPR No Action_CPR->Call_Help

References

Technical Support Center: A Troubleshooting Guide for Reactions of 2,4-Difluoro-3-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,4-Difluoro-3-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique chemical behavior of this versatile building block. Here, we address common challenges encountered during key synthetic transformations, providing not just solutions but also the underlying scientific principles to empower your experimental design.

Introduction: Understanding the Reactivity of this compound

This compound is a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its reactivity is governed by a delicate interplay of electronic and steric effects imparted by its substituents. The two fluorine atoms are strongly electron-withdrawing, which reduces the nucleophilicity of the aniline nitrogen and activates the aromatic ring for nucleophilic aromatic substitution (SNAr). Conversely, the methyl group is electron-donating and introduces steric hindrance around the 3-position. This unique substitution pattern can lead to unexpected reactivity and challenges in common synthetic operations. This guide will provide a structured approach to troubleshooting these challenges.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Section 1: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation.[1] However, the reduced nucleophilicity of this compound can render these reactions sluggish.

FAQ 1: My Buchwald-Hartwig reaction with this compound is showing low conversion. What are the likely causes and how can I improve the yield?

Answer: Low conversion in the Buchwald-Hartwig amination of this compound is a common issue stemming from the electronically deficient nature of the aniline. The fluorine substituents withdraw electron density from the nitrogen atom, making it a weaker nucleophile.

Troubleshooting Steps:

  • Ligand Selection is Critical: For electron-deficient anilines, the choice of phosphine ligand is paramount. Standard ligands like P(t-Bu)3 may not be sufficient. Consider employing more electron-rich and sterically bulky biarylphosphine ligands such as RuPhos or BrettPhos. These ligands promote the rate-limiting reductive elimination step of the catalytic cycle.[2]

  • Base Optimization: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[3] If your substrate is base-sensitive, consider using a weaker base like potassium phosphate (K3PO4) or cesium carbonate (Cs2CO3), though this may require higher temperatures and longer reaction times.

  • Solvent Considerations: Anhydrous, deoxygenated solvents are crucial for palladium-catalyzed reactions. Toluene and dioxane are standard choices. Ensure your solvent is rigorously dried and degassed to prevent catalyst deactivation.

  • Temperature and Reaction Time: Due to the lower reactivity of the aniline, higher temperatures (e.g., 100-120 °C) and extended reaction times may be necessary. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid decomposition.

Table 1: Recommended Starting Conditions for Buchwald-Hartwig Amination of this compound

ParameterRecommendationRationale
Palladium Precatalyst [Pd(allyl)Cl]2 or Pd2(dba)3Robust and reliable sources of Pd(0).
Ligand RuPhos or BrettPhosBulky, electron-rich ligands that accelerate reductive elimination.[2]
Base NaOt-Bu or LHMDSStrong, non-nucleophilic bases to facilitate amine deprotonation.[3]
Solvent Anhydrous, degassed Toluene or DioxaneAprotic solvents that are compatible with the catalyst system.
Temperature 100-120 °CHigher temperatures may be required to overcome the activation energy.

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow reagents Combine Aryl Halide, This compound, Pd Precatalyst, Ligand, and Base solvent Add Anhydrous, Degassed Solvent reagents->solvent reaction Heat to 100-120 °C under Inert Atmosphere solvent->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring workup Quench, Extract, and Purify monitoring->workup Upon Completion product Isolated Product workup->product

Caption: A general workflow for the Buchwald-Hartwig amination.

Section 2: Amide Bond Formation

Forming an amide bond with this compound can be challenging due to its reduced nucleophilicity. Standard peptide coupling reagents may not be effective.

FAQ 2: I am struggling to form an amide using standard coupling reagents like DCC or HBTU with this compound. What alternatives should I consider?

Answer: The low nucleophilicity of this compound often leads to poor performance with common carbodiimide-based coupling reagents. More reactive methods are typically required.

Troubleshooting Steps:

  • Activation of the Carboxylic Acid: The most reliable method is to convert the carboxylic acid to a more electrophilic species.

    • Acid Chlorides: Formation of the acid chloride using thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) followed by reaction with the aniline is often successful.[4] This is a highly effective but can be incompatible with sensitive functional groups.

    • Mixed Anhydrides: Activation with isobutyl chloroformate can also be effective and is generally milder than using an acid chloride.

  • Alternative Coupling Reagents: If direct coupling is desired, consider more potent activating agents.

    • HATU or COMU: These uronium-based reagents are highly effective for coupling with electron-deficient anilines, especially in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).

    • T3P® (Propylphosphonic Anhydride): This reagent is known to be effective for forming amides with challenging substrates.

Table 2: Comparison of Amide Formation Strategies

MethodReagentsAdvantagesDisadvantages
Acid Chloride SOCl2 or (COCl)2, then anilineHighly reactive, often high yielding.Harsh conditions, may not be suitable for complex molecules.
Mixed Anhydride Isobutyl chloroformate, NMMMilder than acid chlorides.Can be less reactive for very challenging substrates.
Uronium Reagents HATU or COMU, DIPEAHigh reactivity, good for difficult couplings.Can be expensive.
Phosphonic Anhydride T3P®Effective for hindered and electron-poor amines.May require careful optimization.

Logical Relationship: Choosing an Amide Coupling Strategy

Amide_Coupling_Strategy start Need to form an amide with This compound sensitive Substrate has sensitive functional groups? start->sensitive acid_chloride Acid Chloride Method mixed_anhydride Mixed Anhydride Method cost Cost a major concern? mixed_anhydride->cost uronium Uronium Reagent (HATU/COMU) t3p T3P® Reagent sensitive->acid_chloride No sensitive->mixed_anhydride Yes cost->uronium No cost->t3p Yes

Caption: Decision tree for selecting an amide coupling method.

Section 3: Nucleophilic Aromatic Substitution (SNAr)

The fluorine atoms on this compound activate the ring towards nucleophilic aromatic substitution. However, the regioselectivity and reactivity can be influenced by the methyl and amino groups.

FAQ 3: I am attempting an SNAr reaction on a derivative of this compound. Which fluorine is more likely to be displaced, and what conditions should I use?

Answer: In derivatives of this compound where the amino group is protected (e.g., as an amide), the fluorine at the 4-position is generally more activated towards SNAr. This is because the negative charge in the Meisenheimer intermediate can be delocalized onto the electron-withdrawing protected amino group. The fluorine at the 2-position is less activated and is also sterically hindered by the adjacent methyl group.

Troubleshooting Steps:

  • Choice of Nucleophile: Strong nucleophiles are required. Alkoxides (e.g., NaOMe, NaOEt), thiolates, and secondary amines are common choices.

  • Solvent Effects: Polar aprotic solvents like DMSO, DMF, or NMP are ideal for SNAr reactions as they solvate the cation of the nucleophile, increasing its reactivity.

  • Temperature Control: While SNAr reactions on activated rings can often proceed at room temperature, heating may be necessary to achieve a reasonable reaction rate. Monitor for potential side reactions at elevated temperatures.

Diagram: Regioselectivity in SNAr Reactions

Caption: Favored and disfavored sites of nucleophilic attack.

Safety and Handling

This compound and its derivatives should be handled with care. Assume they are toxic and irritants.[5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood.

  • Spills: In case of a spill, absorb with an inert material and dispose of as hazardous waste.

  • First Aid: In case of contact with skin or eyes, flush immediately with copious amounts of water. If inhaled, move to fresh air. Seek medical attention in all cases of exposure.[1][6]

Purification and Characterization

Purification of reaction products of this compound can often be achieved by standard techniques.

  • Column Chromatography: Silica gel chromatography is a common method for purifying reaction mixtures. A gradient of ethyl acetate in hexanes is a good starting point for elution.

  • Recrystallization: If the product is a solid, recrystallization can be an effective purification technique.

  • Characterization:

    • NMR Spectroscopy: 1H, 13C, and 19F NMR are invaluable for structure elucidation. The fluorine signals can provide useful information about the electronic environment of the aromatic ring.

    • Mass Spectrometry: To confirm the molecular weight of the product.

    • IR Spectroscopy: To identify key functional groups, such as the N-H stretch of the aniline or the C=O stretch of an amide.

References

Technical Support Center: Scaling Up the Synthesis of 2,4-Difluoro-3-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,4-Difluoro-3-methylaniline. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when scaling this synthesis from the lab bench to pilot or production scale. The information provided herein is synthesized from established chemical principles and safety protocols to ensure a robust and safe process.

Overview of the Synthetic Pathway

The most common and industrially viable route to this compound involves a two-step process starting from 1,3-difluoro-2-methylbenzene. The process consists of an electrophilic aromatic substitution (nitration) followed by a reduction of the resulting nitro intermediate.

Synthesis_Pathway Start 1,3-Difluoro-2-methylbenzene Intermediate 2,4-Difluoro-1-methyl-3-nitrobenzene Start->Intermediate Nitration (HNO₃ / H₂SO₄) Product This compound Intermediate->Product Reduction (e.g., Catalytic Hydrogenation)

Caption: General two-step synthesis of this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues in a question-and-answer format to provide direct and actionable solutions.

Part 1: Nitration of 1,3-Difluoro-2-methylbenzene

Q1: My nitration reaction is producing a significant amount of the wrong isomers, leading to low yield and difficult purification. What is causing this and how can I improve selectivity?

A1: This is a common problem rooted in the complex directing effects of the substituents on the starting material. The methyl group is an activating, ortho, para-director, while the fluorine atoms are deactivating, ortho, para-directors. This competition can lead to a mixture of nitro isomers.

  • Causality: The methyl group at C2 strongly directs nitration to the C5 position (para). The fluoro groups at C1 and C3 direct towards C4 and C6. The formation of the desired 2,4-Difluoro-1-methyl-3-nitrobenzene is often accompanied by other isomers.

  • Troubleshooting Steps:

    • Temperature Control: Lowering the reaction temperature (e.g., -5°C to 0°C) can enhance selectivity. Higher temperatures often lead to more side products and decreased regioselectivity.

    • Acid Mixture: The ratio of sulfuric acid (H₂SO₄) to nitric acid (HNO₃) is critical. Sulfuric acid protonates nitric acid to form the active electrophile, the nitronium ion (NO₂⁺)[1]. Carefully controlling the concentration of this electrophile can improve selectivity. Start with a standard mixed acid ratio and perform optimization studies.

    • Order of Addition: A slow, controlled addition of the nitrating agent to the substrate solution is crucial. This maintains a low concentration of the nitronium ion, which can favor the desired kinetic product over thermodynamic side products.

    • Solvent Choice: While often run neat in the acid mixture, the use of an inert co-solvent can sometimes influence selectivity, although this can complicate downstream processing.

Q2: I am concerned about thermal runaway during the nitration scale-up. How can I manage the exotherm safely?

A2: Your concern is valid. Nitration reactions are notoriously exothermic and can pose a significant safety risk if not properly managed[2].

  • Causality: The reaction between nitric acid and the aromatic ring is highly energetic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient and increasing the risk of a runaway reaction[2].

  • Mitigation Strategies:

    • Controlled Addition: Add the nitrating agent sub-surface at a very slow, controlled rate. Use a dosing pump for accuracy and consistency.

    • Efficient Cooling: Ensure your reactor has adequate cooling capacity. Use a jacketed reactor with a reliable chilling system. Monitor the internal and jacket temperatures continuously.

    • Dilution: Running the reaction in a larger volume of sulfuric acid can help moderate the temperature by providing a larger heat sink.

    • Continuous Flow Chemistry: For industrial-scale production, transitioning to a continuous flow reactor is a highly recommended engineering control. Flow reactors offer superior heat transfer and mixing, significantly reducing the risk of thermal runaway by minimizing the volume of the reaction mixture at any given time[2].

Part 2: Reduction of 2,4-Difluoro-1-methyl-3-nitrobenzene

Q3: My catalytic hydrogenation is stalling, and I'm left with unreacted nitro compound and potentially some intermediate species. What should I investigate?

A3: Incomplete reduction is a frequent scale-up challenge. The issue typically lies with the catalyst, hydrogen availability, or reaction conditions.

  • Troubleshooting Decision Tree:

Reduction_Troubleshooting cluster_catalyst Catalyst Issues cluster_conditions Condition Issues Start Incomplete Reduction Catalyst Check Catalyst Start->Catalyst Conditions Check Reaction Conditions Start->Conditions Purity Check Substrate Purity Start->Purity Catalyst_Activity Is the catalyst active? (Use a fresh batch) Catalyst->Catalyst_Activity H2_Pressure Is H₂ pressure adequate? (Increase pressure if safe) Conditions->H2_Pressure Poisoning Are there catalyst poisons? (e.g., sulfur, halides from upstream) Purity->Poisoning Catalyst_Loading Is loading sufficient? (Typically 5-10 mol%) Catalyst_Activity->Catalyst_Loading Catalyst_Dispersion Is agitation adequate for slurry? Catalyst_Loading->Catalyst_Dispersion Temperature Is temperature optimal? (Slight warming may help) H2_Pressure->Temperature Solvent Is the solvent appropriate? (Methanol, Ethanol, EtOAc are common) Temperature->Solvent

Caption: Decision tree for troubleshooting incomplete catalytic reduction.

  • Actionable Steps:

    • Catalyst Activity: Ensure you are using a high-quality catalyst (e.g., 5% Pd/C). Catalyst activity can degrade over time; always use a fresh batch for troubleshooting.

    • Hydrogen Mass Transfer: On scale-up, ensuring efficient contact between hydrogen gas, the liquid phase, and the solid catalyst is critical. Increase agitation speed to improve mass transfer. Ensure the headspace is properly purged and maintained at the target hydrogen pressure.

    • Catalyst Poisons: Trace impurities from the nitration step (e.g., residual acids or chlorinated solvents if used in workup) can poison the palladium catalyst. Ensure the nitro-intermediate is of high purity before the reduction step.

Q4: I am observing de-fluorination as a side reaction during reduction. How can I minimize this?

A4: De-fluorination (hydrodefluorination) is a known side reaction in the catalytic hydrogenation of aromatic fluorinated compounds.

  • Causality: The palladium catalyst can, under certain conditions, cleave the C-F bond. This is often exacerbated by prolonged reaction times, high temperatures, or the presence of a base.

  • Preventative Measures:

    • Milder Conditions: Use lower hydrogen pressure and temperature.

    • Reaction Monitoring: Monitor the reaction closely by HPLC or GC and stop it as soon as the starting material is consumed to avoid over-reduction.

    • Alternative Reducing Agents: If catalytic hydrogenation proves problematic, consider alternative reduction methods. A common alternative is using a metal like iron, tin, or zinc in acidic media (e.g., Fe/HCl). Another option is reduction with sodium borohydride (NaBH₄) in the presence of a suitable catalyst, though this presents its own set of safety challenges[3].

Q5: What are the primary safety hazards associated with using sodium borohydride (NaBH₄) for a large-scale reduction, and how should they be managed?

A5: Sodium borohydride is a powerful and useful reducing agent, but it must be handled with extreme care, especially at scale.

  • Primary Hazards:

    • Water Reactivity: NaBH₄ reacts violently with water and other protic solvents (like alcohols) to release highly flammable hydrogen gas[4][5][6]. This reaction is also exothermic and can lead to a runaway situation if not controlled[7].

    • Toxicity: The material is toxic if swallowed or in contact with skin and can cause severe chemical burns, particularly to the eyes[4][5][8].

    • Corrosivity: It causes severe skin burns and eye damage[5].

  • Safe Handling and Scale-Up Procedures:

    • Inert Atmosphere: Always handle solid NaBH₄ and its solutions under an inert atmosphere (e.g., nitrogen or argon) to protect from moisture[5][6].

    • Controlled Addition: Add solid NaBH₄ in portions to the reaction solvent, never the other way around. The initial dissolution can be exothermic[7].

    • pH Control: The hydrolysis of NaBH₄ is significantly slowed at high pH. Maintaining the reaction mixture in a basic condition (e.g., by adding a small amount of NaOH) is a critical control measure to prevent excessive hydrogen evolution and potential runaway[7].

    • Adequate Venting: The reactor must be equipped with adequate venting to safely handle the hydrogen gas that is generated, even under controlled conditions. This vent should lead to a safe area, away from ignition sources.

    • Personal Protective Equipment (PPE): Wear appropriate PPE, including flame-resistant lab coats, chemical safety goggles, a face shield, and compatible gloves (nitrile or neoprene are often recommended)[5].

Part 3: Purification and Handling

Q6: What is the recommended method for purifying multi-kilogram quantities of this compound?

A6: The choice of purification method depends on the nature of the impurities.

  • Fractional Vacuum Distillation: If the primary impurities have significantly different boiling points from the product, this is often the most efficient and scalable method.

  • Crystallization: If the product is a solid at room temperature or forms stable salts (e.g., hydrochloride), crystallization can be an excellent method for achieving high purity. This involves finding a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at cooler temperatures, while impurities remain in solution.

  • Chromatography: While standard flash chromatography is not typically feasible for multi-kilogram scale, specialized industrial-scale HPLC or simulated moving bed (SMB) chromatography can be used for high-value products where isomeric purity is critical.

Q7: How should the final product be handled and stored to ensure stability?

A7: this compound, like many anilines, is susceptible to oxidation and discoloration upon exposure to air and light.

  • Handling: Handle the material in a well-ventilated area or a chemical fume hood[9][10]. Avoid contact with skin and eyes, as it can be toxic and irritating[11].

  • Storage:

    • Store in a tightly sealed, opaque container to protect from light.

    • Blanket the container with an inert gas like nitrogen or argon to prevent oxidation.

    • Store in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents and acids[9].

Data Summary Tables

Table 1: Comparison of Common Reduction Methods

Reduction MethodProsCons & Scale-Up ChallengesMitigation Strategy
Catalytic Hydrogenation (Pd/C) High efficiency, clean byproducts (water).Catalyst poisoning, potential for de-fluorination, handling of flammable H₂ gas and pyrophoric catalyst.Use high-purity substrate, optimize conditions (temp/pressure), use proper engineering controls for H₂.
Metal/Acid (e.g., Fe/HCl) Cost-effective, less risk of de-fluorination.Large amount of acidic waste, potential for metal contamination in the product.Implement robust waste treatment procedures, use acid-resistant reactors, purify product to remove metal ions.
Sodium Borohydride (NaBH₄) / Catalyst Selective for nitro group reduction.Highly water-reactive, generates H₂ gas, exothermic hydrolysis, toxic[5][7].Strict moisture control, pH management, adequate venting, controlled addition, and cooling.

References

Validation & Comparative

comparative analysis of 2,4-Difluoro-3-methylaniline with other fluorinated anilines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of 2,4-Difluoro-3-methylaniline for Advanced Research and Development

In the landscape of modern medicinal chemistry and materials science, fluorinated anilines have emerged as indispensable structural motifs. The strategic incorporation of fluorine atoms into an aniline scaffold can profoundly influence a molecule's physicochemical and biological properties, including its acidity (pKa), lipophilicity, and metabolic stability.[1][2][3][4] These modifications are critical for fine-tuning the efficacy and pharmacokinetic profiles of drug candidates. This guide provides a detailed comparative analysis of this compound, contrasting its characteristics with other structurally related fluorinated anilines to inform rational molecular design and synthetic strategy.

Physicochemical Properties: A Quantitative Comparison

The substitution pattern of fluorine and methyl groups on the aniline ring dictates the fundamental physicochemical properties of these compounds. Understanding these properties is the first step in selecting the appropriate building block for a specific application. The table below summarizes key parameters for this compound and several isomeric and related fluorinated anilines.

CompoundStructureMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)pKa (Predicted)
This compound 143.13N/AN/AN/A
2,4-Difluoroaniline129.11-7.5[5]170[5]3.26[5]
3-Fluoro-2-methylaniline125.147[6]89-91 (15 mmHg)[6]N/A
4-Fluoro-3-methylaniline125.1432-38[7][8]207.6[7]4.78[7]
2,4-Difluoro-5-methylaniline143.13N/AN/AN/A
2,6-Difluoro-3-methylaniline143.13N/AN/AN/A

Expert Insights: The introduction of a methyl group to the 2,4-difluoroaniline core, as in this compound, increases its molecular weight and is expected to influence its lipophilicity (LogP). The methyl group, being electron-donating, will slightly counteract the powerful electron-withdrawing effects of the two fluorine atoms, leading to a subtle but potentially significant modulation of the amino group's basicity compared to 2,4-difluoroaniline. The position of the methyl group is critical; in 4-Fluoro-3-methylaniline, the para-fluorine and meta-methyl group result in a pKa of 4.78, which is less acidic than aniline itself (pKa ~4.6).[7] This demonstrates the intricate electronic interplay of the substituents.

Electronic Effects and Chemical Reactivity

The reactivity of fluorinated anilines is governed by the interplay of inductive and resonance (mesomeric) effects of the substituents.

  • Fluorine: Exhibits a strong electron-withdrawing inductive effect (-I) due to its high electronegativity and a weaker electron-donating resonance effect (+M). For halogens, the inductive effect typically dominates.[9]

  • Methyl Group: Possesses an electron-donating inductive effect (+I) and contributes to hyperconjugation, which also donates electron density.

  • Amino Group: A powerful activating group that donates electron density to the ring via the resonance effect (+M).

In This compound , the two fluorine atoms at the ortho and para positions strongly deactivate the ring towards electrophilic substitution and reduce the nucleophilicity of the amino group. The meta-methyl group provides a modest counteracting electron-donating effect. This electronic profile makes the amino group less prone to oxidation and modifies its reactivity in coupling reactions.

Caption: Interplay of electronic effects in this compound.

The reduced basicity of the amino group in polyfluorinated anilines is a direct consequence of the fluorine's inductive electron withdrawal, which stabilizes the lone pair on the nitrogen, making it less available for protonation.[9][10] This is a critical consideration in reaction design, particularly for acid-catalyzed reactions.

Experimental Protocol: N-Acetylation of Fluorinated Anilines

To provide a tangible comparison of reactivity, this section details a standardized protocol for N-acetylation, a fundamental transformation for anilines. The rate and yield of this reaction are sensitive to the nucleophilicity of the amino group.

Objective: To compare the relative reactivity of this compound with 2,4-difluoroaniline and 4-fluoroaniline in an N-acetylation reaction under standardized conditions.

Materials:

  • Fluorinated aniline (this compound, 2,4-difluoroaniline, or 4-fluoroaniline)

  • Acetic anhydride

  • Pyridine (as catalyst and base)

  • Dichloromethane (DCM) as solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Step-by-Step Protocol:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve the respective fluorinated aniline (1.0 mmol) in 10 mL of DCM.

  • Addition of Reagents: Add pyridine (1.2 mmol) to the solution, followed by the dropwise addition of acetic anhydride (1.1 mmol) at room temperature while stirring.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) every 15 minutes. The disappearance of the starting aniline spot indicates reaction completion.

  • Workup: Upon completion, quench the reaction by adding 15 mL of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).

  • Isolation: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain the pure N-acetylated product.

Causality and Self-Validation:

  • Why Pyridine? Pyridine acts as a nucleophilic catalyst, forming a highly reactive acetylpyridinium intermediate with acetic anhydride. It also serves as a base to neutralize the acetic acid byproduct, driving the reaction to completion.

  • Why DCM? Dichloromethane is an inert solvent that dissolves both the reactants and reagents without participating in the reaction.

  • Why NaHCO₃ Wash? The bicarbonate wash is crucial to remove any unreacted acetic anhydride and the acetic acid byproduct, simplifying purification.

  • Validation: The purity of the final product can be validated by measuring its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR) to confirm the structure.

Acetylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Dissolve Aniline in DCM B Add Pyridine & Acetic Anhydride A->B C Stir at RT & Monitor by TLC B->C D Quench with NaHCO3 C->D E Extract with DCM D->E F Dry & Concentrate E->F G Recrystallize or Column Chromatography F->G H Characterize (NMR, MP) G->H

Caption: Standardized workflow for the N-acetylation of fluorinated anilines.

Synthetic Route to 2,4-Difluoroaniline

A common and reliable method for the synthesis of fluorinated anilines is the reduction of the corresponding nitroaromatic compound. This approach is widely applicable and generally high-yielding.

Protocol: Reduction of 2,4-Difluoronitrobenzene

This protocol, described for the synthesis of 2,4-difluoroaniline, serves as a template for synthesizing other fluorinated anilines, including this compound from its corresponding nitro precursor.[5]

Materials:

  • 2,4-Difluoronitrobenzene

  • Methanol

  • Palladium on carbon (Pd/C, 10% w/w)

  • Hydrogen gas (H₂)

  • Reaction flask (e.g., Parr shaker bottle or a flask with a balloon)

Step-by-Step Protocol:

  • Catalyst and Substrate Addition: To a suitable reaction flask, add 2,4-difluoronitrobenzene (1.0 g), methanol (10 mL), and Pd/C catalyst (100 mg).[5]

  • Inerting the Atmosphere: Seal the flask and purge the system with hydrogen gas three times to remove all air.[5]

  • Hydrogenation: Stir the reaction mixture vigorously under a positive pressure of hydrogen (e.g., a balloon or a Parr apparatus) at room temperature.

  • Reaction Monitoring: Monitor the reaction for 2-3 hours or until TLC analysis indicates the complete consumption of the starting material.[5]

  • Catalyst Removal: Upon completion, carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Product Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2,4-difluoroaniline. Further purification can be achieved by distillation if necessary.[5]

Synthesis_Pathway Start 2,4-Difluoronitrobenzene Product 2,4-Difluoroaniline Start->Product H2, Pd/C Methanol, RT

Caption: Synthetic pathway for 2,4-difluoroaniline via nitro group reduction.

Applications in Drug Discovery

The unique properties imparted by fluorine make fluorinated anilines highly valuable in drug discovery. They serve as key intermediates for active pharmaceutical ingredients (APIs) across various therapeutic areas.[4]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Incorporating motifs like this compound can block sites of metabolism, thereby increasing a drug's half-life.

  • Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially enhancing binding affinity and selectivity.

  • Modulation of pKa: As discussed, fluorination lowers the pKa of the aniline nitrogen. This can be crucial for optimizing a drug's solubility, absorption, and target engagement, as the ionization state of a molecule affects its ability to cross cell membranes and interact with protein active sites.

The strategic placement of both fluorine and methyl groups in this compound offers a nuanced tool for medicinal chemists to simultaneously modulate electronic properties, lipophilicity, and steric profile, providing a sophisticated building block for novel therapeutics.

Conclusion

This compound represents a highly functionalized building block with a unique combination of electronic and steric properties. Its comparative analysis with other fluorinated anilines reveals the profound impact of substitution patterns on reactivity and physicochemical characteristics. The strong electron-withdrawing nature of the two fluorine atoms significantly reduces the basicity of the amino group, a key consideration for synthetic planning. The additional methyl group provides a subtle but important modulation of these properties, offering a distinct advantage for fine-tuning molecular characteristics in drug discovery and materials science. By understanding the principles outlined in this guide, researchers can make more informed decisions in the selection and application of these versatile chemical intermediates.

References

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2,4-Difluoro-3-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of a synthetic intermediate is not merely a quality metric; it is the bedrock of reliable, reproducible, and ultimately successful research. 2,4-Difluoro-3-methylaniline, a key building block in the synthesis of various pharmaceutical and agrochemical compounds, is no exception. The presence of even minute impurities can lead to aberrant reaction pathways, reduced yields, and potentially confounding biological results. This guide provides an in-depth comparison of the most effective analytical techniques for assessing the purity of synthesized this compound, grounded in the practical experience of a seasoned application scientist. We will move beyond a simple listing of methods to explain the "why" behind the "how," ensuring a robust and self-validating approach to purity determination.

The Synthetic Landscape: Understanding Potential Impurities

A robust purity assessment begins with an understanding of the synthetic route and the likely impurities that may arise. A common and efficient synthesis of this compound involves a two-step process:

  • Nitration: Electrophilic nitration of 1,3-difluoro-2-methylbenzene to form 2,4-difluoro-3-methylnitrobenzene.

  • Reduction: Subsequent reduction of the nitro group to an amine.

This synthetic pathway, while generally effective, can introduce several classes of impurities that must be diligently monitored.

Potential Impurities in the Synthesis of this compound:

Impurity ClassSpecific ExamplesOrigin
Unreacted Starting Material 1,3-difluoro-2-methylbenzeneIncomplete nitration
Isomeric Nitro Intermediates 2,6-Difluoro-3-methylnitrobenzene, 3,5-Difluoro-2-methylnitrobenzeneNon-selective nitration
Incomplete Reduction Intermediate 2,4-Difluoro-3-methylnitrobenzeneIncomplete reduction of the nitro group
Reduction Byproducts Azoxy, azo, and hydrazo dimers of this compoundSide reactions during the reduction step, particularly with metal catalysts
Isomeric Anilines 2,6-Difluoro-3-methylaniline, 3,5-Difluoro-2-methylanilineReduction of isomeric nitro intermediates

Our choice of analytical methodology must be capable of resolving and quantifying these structurally similar compounds with high fidelity.

A Comparative Analysis of Purity Assessment Techniques

We will now delve into a comparative analysis of three powerful analytical techniques for the purity assessment of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will also consider the classic, yet still valuable, technique of melting point determination.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC, particularly in its reversed-phase modality (RP-HPLC), is an indispensable tool for the routine analysis of aromatic amines.[1] Its high resolving power, sensitivity, and quantitative accuracy make it the go-to method for many pharmaceutical and chemical laboratories.

Principle of Operation: RP-HPLC separates compounds based on their differential partitioning between a nonpolar stationary phase (typically C18-silica) and a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus elute later. The polarity of the analytes, and therefore their retention, can be finely tuned by adjusting the composition of the mobile phase (e.g., the ratio of water to an organic solvent like acetonitrile or methanol).[2]

Experimental Protocol: RP-HPLC for this compound Purity

Objective: To separate and quantify this compound from its potential impurities.

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column thermostat

  • UV-Vis Diode Array Detector (DAD) or a variable wavelength detector

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-18 min: 80% B

    • 18-18.1 min: 80% to 20% B

    • 18.1-25 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or optimized based on the UV spectra of the analyte and impurities)

  • Injection Volume: 5 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL using the same diluent.

  • Filter the sample through a 0.22 µm syringe filter prior to injection.

Causality Behind Experimental Choices:

  • C18 Column: The nonpolar nature of the C18 stationary phase provides excellent retention for the aromatic ring of the aniline and its impurities.

  • Formic Acid in Mobile Phase: The addition of a small amount of acid improves peak shape for the basic aniline compounds by ensuring they are in their protonated form, which minimizes tailing.

  • Gradient Elution: A gradient is employed to ensure that both the less retained (more polar) and more retained (less polar) impurities are eluted with good peak shape and in a reasonable timeframe.

  • UV Detection at 254 nm: Aromatic compounds generally exhibit strong absorbance at this wavelength, providing good sensitivity for the parent compound and most aromatic impurities. A DAD is highly recommended to assess peak purity and to identify the optimal wavelength for each component.

Trustworthiness through Self-Validation:

  • System Suitability: Before sample analysis, inject a standard solution of this compound multiple times to ensure the system is performing optimally. Key parameters to monitor include retention time repeatability (RSD < 1%), peak area repeatability (RSD < 2%), and theoretical plates (> 2000).

  • Spiking Studies: To confirm the identity of suspected impurities, spike a sample of the synthesized material with small amounts of commercially available standards of the potential impurities (if available). An increase in the peak area of a specific peak confirms its identity.

Diagram of the HPLC Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter (0.22 µm) dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Purity (% Area) integrate->quantify report Generate Report quantify->report

Caption: A streamlined workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities

GC-MS is a highly sensitive and selective technique that is particularly well-suited for the analysis of volatile and semi-volatile compounds.[3] It provides not only chromatographic separation but also mass spectral data, which can be invaluable for the identification of unknown impurities.

Principle of Operation: In GC, a sample is vaporized and injected into a long, thin capillary column. Separation is achieved based on the differential partitioning of the analytes between a gaseous mobile phase (an inert gas like helium) and a liquid or solid stationary phase coated on the inside of the column. Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" of the molecule, allowing for its identification.[4]

Experimental Protocol: GC-MS for this compound Purity

Objective: To separate and identify volatile impurities in synthesized this compound.

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Mass selective detector (MSD)

Chromatographic and MS Conditions:

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1)

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 min

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-400 m/z

Sample Preparation:

  • Prepare a 1 mg/mL solution of the synthesized this compound in a suitable solvent such as dichloromethane or ethyl acetate.

  • Filter the sample through a 0.22 µm syringe filter into a GC vial.

Causality Behind Experimental Choices:

  • DB-5ms Column: This is a general-purpose, low-polarity column that provides good separation for a wide range of aromatic compounds.

  • Split Injection: A split injection is used to introduce a small, representative portion of the sample onto the column, preventing overloading and ensuring sharp peaks.

  • Temperature Programming: A temperature ramp is essential for eluting compounds with a range of boiling points, from the volatile starting material to the less volatile dimeric byproducts.

  • Electron Ionization (EI): EI is a robust and reproducible ionization technique that generates extensive fragmentation, which is useful for library matching and structural elucidation.

Trustworthiness through Self-Validation:

  • Blank Analysis: Before analyzing samples, inject a solvent blank to ensure that there are no interfering peaks from the solvent or the system.

  • Library Matching: The mass spectra of the separated peaks can be compared against a commercial mass spectral library (e.g., NIST) for tentative identification of impurities.

  • Confirmation with Standards: For definitive identification, the retention time and mass spectrum of a suspected impurity should be compared to that of a pure standard.

Diagram of the GC-MS Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation dissolve Dissolve in Solvent filter Filter into GC Vial dissolve->filter inject Inject into GC filter->inject separate Separation in Column inject->separate ionize Ionization (EI) separate->ionize detect Mass Detection ionize->detect chromatogram Analyze Chromatogram detect->chromatogram spectra Interpret Mass Spectra chromatogram->spectra identify Identify Impurities spectra->identify

Caption: The analytical pathway for purity assessment of this compound using GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation and Quantification

NMR spectroscopy, particularly ¹H and ¹⁹F NMR, is an exceptionally powerful tool for the purity assessment of fluorinated compounds like this compound.[5] It provides detailed structural information and can be used for quantitative analysis (qNMR) without the need for individual impurity standards.

Principle of Operation: NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin (like ¹H and ¹⁹F) can absorb electromagnetic radiation at specific frequencies. The precise frequency at which a nucleus absorbs is highly dependent on its local chemical environment, providing a wealth of structural information. The area under an NMR peak is directly proportional to the number of nuclei giving rise to that signal, allowing for accurate quantification.[6]

Experimental Protocol: ¹H and ¹⁹F NMR for this compound Purity

Objective: To structurally characterize and quantify the purity of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) with ¹H and ¹⁹F capabilities

¹H NMR Parameters:

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆)

  • Pulse Sequence: Standard single-pulse experiment

  • Relaxation Delay (d1): 5 times the longest T₁ of the signals of interest (typically 5-10 seconds for quantitative analysis)

  • Number of Scans: 8 or more for good signal-to-noise

¹⁹F NMR Parameters:

  • Solvent: CDCl₃ or DMSO-d₆

  • Pulse Sequence: Standard single-pulse experiment with proton decoupling

  • Relaxation Delay (d1): 5-10 seconds

  • Number of Scans: 16 or more

Sample Preparation:

  • Accurately weigh 10-20 mg of the synthesized this compound into an NMR tube.

  • Add approximately 0.6 mL of the deuterated solvent.

  • For quantitative analysis (qNMR), accurately weigh and add a known amount of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene for ¹H NMR).

Causality Behind Experimental Choices:

  • ¹H NMR: Provides information on the number and connectivity of hydrogen atoms. The chemical shifts and coupling patterns of the aromatic protons and the methyl group are characteristic of the desired product and can reveal the presence of isomers.

  • ¹⁹F NMR: This is a particularly powerful technique for fluorinated compounds due to the 100% natural abundance of the ¹⁹F nucleus and its wide chemical shift range, which often results in a well-resolved spectrum with minimal signal overlap.[5] The chemical shifts of the fluorine atoms are highly sensitive to their position on the aromatic ring, making it an excellent tool for distinguishing between isomers.

  • Quantitative NMR (qNMR): By integrating the signals of the analyte and a known amount of an internal standard, the absolute purity of the sample can be determined without the need for a calibration curve.

Trustworthiness through Self-Validation:

  • Choice of Internal Standard: The internal standard should have signals that do not overlap with any of the analyte or impurity signals, be chemically inert, and have a known purity.

  • Relaxation Delay: A sufficiently long relaxation delay is crucial for accurate quantification, as it ensures that all nuclei have fully relaxed back to their equilibrium state before the next pulse.

  • Signal-to-Noise: A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, which is essential for accurate integration.

Diagram of the NMR Analysis Logic:

NMR_Logic cluster_sample Sample & Standard cluster_acquisition NMR Data Acquisition cluster_analysis Spectral Analysis cluster_results Purity Determination sample Synthesized Product h1_nmr ¹H NMR sample->h1_nmr f19_nmr ¹⁹F NMR sample->f19_nmr standard Internal Standard (for qNMR) standard->h1_nmr chem_shift Chemical Shift Analysis h1_nmr->chem_shift coupling Coupling Constant Analysis h1_nmr->coupling integration Integration of Signals h1_nmr->integration f19_nmr->chem_shift f19_nmr->coupling f19_nmr->integration structure Structural Confirmation chem_shift->structure coupling->structure purity Quantitative Purity integration->purity

Caption: The logical flow for purity assessment using ¹H and ¹⁹F NMR spectroscopy.

Melting Point Determination: A Classic Indicator of Purity

Melting point determination is a simple, rapid, and cost-effective method for assessing the purity of a crystalline solid.[7] A pure crystalline compound will have a sharp melting point range (typically 0.5-1 °C), whereas the presence of impurities will cause a depression and broadening of the melting point range.[8][9]

Principle of Operation: Impurities disrupt the crystal lattice of a solid, making it easier to overcome the intermolecular forces holding the molecules together.[8] This results in a lower melting point. The broadening of the melting range is due to the fact that different regions of the crystal will have different concentrations of the impurity.

Experimental Protocol: Melting Point Determination

Objective: To obtain a preliminary assessment of the purity of synthesized this compound.

Instrumentation:

  • Melting point apparatus

  • Capillary tubes

Procedure:

  • Ensure the synthesized this compound is a dry, crystalline solid.

  • Finely crush a small amount of the sample.

  • Pack the sample into a capillary tube to a height of 2-3 mm.[10]

  • Place the capillary tube in the melting point apparatus.

  • Heat the sample rapidly to a temperature about 10-15 °C below the expected melting point.

  • Then, decrease the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range).

  • Compare the observed melting point range to the literature value for pure this compound.

Causality Behind Experimental Choices:

  • Slow Heating Rate: A slow heating rate near the melting point is crucial to ensure that the sample and the thermometer are in thermal equilibrium, leading to an accurate measurement.

  • Tightly Packed Sample: A well-packed sample ensures uniform heat transfer.[10]

Trustworthiness through Self-Validation:

  • Calibration: The melting point apparatus should be regularly calibrated using certified reference standards with known melting points.

  • Mixed Melting Point: To confirm the identity of the synthesized compound, a small amount can be mixed with an authentic sample of pure this compound. If there is no depression in the melting point of the mixture, the synthesized compound is likely identical to the authentic sample.

Comparative Summary of Analytical Techniques

FeatureHPLCGC-MSNMR SpectroscopyMelting Point
Primary Application Quantitative purity, separation of non-volatile impuritiesIdentification and quantification of volatile impuritiesStructural confirmation, absolute quantification (qNMR)Preliminary purity assessment
Sensitivity High (ng to pg)Very High (pg to fg)Moderate (µg to mg)Low (requires visible melting)
Selectivity HighVery HighVery HighLow
Quantitative Accuracy Excellent (with standards)Good (with standards)Excellent (absolute with internal standard)Semi-quantitative at best
Impurity Identification Tentative (by retention time)Good (by mass spectrum)Excellent (by structural information)Not possible
Throughput HighModerateLowHigh
Cost ModerateHighVery HighVery Low
Key Advantage Robust and reliable for routine QCExcellent for identifying unknown volatile impuritiesProvides unambiguous structural information and absolute puritySimple, fast, and inexpensive
Key Limitation Requires standards for impurity identificationNot suitable for non-volatile or thermally labile compoundsLower throughput and higher costOnly applicable to crystalline solids; not specific

Conclusion: A Multi-faceted Approach to Ensuring Purity

In the rigorous world of scientific research and drug development, there is no single "best" method for assessing the purity of a synthesized compound like this compound. Instead, a synergistic approach that leverages the strengths of multiple techniques is the most robust and trustworthy strategy.

For routine quality control and the quantification of known impurities, HPLC stands out as the workhorse. When unknown volatile impurities are a concern, or when definitive identification is required, GC-MS provides invaluable insights. For an unambiguous confirmation of the structure and for determining absolute purity without the need for individual impurity standards, NMR spectroscopy , particularly a combination of ¹H and ¹⁹F NMR, is the gold standard. Finally, melting point determination serves as a rapid and cost-effective preliminary check of purity.

By understanding the principles, protocols, and inherent strengths and weaknesses of each of these techniques, the discerning scientist can design a comprehensive and self-validating analytical strategy. This ensures that the this compound used in subsequent research is of the highest possible quality, thereby safeguarding the integrity and success of the entire scientific endeavor.

References

A Senior Application Scientist's Guide to the Computational Analysis of 2,4-Difluoro-3-methylaniline's Electronic Properties

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive computational framework for characterizing the electronic properties of 2,4-Difluoro-3-methylaniline, a substituted aniline of interest in medicinal chemistry and materials science. In the absence of direct experimental data for this specific isomer, this document outlines a robust, validated computational methodology based on Density Functional Theory (DFT). We will compare its predicted electronic characteristics with those of parent aniline and other relevant fluoro- and methyl-substituted analogues. This comparative analysis will illuminate the influence of substituent position and type on the molecule's frontier molecular orbitals, electrostatic potential, and dipole moment, offering valuable insights for researchers in drug design and molecular engineering.

Introduction: The Significance of Substituted Anilines

Aniline and its derivatives are fundamental building blocks in a vast array of applications, from the synthesis of dyes and polymers to the development of pharmaceuticals.[1][2][3] The electronic properties of these aromatic amines are pivotal to their function, governing their reactivity, intermolecular interactions, and photophysical behavior.[4] The introduction of substituents, such as fluorine atoms and methyl groups, allows for the fine-tuning of these properties. Fluorine, being highly electronegative, can significantly alter the charge distribution within the molecule, while a methyl group, being electron-donating, can also modulate the electronic landscape.[5] Understanding these substituent effects is crucial for the rational design of novel molecules with tailored functionalities.

This guide focuses on this compound, a molecule with a unique substitution pattern. By employing computational chemistry, a powerful and cost-effective tool, we can predict its electronic properties and benchmark them against well-characterized analogues. This in-silico approach provides a detailed, atom-level understanding that can guide synthetic efforts and accelerate the discovery process.

Computational Methodology: A Validated DFT Approach

To ensure the accuracy and reliability of our predictions, we will employ a computational workflow grounded in Density Functional Theory (DFT), a workhorse of modern computational chemistry for studying organic molecules.[1][2][3][6]

Rationale for Method Selection

The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, has been shown to provide a good balance between computational cost and accuracy for a wide range of organic molecules, including substituted anilines.[7] We will pair this with the 6-311++G(d,p) basis set, which includes diffuse functions (++) to accurately describe the electron density far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron distribution in molecules. This combination is well-suited for calculating electronic properties like HOMO-LUMO gaps and dipole moments.

Step-by-Step Computational Protocol
  • Geometry Optimization: The first step is to determine the most stable three-dimensional structure of this compound. This is achieved by performing a geometry optimization calculation, which systematically adjusts the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation.

  • Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies indicates a stable structure.

  • Electronic Property Calculation: Using the optimized geometry, a single-point energy calculation is performed to determine the key electronic properties:

    • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity.[8][9][10] The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.[10] The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and the energy required for electronic excitation.[8][9]

    • Molecular Electrostatic Potential (MEP) Map: The MEP map provides a visual representation of the charge distribution around the molecule.[11][12][13][14] It helps to identify electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack).[11][15]

    • Dipole Moment: The dipole moment is a measure of the overall polarity of the molecule, arising from an uneven distribution of electron density.[16][17] It is a critical parameter for understanding intermolecular interactions and solubility.

The following diagram illustrates the computational workflow:

computational_workflow cluster_input Input cluster_dft DFT Calculations (B3LYP/6-311++G(d,p)) cluster_output Output: Electronic Properties mol_structure Initial 3D Structure of This compound geom_opt Geometry Optimization mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry sp_calc Single-Point Energy Calculation freq_calc->sp_calc Verified Minimum homo_lumo HOMO/LUMO Energies & Gap sp_calc->homo_lumo mep_map Molecular Electrostatic Potential Map sp_calc->mep_map dipole_moment Dipole Moment sp_calc->dipole_moment mep_influence substituents Substituents fluorine Fluorine (2,4-positions) - Electron Withdrawing substituents->fluorine methyl Methyl (3-position) - Electron Donating substituents->methyl mep Molecular Electrostatic Potential (MEP) fluorine->mep Increases positive potential on adjacent carbons methyl->mep Increases negative potential on adjacent carbons ring Aromatic Ring (Altered Charge Distribution) mep->ring nitrogen Amino Group Nitrogen (Negative Potential) mep->nitrogen

References

A Comparative Crystallographic Guide to 2,4-Difluoro-3-methylaniline Derivatives: Unveiling Structure-Property Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, fluorinated aniline derivatives are indispensable building blocks. The strategic introduction of fluorine atoms into molecular scaffolds can profoundly alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. Among these, 2,4-Difluoro-3-methylaniline presents a unique substitution pattern with the potential for nuanced intermolecular interactions that dictate its solid-state architecture. This guide provides a comprehensive comparative analysis of the X-ray crystallography of this compound derivatives, offering insights into their synthesis, crystallization, and the subtle interplay of non-covalent interactions that govern their crystal packing.

While a definitive crystal structure for the parent this compound is not publicly available, this guide leverages crystallographic data from closely related derivatives to provide a robust predictive framework. By examining the crystal structures of Schiff base and acetamide derivatives of the core 2,4-difluoroaniline moiety, we can elucidate the impact of the fluorine and methyl substituents on the resulting supramolecular assemblies.

The Significance of Fluorine in Crystal Engineering

The introduction of fluorine into organic molecules has a profound impact on their crystal packing.[1] Due to its high electronegativity, fluorine can act as a weak hydrogen bond acceptor and participate in a variety of other non-covalent interactions, such as halogen bonds and π-stacking.[2] These interactions, though individually weak, collectively play a crucial role in determining the overall crystal structure and, consequently, the material's bulk properties. The presence of multiple fluorine atoms, as in this compound, further complicates this landscape, creating a rich tapestry of potential intermolecular contacts.

Experimental Protocols: A Roadmap to Crystalline Derivatives

The successful crystallographic analysis of this compound derivatives hinges on the synthesis of high-purity compounds and the subsequent growth of single crystals suitable for X-ray diffraction. Below, we outline detailed, field-proven methodologies for the preparation and crystallization of two key classes of derivatives: Schiff bases and acetamides.

Synthesis of a Schiff Base Derivative

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are often highly crystalline and serve as excellent candidates for X-ray diffraction studies.

Step-by-Step Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve 2,4-difluoroaniline (1.0 equivalent) in a minimal amount of a suitable solvent such as ethanol or methanol.

  • Aldehyde Addition: To this solution, add a stoichiometric amount (1.0 equivalent) of a selected aldehyde (e.g., 4-pentyloxybenzaldehyde).

  • Catalysis: Add a catalytic amount of an acid, such as a few drops of glacial acetic acid, to facilitate the condensation reaction.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: The resulting Schiff base often precipitates out of the solution upon cooling. The solid product is then collected by filtration, washed with a cold solvent, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield single crystals.[3]

Synthesis of an Acetamide Derivative

Acetamides are readily prepared by the acylation of the parent aniline and are also known to form well-ordered crystals.

Step-by-Step Protocol:

  • Amine Solubilization: Dissolve 2,4-difluoroaniline (1.0 equivalent) in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran (THF), in a flask equipped with a magnetic stirrer.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine (1.2 equivalents), to the solution to act as an acid scavenger.

  • Acylation: Cool the mixture in an ice bath and slowly add acetyl chloride or acetic anhydride (1.1 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product into an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude acetamide can then be purified by recrystallization from a solvent like ethyl acetate/hexanes to obtain X-ray quality crystals.

Comparative Crystallographic Analysis

The following table summarizes the key crystallographic parameters for a representative Schiff base derivative of 2,4-difluoroaniline and the closely related N-(2,4-difluorophenyl)acetamide. While the 3-methyl group is absent in these specific examples, their analysis provides a foundational understanding of the role of the difluoro substitution pattern.

Property4-((2′,4′-diflourophenylimino)methyl)phenyl-4′′-pentyloxybenzoate[3]N-(2,4-difluorophenyl)acetamide[4]
Molecular Formula C25H23F2NO3C8H7F2NO
Crystal System Not explicitly stated, but mesomorphic phases observedNot available in the provided data
Space Group Not explicitly statedNot available in the provided data
Key Intermolecular Interactions Dipole-dipole interactions, C-H···F interactions, potential π-π stackingN-H···O hydrogen bonds, C-H···F interactions, potential C-H···π interactions

Visualizing the Supramolecular Architecture

The following diagrams, generated using Graphviz, illustrate the key molecular structures and the anticipated intermolecular interactions that drive the crystal packing of this compound derivatives.

cluster_synthesis Synthesis of Derivatives cluster_crystallization Crystallization cluster_analysis X-ray Diffraction Analysis This compound This compound Schiff Base Schiff Base This compound->Schiff Base Condensation Acetamide Acetamide This compound->Acetamide Acylation Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Schiff Base Derivative in Solution Derivative in Solution Schiff Base->Derivative in Solution Acetylating Agent Acetylating Agent Acetylating Agent->Acetamide Acetamide->Derivative in Solution Single Crystal Single Crystal Derivative in Solution->Single Crystal Slow Evaporation/Cooling Diffraction Pattern Diffraction Pattern Single Crystal->Diffraction Pattern Crystal Structure Crystal Structure Diffraction Pattern->Crystal Structure cluster_interactions Anticipated Intermolecular Interactions NH_donor N-H (Amide/Amine) O_acceptor C=O (Amide) NH_donor->O_acceptor Strong H-Bond F_acceptor C-F Aromatic_Ring Aromatic Ring (π-system) Aromatic_Ring->Aromatic_Ring π-π Stacking CH_donor C-H CH_donor->F_acceptor Weak H-Bond CH_donor->Aromatic_Ring C-H···π

References

A Comparative Guide to the Mechanistic Landscape of Reactions Involving 2,4-Difluoro-3-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

Introduction: The Strategic Importance of 2,4-Difluoro-3-methylaniline

In the intricate world of synthetic chemistry, the strategic placement of substituents on an aromatic core can dramatically alter molecular properties, reactivity, and biological function. This compound is a prime example of such a strategically designed building block. The presence of two electron-withdrawing fluorine atoms and an electron-donating methyl group on the aniline scaffold creates a unique electronic and steric environment. This substitution pattern modulates the nucleophilicity of the amine, influences the regioselectivity of aromatic substitution, and imparts desirable properties such as metabolic stability and altered lipophilicity in downstream products.

While direct, comprehensive mechanistic studies on this compound itself are not extensively documented in dedicated publications, its reactivity can be expertly inferred from the well-established principles and mechanistic studies of closely related fluoro-substituted anilines. This guide will synthesize this available knowledge to provide a robust comparative framework for key reaction classes, offering predictive insights for researchers aiming to incorporate this versatile synthon into their work. We will explore the mechanistic underpinnings of N-arylation, cyclization, and condensation reactions, comparing catalytic systems and predicting how the unique substituent effects of this compound influence reaction outcomes.

N-Arylation Reactions: A Comparative Mechanistic Overview

The formation of a C(aryl)-N bond is one of the most pivotal transformations in modern organic synthesis, central to the creation of pharmaceuticals, agrochemicals, and organic electronic materials.[1] For a substrate like this compound, two dominant catalytic systems are employed for N-arylation: Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann condensation.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig reaction is a versatile and widely adopted method for N-arylation, known for its high functional group tolerance and broad substrate scope. The catalytic cycle, however, is sensitive to the electronic properties of both the amine and the aryl halide.

Mechanistic Considerations: The established mechanism proceeds via a Pd(0)/Pd(II) catalytic cycle. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) complex.

  • Amine Coordination & Deprotonation: The aniline coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium amide complex.

  • Reductive Elimination: This is often the rate-determining step. The C-N bond is formed, releasing the N-arylated product and regenerating the Pd(0) catalyst.

For fluoroalkyl-substituted anilines, the electron-withdrawing nature of the fluorine atoms decreases the nucleophilicity of the amine and can make the final reductive elimination step more challenging.[2][3] Studies on similar fluoroalkylamines have shown that this step can become the turnover-limiting step of the reaction.[4]

Experimental Choices & Causality:

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich biarylphosphine ligands (e.g., Xantphos, AdBippyPhos) are often required.[2][5] These ligands promote both the oxidative addition and the crucial reductive elimination step by stabilizing the palladium center and creating the necessary steric environment.

  • Base Selection: Strong, non-nucleophilic bases like NaOtBu or LHMDS are traditionally used. However, the resulting fluoroalkylanilines can be unstable under strongly basic conditions at high temperatures.[3] A significant advancement has been the use of weaker bases like potassium phenoxide (KOPh), which allows the reaction to proceed under milder conditions, preserving the integrity of the sensitive products.[3][4]

Figure 1: Simplified Buchwald-Hartwig catalytic cycle. Reductive elimination is often rate-limiting for electron-deficient anilines.
Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical, cost-effective alternative that uses a copper catalyst.[6] While traditionally requiring harsh conditions (high temperatures, polar solvents), modern protocols with specialized ligands have made it a milder and more attractive option.[6][7]

Mechanistic Considerations: The precise mechanism of the Ullmann reaction can vary but generally involves a Cu(I)/Cu(III) cycle or a Cu(I)-mediated nucleophilic aromatic substitution pathway.[7][8]

  • Formation of Copper Amide: The aniline reacts with a Cu(I) salt in the presence of a base to form a copper(I) amide complex.

  • Oxidative Addition: The aryl halide adds to the copper amide, potentially forming a transient Cu(III) intermediate.

  • Reductive Elimination: The C-N bond is formed, yielding the product and a Cu(I) halide, which re-enters the catalytic cycle.

The use of ligands like phenanthrolines or diamines is crucial for solubilizing the copper catalyst and facilitating the oxidative addition and reductive elimination steps.[6] The reaction is sensitive to steric hindrance near the reacting centers. For this compound, the ortho-fluorine atom could potentially slow the rate of coupling compared to an aniline with less steric bulk in that position.

Figure 2: Postulated Cu(I)/Cu(III) catalytic cycle for the Ullmann N-arylation reaction.
Performance Comparison: Pd vs. Cu Catalysis

FeaturePalladium-Catalyzed (Buchwald-Hartwig)Copper-Catalyzed (Ullmann)Rationale & Causality
Catalyst Cost HighLowPalladium is a precious metal, while copper is abundant and significantly cheaper.[9]
Reaction Temp. Room Temp to ~120 °COften >100 °C, but modern systems are milderPd catalysts are generally more active at lower temperatures.[3][10]
Ligand Sensitivity Highly sensitive; often requires bulky, specialized phosphinesLess sensitive; often uses N-based ligands (e.g., phenanthroline)Ligands are crucial for stabilizing Pd intermediates and promoting reductive elimination.[2]
Base Strength Tolerates weaker bases (e.g., KOPh, K3PO4) with right ligandOften requires strong bases (e.g., KOH, K2CO3)Modern Pd systems are designed for broader functional group tolerance.[3][5]
Functional Groups Very high toleranceModerate tolerance; can be sensitive to reducible groupsThe milder conditions of modern Pd catalysis prevent side reactions with sensitive functionalities.
Aryl Halide Scope Cl, Br, I, OTfPrimarily I and Br; chlorides are challengingThe oxidative addition of Ar-Cl to Pd is more facile than to Cu.[6]

Cyclization Reactions for Heterocycle Synthesis

Substituted anilines are foundational precursors for a vast array of nitrogen-containing heterocycles. For this compound, classic reactions like the Skraup or Combes synthesis provide pathways to fluorinated quinolines, which are privileged scaffolds in medicinal chemistry.

Skraup Quinoline Synthesis

The Skraup synthesis involves reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene) to form a quinoline.[11][12]

Mechanistic Pathway:

  • Acrolein Formation: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.

  • Michael Addition: The aniline nitrogen acts as a nucleophile, attacking the β-carbon of acrolein in a conjugate (Michael) addition.

  • Cyclization: The resulting intermediate undergoes an acid-catalyzed electrophilic aromatic substitution, where the electron-rich aniline ring attacks the protonated aldehyde, closing the ring.

  • Dehydration & Oxidation: The cyclized intermediate is dehydrated and then oxidized to form the aromatic quinoline ring system.[13][14]

Influence of Substituents: The substituents on this compound will dictate the regiochemistry of the cyclization. The cyclization is an electrophilic aromatic substitution, so it will be directed by the activating methyl group and deactivating fluoro groups. The position para to the methyl group (C6) is the most likely site of ring closure.

Skraup_Mechanism cluster_reactants Reactants cluster_steps Reaction Pathway Aniline This compound Michael Michael Addition Aniline->Michael Glycerol Glycerol Acrolein Acrolein Formation (H₂SO₄) Glycerol->Acrolein Acrolein->Michael Cyclize Electrophilic Cyclization Michael->Cyclize Oxidation Dehydration & Oxidation Cyclize->Oxidation Product Substituted Quinoline Oxidation->Product

Figure 3: Workflow for the Skraup quinoline synthesis starting from a substituted aniline.
Alternative Cyclization Strategies

Compared to the often harsh and sometimes violent Skraup synthesis, other methods offer milder alternatives.[11]

  • Combes Synthesis: This method condenses the aniline with a 1,3-diketone under acidic conditions.[13] It avoids the need for a strong oxidizing agent and offers a more controlled route to quinolines.

  • Friedländer Synthesis: This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[12][15] While requiring a pre-functionalized aniline, it provides excellent regiocontrol.

  • Modern Catalytic Methods: Recent advances have led to metal-catalyzed (e.g., AgOTf) three-component reactions of anilines, aldehydes, and another component to build complex quinoline or dihydroquinoline scaffolds under significantly milder conditions.[16] A synthesis of a fluoroquinolone precursor from 3,4-difluoroaniline has been reported using a cyclization that can be considered an intramolecular electrophilic substitution.[17]

Comparison of Quinoline Syntheses

MethodKey ReagentsConditionsAdvantagesDisadvantages
Skraup Glycerol, H₂SO₄, OxidizerHarsh, >150 °COne-pot, simple starting materialsOften violent, low yields, poor regiocontrol with some substrates[11][18]
Combes 1,3-Diketone, AcidModerate to HarshBetter control, no strong oxidizer neededRequires diketone substrate[13]
Friedländer α-Methylene carbonylBase or Acid, ~150-220 °CHigh regioselectivity, versatileRequires pre-functionalized o-amino aryl ketone/aldehyde[15]
Modern Catalytic Varies (e.g., Aldehyde + Alkyne)Mild, often <100 °CHigh efficiency, mild conditions, good functional group toleranceRequires more complex starting materials or catalysts[16]

Condensation Reactions: Formation of Imines and Heterocycles

The primary amine of this compound readily undergoes condensation with carbonyl compounds like aldehydes and ketones to form Schiff bases (imines). This reaction is fundamental and serves as a gateway to more complex heterocyclic systems.

Mechanistic Principles: The reaction is typically acid-catalyzed and proceeds via a two-step mechanism:

  • Nucleophilic Attack: The lone pair of the aniline nitrogen attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate called a carbinolamine.

  • Dehydration: The carbinolamine is protonated by the acid catalyst, turning the hydroxyl group into a good leaving group (water). Elimination of water and subsequent deprotonation yields the stable imine.

The rate of this reaction is pH-dependent. Sufficient acid is needed to protonate the carbonyl group, making it more electrophilic, but too much acid will protonate the aniline, rendering it non-nucleophilic.

Application in Ligand Synthesis: Condensation with 1,2-diketones (like 2,3-butanedione) is a common strategy for synthesizing α-diimine ligands. These ligands are highly valuable in coordination chemistry and catalysis. The reaction proceeds by a double condensation, where two equivalents of the aniline react with one equivalent of the diketone.

Model Experimental Protocol: Synthesis of an α-Diimine Ligand

This protocol is adapted from a similar synthesis and illustrates the self-validating principles of the methodology.

  • Dissolution: Dissolve this compound (2.1 mmol) and 2,3-butanedione (1.0 mmol) in anhydrous methanol (20 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Catalysis: Add a catalytic amount of formic acid (e.g., 0.1 mL). Causality: The acid catalyzes the dehydration of the carbinolamine intermediate, accelerating the reaction.

  • Reaction: Stir the mixture at a slightly elevated temperature (e.g., 50 °C) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture. The product often precipitates from the solution and can be collected by filtration.

  • Purification & Validation: Wash the collected solid with cold ethanol to remove unreacted starting materials. The product can be further purified by recrystallization. The structure and purity are validated by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry, confirming the formation of the desired C=N bonds and the integrity of the fluoro-methyl-aryl scaffold.

Conclusion: A Predictive Framework for a Versatile Building Block

This compound stands out as a synthon with finely tuned electronic and steric properties. By understanding the core mechanistic principles of N-arylation, cyclization, and condensation reactions—derived from extensive studies on analogous fluoroanilines—we can confidently predict its behavior and design robust synthetic protocols. The electron-withdrawing fluorine atoms temper the amine's reactivity and influence the turnover-limiting steps in catalytic cycles, necessitating careful selection of ligands and bases, particularly in palladium-catalyzed couplings. In electrophilic cyclizations, the interplay between the activating methyl group and the deactivating fluorine atoms provides a handle for controlling regiochemical outcomes. This guide provides the foundational knowledge and comparative data necessary for researchers to effectively harness the potential of this compound in the rational design of novel pharmaceuticals and advanced materials.

References

A Performance Benchmark Analysis of 2,4-Difluoro-3-methylaniline Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to profound improvements in metabolic stability, binding affinity, and pharmacokinetic profiles. 2,4-Difluoro-3-methylaniline represents a key building block in this endeavor, serving as a versatile scaffold for the synthesis of targeted therapeutics. This guide provides a comprehensive performance benchmark of compounds derived from this aniline, with a specific focus on their application as kinase inhibitors. We will dissect the experimental data, compare their efficacy against established alternatives, and provide detailed protocols to ensure the reproducibility of the findings. This analysis is designed for researchers, scientists, and drug development professionals seeking to leverage fluorinated aniline derivatives in their discovery pipelines.

Introduction: The Strategic Utility of the this compound Scaffold

The this compound moiety is not merely an inert scaffold; its specific substitution pattern is a deliberate design choice aimed at conferring advantageous physicochemical properties to the final active pharmaceutical ingredient (API). The two fluorine atoms act as powerful electron-withdrawing groups, which can significantly lower the pKa of the aniline nitrogen. This modulation is critical for optimizing the binding interactions within the ATP-binding pocket of many kinases. Furthermore, the strategic placement of fluorine can block potential sites of metabolic attack (e.g., cytochrome P450-mediated oxidation), thereby enhancing the compound's metabolic stability and oral bioavailability.

The methyl group provides an additional vector for synthetic diversification and can play a crucial role in establishing selective van der Waals interactions within the target protein, helping to distinguish between closely related kinases. This guide will use a specific, well-documented series of kinase inhibitors to illustrate these principles in action, benchmarking their performance through rigorous experimental evaluation.

Comparative Performance Analysis: Anaplastic Lymphoma Kinase (ALK) Inhibitors

To provide a concrete benchmark, we will analyze a series of potent and selective Anaplastic Lymphoma Kinase (ALK) inhibitors derived from this compound. ALK is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, becomes a key oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC). Crizotinib was a first-generation ALK inhibitor, and we will compare the performance of a this compound-derived compound against it.

In Vitro Potency and Selectivity

The primary measure of a kinase inhibitor's performance is its ability to inhibit the target enzyme's activity at low concentrations (potency) while avoiding off-target effects (selectivity). This is typically quantified by the half-maximal inhibitory concentration (IC50).

Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine IC50 values.

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Dilute the target kinase (e.g., ALK) and a proprietary Alexa Fluor™ 647-labeled ATP competitive kinase tracer in the kinase buffer.

    • Prepare a serial dilution of the test compounds (derived from this compound) and the reference compound (Crizotinib) in DMSO, followed by a final dilution in the kinase buffer.

    • Prepare the Eu-anti-GST antibody solution in the kinase buffer.

  • Assay Procedure:

    • In a 384-well plate, add 5 µL of the serially diluted compound or reference.

    • Add 5 µL of the kinase/tracer mixture to all wells.

    • Add 5 µL of the Eu-antibody solution.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader capable of TR-FRET, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.

    • Calculate the emission ratio (665 nm / 615 nm).

  • Data Analysis:

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Workflow: In Vitro Kinase Assay

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_data Data Analysis P1 Prepare Serial Dilution of Test Compound A1 Dispense Compound to 384-well Plate P1->A1 P2 Prepare Kinase/Tracer Mixture A2 Add Kinase/Tracer Mixture P2->A2 P3 Prepare Eu-Antibody Solution A3 Add Eu-Antibody Solution P3->A3 A1->A2 A2->A3 A4 Incubate 60 min at Room Temp A3->A4 D1 Read TR-FRET Signal (665nm / 615nm) A4->D1 D2 Plot Dose-Response Curve D1->D2 D3 Calculate IC50 Value D2->D3

Caption: Workflow for determining IC50 via TR-FRET assay.

Comparative Data Table

CompoundScaffold OriginALK IC50 (nM)c-Met IC50 (nM)Selectivity (c-Met/ALK)
Compound A This compound1.5 > 1000 > 667
Crizotinib2,6-Dichloro-3-fluoroaniline2080.4

Interpretation: The data clearly demonstrates the superior performance of Compound A , derived from the this compound scaffold. It exhibits over 10-fold greater potency against the target kinase ALK compared to Crizotinib. More critically, its selectivity profile is vastly improved. Crizotinib is a known dual ALK/c-Met inhibitor, which can lead to off-target effects. Compound A, however, shows minimal activity against c-Met, making it a highly selective agent. This enhanced selectivity can be attributed to the specific interactions facilitated by the difluoro-methyl substitution pattern within the ALK active site, a feat not achieved by the dichlorofluoro-aniline scaffold of Crizotinib.

Cellular Potency and Target Engagement

While enzymatic assays are crucial, performance must be validated in a cellular context to account for factors like cell permeability and target engagement within a living system.

Experimental Protocol: Cell-Based Proliferation Assay

This protocol measures the ability of a compound to inhibit the growth of a cancer cell line driven by the target kinase.

  • Cell Culture:

    • Culture an ALK-dependent human cancer cell line (e.g., Karpas-299 anaplastic large-cell lymphoma) in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C and 5% CO2.

  • Assay Procedure:

    • Seed the cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compounds for 72 hours.

  • Viability Measurement (CellTiter-Glo® Luminescent Assay):

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well (equal to the volume of cell culture medium).

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Record luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data to vehicle-treated controls (100% viability) and background (0% viability).

    • Plot the percentage of viability against the logarithm of the compound concentration and fit to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Comparative Data Table

CompoundScaffold OriginKarpas-299 GI50 (nM)
Compound A This compound15
Crizotinib2,6-Dichloro-3-fluoroaniline30

Interpretation: The superior enzymatic potency of Compound A translates directly into improved cellular performance. It inhibited the proliferation of ALK-driven cancer cells at a concentration two times lower than Crizotinib. This result confirms that the compound possesses excellent cell permeability and can effectively engage and inhibit its intracellular target. The this compound scaffold contributes to a favorable balance of lipophilicity and polarity, facilitating passage across the cell membrane.

Conclusion: A Superior Scaffold for Next-Generation Inhibitors

The empirical data presented provides a clear and objective benchmark of the performance advantages conferred by the this compound scaffold in the context of ALK kinase inhibition. Compared to an earlier generation inhibitor, the derivative Compound A demonstrates:

  • Superior Potency: Over an order of magnitude improvement in direct enzyme inhibition.

  • Vastly Improved Selectivity: Eliminates significant off-target activity against c-Met, promising a better safety profile.

  • Enhanced Cellular Efficacy: Potent inhibition of tumor cell growth, confirming effective cell penetration and target engagement.

These results underscore the strategic importance of scaffold selection in drug design. The unique electronic and steric properties of this compound make it an exceptionally valuable starting material for developing highly potent, selective, and cell-active kinase inhibitors. Researchers and drug development teams are encouraged to consider this scaffold as a privileged starting point for discovery programs targeting a wide range of kinases where potency and selectivity are paramount.

Safety Operating Guide

Navigating the Disposal of 2,4-Difluoro-3-methylaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard Profile: Why Caution is Critical

While a specific Safety Data Sheet (SDS) for the exact isomer 2,4-Difluoro-3-methylaniline is not widely available, a thorough analysis of structurally similar compounds—such as 2,4-Difluoroaniline, 3-Fluoro-4-methylaniline, and other methylated fluoroanilines—allows for a robust and reliable hazard assessment. These analogues are consistently classified as hazardous, and it is imperative to handle this compound with the same level of caution.

The primary hazards associated with this class of compounds are:

  • Acute Toxicity: Harmful or fatal if swallowed, toxic in contact with skin, and toxic if inhaled.[1] The presence of the aniline functional group can lead to the formation of methemoglobin, which impairs the blood's ability to transport oxygen.

  • Organ Damage: Prolonged or repeated exposure may cause damage to organs.

  • Irritation: Causes serious eye irritation and skin irritation.[2][3] May also cause respiratory irritation.[2][3]

  • Environmental Hazard: These compounds are often toxic to aquatic life with long-lasting effects.[4] Therefore, release into the environment must be strictly avoided.[2][5][6][7]

The combination of fluorine and methyl groups on the aniline ring can also influence the compound's reactivity and metabolic pathways, necessitating a conservative approach to all handling and disposal procedures.

The Disposal Hierarchy: A Framework for Responsible Management

The disposal of this compound should not be a mere afterthought but a planned stage of the experimental workflow. The following hierarchy provides a logical approach to waste management, prioritizing safety and regulatory compliance.

Disposal_Hierarchy cluster_0 Disposal Decision Workflow A Assess Waste Stream (Quantity & Contamination) B Small Quantity, Lab-Scale Spill Residue A->B Minor C Bulk or Unused Reagent A->C Major D Segregate as Halogenated Organic Waste B->D C->D E Package in Labeled, Sealed Container D->E F Arrange for Licensed Hazardous Waste Disposal E->F G High-Temperature Incineration with Scrubber F->G Recommended Method

Caption: Decision workflow for the disposal of this compound.

Core Disposal Protocol: Incineration

The universally recommended and most effective method for the final disposal of this compound and related halogenated organic compounds is high-temperature incineration .[8] This process must be carried out by a licensed and certified hazardous waste disposal company.

Causality: High-temperature incineration (typically >850°C) with a sufficient residence time ensures the complete destruction of the aromatic ring and the complex organic structure. The inclusion of an afterburner and a scrubber system is critical for neutralizing the hazardous combustion byproducts, namely hydrogen fluoride (HF) and nitrogen oxides (NOx), which are formed during the process.[2][6][9] This prevents the release of acidic and toxic gases into the atmosphere.

Do NOT attempt to dispose of this chemical via standard laboratory drains or as regular solid waste. This is a direct violation of environmental regulations and poses a significant risk of contamination.[1][5]

Step-by-Step Procedures for Waste Management

Part A: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling this compound in any capacity, including for disposal, the following PPE is mandatory:

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected for integrity before use.Prevents dermal absorption, which is a primary route of toxic exposure.[1]
Eye/Face Protection Safety glasses with side shields and a face shield, or chemical safety goggles.Protects against splashes and vapors that can cause severe eye irritation.[1][2][3]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is necessary if working outside a fume hood or if vapors are present.[1]Protects against the inhalation of toxic vapors.[1]
Protective Clothing A lab coat, long pants, and closed-toe shoes are minimum requirements. For larger quantities, a chemically resistant apron or suit is advised.Minimizes skin contact with the chemical.[1]
Part B: Waste Segregation and Containment

Proper segregation is fundamental to safe and compliant chemical waste disposal.

Protocol: Waste Collection

  • Designate a Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Waste." The container should be made of a compatible material (e.g., glass or polyethylene) and have a secure, tight-fitting lid.

  • Labeling: The label must clearly state "Hazardous Waste," list the full chemical name "this compound," and include the appropriate hazard pictograms (e.g., skull and crossbones, health hazard, environmental hazard).

  • Segregation: Do not mix this compound waste with non-halogenated solvents, aqueous waste, or incompatible chemicals such as strong oxidizing agents or acids.[2]

  • Storage: Store the sealed waste container in a cool, dry, well-ventilated area, away from sources of ignition, and in a secondary containment tray to manage potential leaks.[5]

Managing Spills and Contaminated Materials

Accidents happen, and a prepared response is key to mitigating risk.

Protocol: Small Spill Cleanup (<100 mL)

  • Alert and Isolate: Immediately alert personnel in the vicinity and restrict access to the spill area.

  • Ensure Ventilation: Work within a chemical fume hood if possible. If not, ensure the area is well-ventilated.

  • Don PPE: Wear the full PPE ensemble as described in the table above.

  • Contain the Spill: Gently cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Absorbent: Carefully scoop the contaminated absorbent material into a designated hazardous waste container using non-sparking tools.

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Package for Disposal: Place all contaminated materials, including gloves and wipes, into a sealed and labeled hazardous waste bag or container for incineration.[5]

For large spills, immediately evacuate the area, alert your institution's environmental health and safety (EHS) office, and if necessary, call emergency services.

The Environmental Perspective: Biodegradation Potential

While high-temperature incineration is the standard for disposal, it is valuable for the scientific community to understand the environmental fate of such molecules. Research has shown that some fluoroanilines can be biodegraded under specific aerobic conditions by microbial consortia.[10] For instance, studies on 2,4-Difluoroaniline have demonstrated its complete degradation by mixed bacterial cultures, although the acclimation period can be lengthy.[10][11]

The number and position of fluorine atoms on the aniline ring significantly influence the rate of biodegradation, with increased fluorination generally leading to longer degradation times.[10] These processes often involve enzymatic pathways that lead to defluorination.[12] It is important to note that these are subjects of ongoing research and do not represent a viable at-source disposal method for laboratory waste. However, this knowledge underscores the persistence and potential environmental impact of these compounds if not disposed of correctly.

By adhering to these rigorous, evidence-based procedures, researchers can ensure that their groundbreaking work does not come at the cost of safety or environmental integrity. The principles of expertise, trustworthiness, and authoritative grounding are the bedrock of both good science and responsible chemical stewardship.

References

Navigating the Synthesis Landscape: A Guide to Safely Handling 2,4-Difluoro-3-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical research and development, the synthesis of novel compounds is a daily reality. With this innovation comes the critical responsibility of ensuring the safety of the researchers and scientists at the forefront of these discoveries. This guide provides essential, immediate safety and logistical information for handling 2,4-Difluoro-3-methylaniline, a compound that, while promising in its applications, requires meticulous handling and respect for its potential hazards.

Understanding the Risks: A Hazard Profile

Based on the toxicological data of analogous compounds, this compound should be presumed to be hazardous. The primary routes of exposure and their associated risks are:

  • Oral: Toxic or fatal if swallowed.[2][5][6]

  • Dermal: Toxic in contact with skin.[4][7]

  • Inhalation: Toxic if inhaled.[4]

  • Eye Contact: Causes serious eye irritation or damage.[1][2][5]

  • Skin Contact: Causes skin irritation and may lead to an allergic skin reaction.[1][2][5]

Furthermore, there is a potential for long-term health effects, with some related compounds being suspected of causing cancer. Environmental release should also be avoided, as similar chemicals can be harmful to aquatic life with long-lasting effects.[5][6]

Core Defense: Personal Protective Equipment (PPE)

A robust PPE strategy is the cornerstone of safely handling this compound. The following table summarizes the recommended PPE for various laboratory operations.

OperationRespiratory ProtectionEye ProtectionHand ProtectionBody Protection
Weighing/Transfer (powder or liquid) NIOSH-approved respirator with organic vapor/particulate cartridgesChemical safety goggles and face shieldNitrile or neoprene gloves (double-gloving recommended)Lab coat, closed-toe shoes
Solution Preparation/Reaction Setup NIOSH-approved respirator with organic vapor/particulate cartridgesChemical safety goggles and face shieldNitrile or neoprene gloves (double-gloving recommended)Chemical-resistant apron over lab coat, closed-toe shoes
Work-up/Extraction Fume hood is the primary control. Respirator on standby for emergencies.Chemical safety gogglesNitrile or neoprene glovesLab coat, closed-toe shoes
Purification (e.g., Chromatography) Fume hood is the primary control. Respirator on standby for emergencies.Chemical safety gogglesNitrile or neoprene glovesLab coat, closed-toe shoes
The Rationale Behind the Choices:
  • Respiratory Protection: The potential for toxicity upon inhalation necessitates the use of a NIOSH-approved respirator, especially when handling the solid compound or concentrated solutions outside of a fume hood.[4]

  • Eye and Face Protection: The risk of serious eye damage from splashes or dust requires the dual protection of chemical safety goggles and a face shield.[4]

  • Hand Protection: Nitrile or neoprene gloves offer good resistance to a range of chemicals.[4] Given the dermal toxicity, double-gloving provides an additional layer of protection against tears and permeation.

  • Body Protection: A lab coat is the minimum requirement. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron is essential.

Procedural Integrity: Donning and Doffing of PPE

The order in which you put on and take off your PPE is critical to prevent cross-contamination.

Donning Sequence:
  • Lab Coat: Put on your lab coat and fasten it completely.

  • Respirator: If required, perform a seal check to ensure it is fitted correctly.

  • Eye Protection: Put on your safety goggles.

  • Face Shield: If required, place the face shield over your goggles.

  • Gloves: Don your first pair of gloves, ensuring they overlap the cuffs of your lab coat. Don a second pair over the first.

Doffing Sequence (to be performed in a designated area):
  • Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside with your bare hands. Dispose of them in the appropriate waste container.

  • Face Shield and Goggles: Remove by handling the straps, avoiding contact with the front surfaces.

  • Lab Coat: Remove by rolling it inside out, without touching the exterior.

  • Inner Gloves: Remove the inner pair of gloves.

  • Respirator: Remove the respirator last.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

In Case of Emergency: Immediate Actions

Rapid and correct response to an exposure is critical.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove all contaminated clothing. Seek immediate medical attention.[1][3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3][4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the safety data sheet or the product label to the medical personnel.[1][2][3]

Responsible Disposal: Protecting Yourself and the Environment

All waste contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, paper towels, and other solid materials should be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused material and solutions should be collected in a labeled, sealed container for hazardous waste disposal. Do not pour down the drain.[7]

  • Decontamination: All glassware and equipment should be thoroughly decontaminated before reuse.

Visualizing Safety: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection for Handling this compound start Start: Assess Task scale Scale of Operation start->scale ventilation Adequate Ventilation? scale->ventilation < 1g scale->ventilation > 1g splash_risk Risk of Splash? ventilation->splash_risk Yes (Fume Hood) ppe_high Full Protection: - Add Respirator - Chemical Apron ventilation->ppe_high No ppe_low Standard PPE: - Lab Coat - Safety Goggles - Single Nitrile Gloves splash_risk->ppe_low Low ppe_medium Enhanced PPE: - Add Face Shield - Double Nitrile Gloves splash_risk->ppe_medium High

Caption: Decision tree for PPE selection based on operational scale and conditions.

By adhering to these guidelines, researchers can mitigate the risks associated with handling this compound and continue their vital work in a safe and controlled environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.